2,3-O-Isopropylidene-D-ribofuranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTWUSIDMJZCP-RKEPMNIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451682 | |
| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-88-1 | |
| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of a Selectively Masked Ribose
An In-depth Technical Guide to the Chemical Properties and Applications of 2,3-O-Isopropylidene-D-ribofuranose
In the intricate world of medicinal chemistry and drug development, the ability to precisely modify complex biomolecules is paramount. D-Ribose, the carbohydrate backbone of RNA, presents a formidable synthetic challenge with its four hydroxyl groups of similar reactivity. The strategic introduction of protecting groups is the cornerstone of modern nucleoside and carbohydrate chemistry, and among the most elegant and widely used is the isopropylidene acetal.
This guide provides a deep dive into the chemical properties, synthesis, and reactivity of This compound , a pivotal intermediate that effectively "masks" the cis-diols at the C-2 and C-3 positions. This selective protection unlocks the C-1 (anomeric) and C-5 (primary) hydroxyl groups for targeted chemical transformations. As a senior application scientist, this document is structured not as a mere recitation of facts, but as a functional guide to understanding the why behind the how—elucidating the causality that makes this molecule an indispensable tool for researchers synthesizing the next generation of antiviral and anticancer therapeutics.[1][2]
Synthesis and Purification: Forging the Key Intermediate
The preparation of this compound is a classic acetalization reaction. The core principle involves the reaction of D-ribose with acetone, which serves as both solvent and reactant, in the presence of an acid catalyst. The thermodynamic stability of the five-membered ring formed by the cis-2,3-diols drives the reaction towards the desired furanose product.
Several methods have been established, with variations in catalysts and reaction conditions influencing yield and purity.
Established Synthetic Protocols
-
Acid Catalysis : The most common approach employs strong acids like sulfuric acid or hydriodic acid.[3][4] The reaction is typically refluxed for several hours. While effective, these strong acids can sometimes lead to side products or decomposition, necessitating careful control of reaction time and temperature.
-
Lewis Acid Catalysis : Catalysts such as tin(IV) chloride (SnCl₂) offer an alternative, milder route for specific applications like the direct synthesis of alkyl ribofuranosides.[5]
-
Ultrasound-Assisted Synthesis : A significant advancement involves the use of ultrasonic irradiation.[6][7][8] This technique serves as an efficient energy source, drastically reducing reaction times from many hours to under an hour and often yielding a cleaner product with high yields, sometimes obviating the need for chromatographic purification.[6][8]
Workflow: Synthesis of this compound
Caption: Key reaction pathways for this compound.
-
Activation via Sulfonylation (Tosylation) : The most critical reaction at this position is the conversion of the hydroxyl into a sulfonate ester, typically a tosylate. This is a self-validating system; the tosyl group is an excellent leaving group, perfectly priming the C-5 position for nucleophilic substitution. [1][9]
-
Protocol : To a solution of methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dry pyridine at 0°C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction progress is monitored by TLC. Upon completion, an aqueous workup yields the 5-O-tosyl derivative. [9]
-
-
Nucleophilic Displacement of the Tosylate : Once activated, the C-5 position can be functionalized with a wide range of nucleophiles. A common transformation is the reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF to produce the 5-azido derivative. [6]This azide can then be used in "click chemistry" to form triazole glycoconjugates or be reduced to a 5-amino group. [6][8]
-
Deoxygenation : For the synthesis of 5'-deoxyribonucleosides, a class of compounds with significant therapeutic interest, the 5-O-tosyl intermediate is reduced. [1][10]This removes the 5'-hydroxyl group entirely, a structural feature found in drugs like the anticancer agent capecitabine. [1]
Reactivity at the C-1 Anomeric Hydroxyl
The anomeric hydroxyl group is the site of glycosylation—the crucial bond-forming reaction to create nucleosides. The most prevalent method is the Vorbrüggen glycosylation , which involves coupling the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf). [11]This reaction is highly stereoselective, typically affording the desired β-anomer due to the neighboring group participation of the C-2 substituent.
Deprotection: Releasing the 2',3'-Diol
The isopropylidene group is valued for its stability under a wide range of conditions (e.g., basic, reductive, oxidative) while being readily cleavable under acidic conditions. [12]This orthogonality is essential for complex multi-step syntheses.
-
Mechanism : Deprotection is an acid-catalyzed hydrolysis that reverses the acetal formation.
-
Reagents : A variety of acidic conditions can be employed, from dilute mineral acids (e.g., 0.04N H₂SO₄) to trifluoroacetic acid (TFA) in an aqueous solution or solid-supported acid resins like Amberlite IR-120. [1][13]The choice of reagent depends on the sensitivity of other functional groups in the molecule. For instance, in peptide synthesis involving sugar amino acids, TFA or Amberlite resin provides mild conditions that do not compromise the peptide backbone. [13]
Caption: Acid-catalyzed deprotection of the isopropylidene group.
Conclusion: A Cornerstone of Modern Synthesis
This compound is more than just a protected sugar; it is a strategic linchpin in the synthesis of complex, biologically active molecules. Its preparation is scalable and well-understood, and its predictable reactivity at the C-1 and C-5 positions provides a robust platform for chemical elaboration. The stability of the protecting group under many reaction conditions, combined with its facile removal under mild acidic treatment, provides the necessary orthogonality for sophisticated synthetic campaigns. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this intermediate is fundamental to the logical design and successful execution of synthetic routes toward novel nucleoside analogues and other carbohydrate-based structures.
References
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Evangelista, T. C. S., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [Link]
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Ferreira, S. B., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. PrepChem. [Link]
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LookChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranoside. LookChem. [Link]
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Koprowska, K., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health (NIH). [Link]
- Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
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Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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LookChem. (n.d.). 1-O-Benzyl-2-O,3-O-isopropylidene-β-D-ribofuranose. LookChem. [Link]
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Semantic Scholar. (2007). Reaction of methyl-4-methylene-2,3-O-isopropylidene-β-D-ribofuranoside with N-bromosuccinimide in aqueous tetrahydrofurane. Semantic Scholar. [Link]
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PubChem. (n.d.). 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. PubChem. [Link]
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PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. PubChem. [Link]
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Kocienski, P. J. (1998). Protecting groups. Semantics Scholar. [Link]
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Ferreira, I. L. M., et al. (2012). Kinetic Characterization of Methylthio-D-ribose-1-Phosphate Isomerase. National Institutes of Health (NIH). [Link]
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Robins, M. J., & Robins, R. K. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. ACS Publications. [Link]
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Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
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Evangelista, T. C. S., et al. (2022). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-b-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [Link]
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Keglevich, A., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. National Institutes of Health (NIH). [Link]
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Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Research. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive examination of this compound, a pivotal intermediate in contemporary medicinal chemistry and drug development. The strategic protection of the cis-2,3-hydroxyl groups of the D-ribose moiety by an isopropylidene group leaves the 5'-hydroxyl group accessible for targeted chemical modification. This unique structural feature makes it an invaluable building block for the synthesis of a diverse array of nucleoside analogues, including potent antiviral and anticancer therapeutics.[1][2] This document delineates the fundamental physicochemical properties, detailed characterization methodologies, field-proven synthesis and purification protocols, and critical applications of this versatile compound. The narrative emphasizes the causal reasoning behind experimental choices, providing researchers and drug development professionals with a robust framework for its effective utilization.
Core Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its successful application in synthesis.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₅ | [3][4] |
| Molecular Weight | 190.19 g/mol | [4] |
| Appearance | White solid or colorless syrup | [5][6][7] |
| Boiling Point | 108-111 °C at 0.04 mmHg; 127 °C | [4][8] |
| Solubility | Soluble in water, DCM, DMF, DMSO, EtOAc, MeOH, Benzene | [7][8][9] |
| Storage Temperature | 0 to 8 °C; -20 °C recommended for long-term storage | [2][4][7] |
| CAS Number | 4099-88-1 / 13199-25-2 | [3][4] |
Spectroscopic and Chromatographic Characterization
Structural elucidation and purity assessment are paramount for ensuring the reliability of subsequent synthetic transformations.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Key signals in CDCl₃ include two singlets for the non-equivalent methyl protons of the isopropylidene group (around δ 1.31 and 1.48 ppm), and characteristic signals for the furanose ring protons (H1-H4) and the exocyclic hydroxymethyl group protons (H5, H5').[12][13] The coupling constants between the furanose ring protons are crucial for confirming the β-D-ribo configuration and the ring's conformation.[12][13]
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Expected signals in CDCl₃ include the quaternary carbon of the isopropylidene group (CMe₂) around δ 112 ppm, the anomeric carbon (C1) around δ 107-109 ppm, and the remaining furanose and methyl carbons.[12][13]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like MALDI-TOF can show the presence of sodiated [M+Na]⁺ or potassiated [M+K]⁺ adducts, which helps in unambiguous identification.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A prominent broad absorption band in the region of 3450 cm⁻¹ corresponds to the O-H stretching of the free 5'-hydroxyl group.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound and quantifying any impurities, ensuring the quality of the starting material for multi-step syntheses.[11]
Synthesis and Purification: A Protocol Driven by Chemical Principles
The synthesis of this compound from D-ribose is a classic example of selective protecting group chemistry. The procedure capitalizes on the cis-diol arrangement at the C2 and C3 positions of the ribofuranose ring, which readily forms a stable five-membered cyclic acetal (the isopropylidene group) under acid catalysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust method for the multi-gram scale preparation of the title compound.
Materials and Reagents:
-
D-Ribose (starting material)[8]
-
Anhydrous Acetone (reagent and solvent)[8]
-
Hydriodic Acid (57%) or concentrated Sulfuric Acid (catalyst)[1][8]
-
Molecular Sieves 3A (optional, for drying)[8]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[1][8]
-
Benzene or Ethyl Acetate (extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (drying agent)[8]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-ribose (10.0 g). Suspend the D-ribose in 200 mL of anhydrous acetone.[8]
-
Scientific Rationale: Anhydrous acetone is crucial. The presence of water can inhibit the reaction by competing with the diol for the protonated acetone intermediate, shifting the equilibrium away from product formation.
-
-
Catalysis: With vigorous stirring, cautiously add the acid catalyst (e.g., 175 mg of 57% hydriodic acid or a catalytic amount of concentrated sulfuric acid).[1][8]
-
Scientific Rationale: The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-ribose.
-
-
Reaction: Heat the mixture to reflux (approx. 60 °C) and maintain for 6 hours.[8] For enhanced yield, a Soxhlet extractor containing molecular sieves can be placed between the flask and condenser to continuously remove the water formed during the reaction, driving the equilibrium towards the product.[8]
-
Neutralization: After cooling the reaction mixture to room temperature, carefully add a small amount of saturated aqueous sodium bicarbonate solution until the mixture is neutralized (cease effervescence).[1][8]
-
Scientific Rationale: Neutralization quenches the acid catalyst, preventing potential acid-catalyzed degradation or deprotection of the product during the subsequent workup steps.
-
-
Workup: Remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in benzene or ethyl acetate (100 mL).[8] Transfer the solution to a separatory funnel and wash it with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with water (1 x 50 mL).[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[8] Filter the mixture to remove the drying agent.
-
Scientific Rationale: Removing all traces of water is essential before the final purification step, especially if distillation is used, to prevent hydrolysis.
-
-
Purification: Concentrate the dried organic solution under reduced pressure to yield a crude oil. Purify this oil by vacuum distillation (e.g., 108-111 °C at 0.04 mmHg) to obtain this compound as a colorless syrup or white solid upon standing.[8]
Alternative Methods: Ultrasound-assisted synthesis has been reported as a facile alternative, offering shorter reaction times and high yields, sometimes without the need for extensive purification.[14]
Core Application: A Cornerstone of Nucleoside Analogue Synthesis
The primary utility of this compound is its role as a selectively protected building block for nucleoside synthesis.[2] The isopropylidene group effectively masks the reactive 2'- and 3'-hydroxyls, allowing for precise chemical modifications at the 5'-position. This control is fundamental to creating the diverse range of nucleoside analogues used in modern medicine.[1][15]
General Synthesis Scheme for Nucleoside Analogues
Caption: General workflow for nucleoside analogue synthesis.
Example Application: Synthesis of 5'-Deoxy Nucleosides A common pathway involves converting the 5'-hydroxyl into a good leaving group (e.g., a tosylate), followed by reduction to yield a 5'-deoxy ribose derivative.[16] This 5'-deoxy sugar is a key intermediate for drugs like the anticancer agent capecitabine.[1]
Deprotection of the Isopropylidene Group
The final step in many synthetic sequences is the removal of the isopropylidene protecting group to unveil the free 2' and 3' hydroxyls. This is typically achieved through acid-catalyzed hydrolysis.
Protocol: Acid-Catalyzed Deprotection
-
Dissolution: Dissolve the protected nucleoside in a suitable solvent mixture (e.g., methanol/water).
-
Acidification: Add a dilute acid, such as 0.04N sulfuric acid or a solution of trifluoroacetic acid (TFA) in chloroform.[1][17]
-
Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to 80-85°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
Neutralization and Workup: Cool the reaction and neutralize the acid with a base like barium carbonate or sodium bicarbonate.[1] Filter the mixture and concentrate the filtrate under reduced pressure to obtain the deprotected nucleoside.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
-
Handling: Work in a well-ventilated area.[18] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[18] Avoid formation of dust and aerosols.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 0-8 °C for short-term and -20 °C for long-term stability.[2][4][7]
-
Hazards: While not classified as a highly dangerous substance according to GHS, it may cause irritation upon contact with skin, eyes, or if inhaled.[7][9] Handle in accordance with good industrial hygiene and safety practices.[9]
Conclusion
This compound is more than a simple derivative of ribose; it is a strategic tool that enables complex and elegant solutions to challenges in synthetic organic chemistry. Its ability to selectively mask the 2' and 3' hydroxyls provides the control necessary to build sophisticated nucleoside analogues that form the basis of life-saving therapeutics. The protocols and principles outlined in this guide offer a foundation for researchers to confidently and effectively leverage this critical building block in their drug discovery and development endeavors.
References
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Synthesis of this compound. PrepChem.com. [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link]
- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
- EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. University of Gdańsk. [Link]
-
Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]
-
Acid-Catalyzed Acetonation of D-Ribose | Request PDF. ResearchGate. [Link]
-
The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH. [Link]
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This compound, 10 g, glass. Astech Ireland Ltd. [Link]
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The Cornerstone of Modern Nucleoside Chemistry: An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose
Abstract
This technical guide provides a comprehensive exploration of 2,3-O-Isopropylidene-D-ribofuranose, a pivotal intermediate in the synthesis of a vast array of nucleoside analogues that form the backbone of modern antiviral and anticancer therapies. We will delve into the historical context of its discovery, tracing its origins to the foundational era of carbohydrate chemistry. This guide will further provide detailed, field-proven synthetic protocols, an analysis of the underlying chemical principles, and a survey of its critical applications in the development of life-saving pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this indispensable building block.
Introduction: The Unassuming Architect of Therapeutic Nucleosides
In the landscape of medicinal chemistry, the synthesis of complex bioactive molecules often hinges on the availability of versatile and selectively protected starting materials. Among these, this compound stands out as a cornerstone of nucleoside chemistry. Its strategic use of the isopropylidene protecting group, or acetonide, masks the cis-diols at the 2' and 3' positions of the D-ribose ring. This elegant solution to a fundamental challenge in carbohydrate chemistry allows for selective modification at the 1' and 5' positions, paving the way for the efficient and stereocontrolled synthesis of a multitude of nucleoside analogues. These synthetic nucleosides, which mimic the natural building blocks of DNA and RNA, are designed to interfere with viral replication and cancer cell proliferation, forming the basis of many life-saving drugs. This guide will illuminate the discovery, synthesis, and profound impact of this seemingly simple, yet profoundly enabling, molecule.
A Historical Perspective: From Fischer's Sugars to Levene's Nucleotides
The story of this compound is intrinsically linked to the pioneering work that unraveled the structure of sugars and nucleic acids. In the late 19th and early 20th centuries, the field of carbohydrate chemistry was in its infancy, with chemists like Emil Fischer laying the groundwork by elucidating the structures and stereochemistry of simple sugars.[1]
A pivotal figure in this narrative is the Russian-born American biochemist Phoebus Levene.[2] Levene's meticulous work at the Rockefeller Institute for Medical Research was instrumental in identifying the components of nucleic acids. In 1909, he and Walter Jacobs identified D-ribose as an essential component of what we now know as RNA.[2] Levene went on to discover deoxyribose in 1929 and was the first to correctly identify the phosphate-sugar-base order of the components of nucleic acids, coining the term "nucleotide".[2]
While the exact first synthesis of this compound is not definitively documented in the readily available literature, the use of acetone with an acid catalyst to protect diols on sugars became a common strategy during this period of intense investigation into carbohydrate structure and reactivity. This method provided a crucial tool for chemists to selectively manipulate the multiple hydroxyl groups on sugar molecules, a fundamental challenge that needed to be overcome to synthesize more complex derivatives.
The Synthesis of a Keystone Intermediate: Principles and Protocols
The preparation of this compound from D-ribose is a foundational reaction in many synthetic organic chemistry laboratories. The core of the synthesis lies in the acid-catalyzed reaction of D-ribose with acetone or an acetone equivalent, such as 2,2-dimethoxypropane.[3] This reaction forms a five-membered ring (a dioxolane) across the cis-hydroxyl groups at the 2 and 3 positions of the ribofuranose form of the sugar.
Mechanism of Isopropylidene Protection
The acid-catalyzed formation of the isopropylidene ketal is a reversible reaction that proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of one of the hydroxyl groups of the diol on the protonated acetone. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. The intramolecular attack of the second hydroxyl group on this intermediate, followed by deprotonation, yields the cyclic ketal. The formation of the five-membered ring with the cis-2,3-diol of ribofuranose is thermodynamically favored.
Caption: Figure 1: Mechanism of Isopropylidene Protection.
Experimental Protocols
Several methods have been developed for the synthesis of this compound, with variations in catalysts, acetone sources, and reaction conditions. Below are two representative protocols.
Protocol 1: Traditional Acid-Catalyzed Synthesis [4]
-
Reagents and Materials:
-
D-ribose (10.0 g)
-
Acetone (200 ml)
-
Hydriodic acid (57%, 175 mg) or another strong acid catalyst (e.g., H₂SO₄, p-TsOH)
-
Molecular Sieves 3A (20 g)
-
Sodium bicarbonate solution (aqueous)
-
Benzene
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-ribose (10.0 g) and acetone (200 ml).
-
Carefully add hydriodic acid (175 mg).
-
Set up a soxhlet extractor with Molecular Sieves (20 g) between the reaction flask and the condenser to dry the refluxing solvent.
-
Heat the mixture to reflux in a water bath at 60°C with stirring for 6 hours.
-
After the reaction is complete, cool the mixture and add a small amount of aqueous sodium bicarbonate solution to neutralize the acid.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate solution and water, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the benzene under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
-
Protocol 2: Ultrasound-Assisted Synthesis [5]
-
Reagents and Materials:
-
D-ribose
-
Acetone
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Ultrasound bath
-
-
Procedure:
-
Suspend D-ribose in acetone in a suitable vessel.
-
Add a catalytic amount of a strong acid.
-
Place the vessel in an ultrasound bath at room temperature.
-
Irradiate with ultrasound for a specified period (e.g., 1-3 hours), monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Work-up the reaction mixture as described in Protocol 1. This method often leads to shorter reaction times and high yields without the need for extensive purification.[5]
-
Quantitative Data Summary
The physical and chemical properties of this compound are well-characterized.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | [6] |
| Molecular Weight | 190.19 g/mol | [6] |
| Appearance | Pale yellow oily liquid | [6] |
| Melting Point | -8 °C (lit.) | [6] |
| Boiling Point | 108-111 °C at 0.04 mmHg | [4] |
| Refractive Index | 1.485 | [6] |
| Solubility | Soluble in acetone | [6] |
| Typical Yield | 30-90% (method dependent) | [4][5] |
Spectroscopic Data: The structure of this compound and its derivatives can be confirmed by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum is particularly informative, with characteristic signals for the isopropylidene methyl groups and the protons of the furanose ring.[3]
Applications in Drug Development: A Gateway to Nucleoside Analogues
The true significance of this compound lies in its role as a versatile precursor for the synthesis of a wide range of nucleoside analogues. By protecting the 2' and 3' hydroxyl groups, chemists can selectively perform reactions at the 5' hydroxyl group (e.g., oxidation, tosylation, azidation) and the 1' anomeric position (glycosylation). This control is paramount in constructing the modified sugar moieties that are hallmarks of many antiviral and anticancer drugs.
Caption: Figure 2: General workflow for nucleoside analogue synthesis.
Case Study: Synthesis of Capecitabine
Capecitabine (Xeloda®) is an orally administered chemotherapeutic agent that is converted to 5-fluorouracil in the body, primarily within tumor cells. Its synthesis provides a classic example of the utility of this compound.
The synthesis of a key intermediate for capecitabine, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, often starts with the protection of D-ribose as its 2,3-O-isopropylidene derivative. This allows for the selective tosylation of the 5'-hydroxyl group, followed by a reduction step to remove the 5'-hydroxyl group. Subsequent hydrolysis of the isopropylidene group and acetylation yields the desired 5'-deoxyribose derivative, which is then coupled with a modified 5-fluorocytosine base to eventually form capecitabine.
Role in the Synthesis of Antiviral Agents
The versatility of this compound extends to the synthesis of a broad spectrum of antiviral nucleoside analogues.
-
Remdesivir: While the commercial synthesis of remdesivir, an antiviral used in the treatment of COVID-19, involves complex multi-step procedures, some reported synthetic routes utilize a di-O-isopropylidene protected ribose derivative as a key intermediate. This protected sugar allows for the necessary chemical transformations to construct the unique C-glycosidic bond and the phosphoramidate moiety of remdesivir.
-
Sofosbuvir: Sofosbuvir (Sovaldi®), a cornerstone in the treatment of Hepatitis C, is another example where protected ribose derivatives are crucial. Although various synthetic routes exist, the construction of the 2'-deoxy-2'-α-fluoro-2'-β-C-methylribofuranosyl core often relies on strategies that involve the selective protection of the ribose hydroxyl groups, a principle exemplified by the use of isopropylidene acetals.
-
Gemcitabine and Lamivudine: The synthesis of other important nucleoside analogues, such as the anticancer drug gemcitabine and the anti-HIV drug lamivudine, also often involves the use of protected sugar intermediates derived from ribose or other pentoses.[7][8] The principles of selective protection, for which isopropylidene groups are a prime example, are fundamental to these syntheses.[7][8]
Conclusion and Future Outlook
This compound is far more than a simple laboratory chemical; it is a testament to the ingenuity of early 20th-century chemists and a workhorse of modern medicinal chemistry. Its discovery and the development of its synthesis were critical steps in unlocking the potential of carbohydrates as chiral synthons. For drug development professionals, a thorough understanding of the synthesis and reactivity of this key intermediate is essential for the design and execution of efficient and scalable routes to novel nucleoside-based therapeutics. As the search for new antiviral and anticancer agents continues, the foundational principles demonstrated by the chemistry of this compound will undoubtedly continue to inspire the development of the next generation of life-saving medicines.
References
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S. W. K. et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(35), 22849–22860. Available from: [Link]
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LookChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranoside. Retrieved from [Link]
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Linclau, B., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 56-68. Available from: [Link]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Yaqub, M., et al. (2014). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 26(15), 4963-4966. Available from: [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5'-[(2)-H-(4)];BETA-ANOMER. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Carbohydrate Chemistry from Fischer to Now. Retrieved from [Link]
-
NIST. (n.d.). 2,3-O-isopropylidene-alpha-D-lyxofuranose, the monoacetone-D-lyxose of Levene and Tipson. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. (10), 2693-2699. Available from: [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283). Retrieved from [Link]
- Google Patents. (n.d.). A PROCESS FOR STEREOSELECTIVE SYNTHESIS OF LAMIVUDINE.
- Google Patents. (n.d.). High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method.
- Google Patents. (n.d.). Process for the preparation of sofosbuvir.
-
Journal of Carbohydrate Chemistry. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. 37(5-6), 285-303. Available from: [Link]
- Google Patents. (n.d.). Process for stereoselective synthesis of lamivudine.
-
CORE. (2014). The synthesis of gemcitabine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phoebus Levene. Retrieved from [Link]
-
ResearchGate. (2015). A Linear Synthesis of Gemcitabine. Retrieved from [Link]
-
ResearchGate. (2014). The synthesis of gemcitabine. Retrieved from [Link]
-
ResearchGate. (2015). Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of a Protected Ribose in Medicinal Chemistry
In the landscape of modern drug development, particularly in the synthesis of antiviral and anticancer nucleoside analogues, the strategic manipulation of carbohydrate scaffolds is paramount. 2,3-O-Isopropylidene-D-ribofuranose, a key protected derivative of D-ribose, serves as a cornerstone intermediate in these synthetic endeavors. Its defining feature, the isopropylidene ketal, selectively blocks the cis-diols at the C2 and C3 positions of the ribofuranose ring. This protection strategy is crucial as it directs chemical modifications to the primary C5 hydroxyl group and the anomeric C1 position, thereby enabling the regioselective construction of complex nucleoside architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of therapeutic agents.
The Chemical Abstracts Service (CAS) number for this compound is 13199-25-2 .[1][2]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification techniques. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 13199-25-2 | [1] |
| Molecular Formula | C₈H₁₄O₅ | [1][3] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Pale yellow oily liquid | [1] |
| Melting Point | ~8 °C (lit.) | [1] |
| Boiling Point | 337.426 °C at 760 mmHg | [1] |
| Density | 1.267 g/cm³ | [1] |
| Refractive Index | 1.485 | [1] |
| Solubility | Soluble in acetone | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of D-ribose with acetone.[1] This reversible ketalization reaction is driven to completion by the removal of water. The following protocol is a robust and scalable method for its preparation.
Experimental Protocol: Acid-Catalyzed Ketalization of D-Ribose
Materials:
-
D-ribose
-
Acetone (anhydrous)
-
Sulfuric acid (concentrated) or Copper(II) sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Benzene or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
-
Molecular sieves (3Å) (optional, for drying the reaction mixture)
Procedure:
-
To a flask containing 200 mL of anhydrous acetone, add 10.0 g of D-ribose.
-
Carefully add a catalytic amount of concentrated sulfuric acid or anhydrous copper(II) sulfate.[1]
-
The mixture is then stirred at room temperature or gently refluxed.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and a small amount of saturated aqueous sodium bicarbonate solution is added to neutralize the acid catalyst.[4]
-
The acetone is removed under reduced pressure.
-
The resulting residue is dissolved in a suitable organic solvent like benzene, washed with aqueous sodium bicarbonate and then with water.[4]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[4]
-
Purification can be achieved by vacuum distillation to obtain this compound as a pale yellow oil.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development: A Gateway to Nucleoside Analogues
The primary utility of this compound in drug development lies in its role as a versatile intermediate for the synthesis of nucleoside analogues.[1][5][6] These modified nucleosides are often designed to interfere with viral replication or cancer cell proliferation. The protected 2' and 3' hydroxyl groups allow for selective modification at the 5' position, a common site for introducing moieties that enhance therapeutic activity or alter metabolic stability.
A typical synthetic route involves the initial protection of D-ribose as this compound. The exposed 5'-hydroxyl group can then be activated, for example, by tosylation, preparing it for nucleophilic substitution.[5][7] This allows for the introduction of various functional groups or the deoxygenation to 5'-deoxyribonucleosides, which are an important class of compounds in medicinal chemistry.[5] Following modification at the 5' position, the anomeric carbon (C1) is activated for coupling with a nucleobase (e.g., purine or pyrimidine derivatives) in a glycosylation reaction, such as the silyl-Hilbert-Johnson reaction.[8] Finally, deprotection of the isopropylidene group yields the target nucleoside analogue.
Role in Nucleoside Analogue Synthesis Diagram
Caption: Synthetic pathway from this compound to nucleoside analogues.
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of this compound is critical for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3-O-isopropylidene-β-D-ribofuranosides exhibits characteristic signals. Key features include the coupling constants between the furanose ring protons. Notably, the coupling constants between the trans-oriented H1 and H2, as well as H3 and H4, are often close to zero.[9] The coupling constant between H2 and H3 is typically around 5.86 Hz or 6.22 Hz.[9] The two methyl groups of the isopropylidene moiety appear as distinct singlets.
Typical ¹H NMR Data (in CDCl₃): [9]
-
H1: ~5.17 ppm (s)
-
H3: ~4.85 ppm (d, J ≈ 5.9 Hz)
-
H2: ~4.56 ppm (d, J ≈ 5.9 Hz)
-
H4: ~4.39 ppm (t)
-
H5, H5': ~3.6-3.7 ppm (m)
-
Isopropylidene CH₃: ~1.48 and 1.31 ppm (2s)
Conclusion: A Foundational Building Block for Innovation
This compound is more than just a protected sugar; it is a testament to the power of strategic chemical synthesis in enabling the discovery of life-saving medicines. Its straightforward preparation and the chemical orthogonality of its protecting group make it an invaluable tool for researchers and scientists in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.
References
-
2,3-O-Isopropylidene-D-ribofuranoside - LookChem. [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates - Taylor & Francis Online. [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates - Taylor & Francis Online. [Link]
-
Synthesis of this compound - PrepChem.com. [Link]
-
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - NIH. [Link]
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SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]
-
2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5 - SpectraBase. [Link]
-
The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. [Link]
-
This compound | C8H14O5 | CID 11008712 - PubChem. [Link]
-
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose - PubChem. [Link]
-
Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose | Request PDF - ResearchGate. [Link]
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC - NIH. [Link]
-
Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC - PubMed Central. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283). [Link]
-
Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz ,... - ResearchGate. [Link]
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Synthesis of nucleosides - Wikipedia. [Link]
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Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - NIH. [Link]
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An In-Depth Technical Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose from D-ribose
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-O-Isopropylidene-D-ribofuranose, a critical protected intermediate in the synthesis of various nucleoside analogues used in antiviral and anticancer therapies. The synthesis begins with the readily available monosaccharide, D-ribose. This document details the underlying chemical principles, a step-by-step experimental protocol, process optimization strategies, and the significant applications of the target molecule in drug development. It is intended for researchers, medicinal chemists, and professionals in the field of drug development who require a robust and scalable method for preparing this key building block.
Introduction: The Strategic Importance of Protecting Groups in Ribose Chemistry
D-ribose, a naturally occurring pentose sugar, is a fundamental component of ribonucleic acid (RNA) and is central to numerous biological processes.[1][2] Its polyhydroxylated nature presents a significant challenge in synthetic organic chemistry, where selective modification of one hydroxyl group in the presence of others is often required. To achieve such selectivity, the strategic use of protecting groups is essential.
This compound is a derivative of D-ribose where the cis-hydroxyl groups at the C2 and C3 positions are masked as a cyclic ketal, known as an acetonide.[3] This protection strategy is highly effective for several reasons:
-
Targeted Reactivity: It directs subsequent chemical transformations to the primary hydroxyl group at the C5 position, which is crucial for building the phosphodiester backbone of nucleic acids or for introducing modifications.[4][5]
-
Conformational Lock: The rigid five-membered ring of the acetonide group locks the ribose sugar into its furanose form, which is the biologically relevant conformation found in RNA.
-
Stability and Cleavage: The isopropylidene group is stable under a wide range of reaction conditions, yet can be readily removed under mild aqueous acidic conditions, ensuring the integrity of the final product.[3][6]
This guide will focus on the efficient synthesis of this key intermediate, providing the necessary detail for its successful preparation and application in complex synthetic pathways.
The Chemistry of Acetonide Formation
The synthesis of this compound relies on the acid-catalyzed reaction of D-ribose with acetone or a related acetone equivalent.[7] In aqueous solution, D-ribose exists in a complex equilibrium between its linear aldehyde form and various cyclic hemiacetal forms, including α- and β-pyranoses (six-membered rings) and α- and β-furanoses (five-membered rings).[1][8][9] At room temperature, the pyranose forms are predominant.[1]
The formation of the 2,3-O-isopropylidene derivative selectively traps the ribose in its furanose conformation, as this is the only form that presents the C2 and C3 hydroxyl groups in a cis orientation, which is necessary for the formation of the five-membered cyclic ketal.
Reaction Mechanism
The reaction proceeds via a standard acid-catalyzed ketal formation mechanism. The key steps are outlined below:
Caption: Mechanism of acid-catalyzed acetonide formation.
-
Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the cis-hydroxyl groups (e.g., C2-OH) of the D-ribofuranose attacks the activated carbonyl carbon, forming a hemiketal intermediate.
-
Dehydration: The hydroxyl group of the hemiketal is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second cis-hydroxyl group (C3-OH) acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.
Detailed Experimental Protocol
This protocol is a robust method for the synthesis of this compound, optimized for both yield and purity.
Materials and Reagents
| Reagent | Formula | Grade | Supplier | Notes |
| D-Ribose | C₅H₁₀O₅ | ≥99% | Standard Supplier | Must be dry. |
| Acetone | C₃H₆O | Anhydrous | Standard Supplier | Reagent grade, dried over molecular sieves. |
| 2,2-Dimethoxypropane (DMP) | C₅H₁₂O₂ | ≥98% | Standard Supplier | Acts as both reagent and water scavenger.[10][11] |
| Hydriodic Acid (HI) | HI | 57% in H₂O | Standard Supplier | Catalyst. Other acids like H₂SO₄ or p-TsOH can be used. |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Standard Supplier | For neutralization. |
| Benzene | C₆H₆ | Anhydrous | Standard Supplier | For extraction. Toluene can be used as a safer alternative. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Standard Supplier | For drying organic layers. |
| Molecular Sieves | 3Å | Standard Supplier | For drying the refluxing solvent. |
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser with a drying tube or an attachment for molecular sieves
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask, add D-ribose (10.0 g). Add 200 mL of anhydrous acetone and a magnetic stir bar.
-
Catalyst Addition: To the stirred suspension, add hydriodic acid (175 mg, 57% aqueous solution).
-
Drying Agent: In a Soxhlet extractor or a custom side-arm attached between the flask and condenser, place 20 g of activated 3Å molecular sieves. This will trap the water formed during the reaction and drive the equilibrium towards the product.[12]
-
Reaction: Heat the mixture to reflux (approximately 60°C in a water bath) with vigorous stirring. The D-ribose will gradually dissolve as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane solvent system). The reaction is typically complete within 6-8 hours.
-
Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in benzene (or toluene). Transfer the solution to a separatory funnel and wash it with saturated aqueous sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil.
-
Purification: Purify the crude product by vacuum distillation. The product, this compound, is typically collected as a fraction boiling at 108-111°C at 0.04 mmHg.[12] The expected yield is approximately 30-40%.
Process Optimization and Troubleshooting
Several parameters can be adjusted to optimize the synthesis for higher yield and purity.
Key Optimization Parameters
| Parameter | Options | Rationale and Field Insights |
| Ketal Source | Acetone vs. 2,2-Dimethoxypropane (DMP) | While acetone is the direct reagent, DMP is often preferred. DMP reacts with the water generated during the reaction to form acetone and methanol, effectively acting as a water scavenger and driving the reaction equilibrium forward.[10][11] Using a mixture of acetone and DMP is a common and effective strategy.[10] |
| Acid Catalyst | H₂SO₄, HCl, p-TsOH, HI, Cation-exchange resin | Concentrated sulfuric acid is a strong and effective catalyst.[13] However, solid acid catalysts like Amberlyst-15 or other cation-exchange resins offer the advantage of easy removal by simple filtration, simplifying the work-up procedure.[7] The choice of catalyst can influence reaction time and side product formation. |
| Temperature | Room Temperature vs. Reflux | The reaction can proceed at room temperature but is significantly slower. Refluxing in acetone (56°C) provides a good balance between reaction rate and minimizing potential side reactions like the formation of enol ethers.[10] |
| Water Removal | Molecular Sieves, Dean-Stark Trap | Continuous removal of water is critical for achieving high yields. Molecular sieves are convenient for lab-scale synthesis.[12] For larger-scale reactions, a Dean-Stark apparatus can be more efficient. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; water not effectively removed. | Ensure all reagents and solvents are anhydrous. Use an efficient water scavenger like DMP or freshly activated molecular sieves.[11] Increase reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | Over-reaction (e.g., formation of di-isopropylidene derivatives); acid-catalyzed degradation. | Use a milder catalyst (e.g., p-TsOH).[14] Carefully control the reaction temperature and time. Neutralize the reaction mixture promptly upon completion.[10] |
| Difficult Purification | Co-elution of anomers or other sugar isomers. | Ensure the work-up procedure effectively removes all salts and acidic residues. Optimize chromatography conditions if distillation is not feasible. |
| Incomplete Deprotection (in subsequent steps) | Strong acid may be required. | Deprotection is typically achieved with dilute aqueous acid (e.g., 1% H₂SO₄) and heat.[6] If standard conditions fail, a stronger acid or longer reaction time may be necessary, but this risks degrading the sugar. |
Applications in Nucleoside Synthesis and Drug Development
This compound is a cornerstone intermediate for the synthesis of a vast array of nucleoside analogues with therapeutic potential.[2] These synthetic nucleosides are designed to mimic natural nucleosides and interfere with viral replication or cancer cell proliferation.[2][15]
The general synthetic workflow is as follows:
Caption: General workflow for synthesizing nucleoside analogues.
-
Protection: D-ribose is converted to this compound.
-
Activation: The free 5'-hydroxyl group is activated, often by converting it into a good leaving group like a tosylate or mesylate.[4]
-
Modification: The activated 5'-position can undergo nucleophilic substitution to introduce various modifications, such as deoxygenation or fluorination, which can enhance the drug's metabolic stability or activity.[5][16]
-
Glycosylation: The modified sugar is then coupled with a desired nucleobase (e.g., adenine, cytosine, or a modified base) in a key step known as N-glycosylation.
-
Deprotection: Finally, the isopropylidene protecting group is removed under acidic conditions to yield the target nucleoside analogue.[6]
This synthetic strategy has been instrumental in the development of numerous antiviral drugs that target viral polymerases, enzymes essential for the replication of viruses like HIV and Hepatitis B.[2][17]
Safety Considerations
-
Flammable Solvents: Acetone and benzene/toluene are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosive Acids: Hydriodic acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
-
Pressurized Systems: Vacuum distillation should be performed behind a safety shield. Ensure all glassware is free of cracks or defects.
Conclusion
The synthesis of this compound is a foundational reaction in medicinal chemistry and carbohydrate synthesis. It provides a reliable and scalable route to a key building block that enables the selective modification of D-ribose. The protocol and optimization strategies detailed in this guide offer a practical framework for researchers to efficiently produce this versatile intermediate, paving the way for the discovery and development of novel nucleoside-based therapeutics.
References
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Study.com. (n.d.). Why should you add 2,2-dimethoxypropane to your reaction in the formation of an acetal? Retrieved from [Link]
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Noton, T., et al. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. PubMed Central. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]
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Bizzarri, M., et al. (n.d.). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Brainly. (2023, February 24). Why are you adding 2,2-dimethoxypropane to your reaction to form the acetal? Retrieved from [Link]
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Noton, T., et al. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. ACS Publications. Retrieved from [Link]
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Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Retrieved from [Link]
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Wikipedia. (n.d.). Ribose. Retrieved from [Link]
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ResearchGate. (n.d.). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Retrieved from [Link]
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Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]
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Unknown Source. (n.d.). Mechanism for protection. Retrieved from [Link]
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PubMed. (2003, February 7). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]
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IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]
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ACS Publications. (n.d.). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
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Elsevier. (1985, February 28). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. Retrieved from [Link]
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YouTube. (2020, December 22). Protection of vicinal diols as acetonides. Retrieved from [Link]
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NIH. (2019, May 2). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]
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ResearchGate. (2017, March 23). Is there any way to control the mutarotation of sugars (D-glucose, D-maltose, etc) in aqueous solution? Retrieved from [Link]
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ResearchGate. (2025, August 6). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Retrieved from [Link]
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ACS Publications. (2024, November 21). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]
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Taylor & Francis Online. (2019, May 7). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Retrieved from [Link]
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The Cornerstone of Modified Nucleosides: A Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry and nucleoside synthesis, the strategic use of protecting groups is paramount. Among these, the isopropylidene acetal of D-ribose stands out as a workhorse intermediate, pivotal for the regioselective modification of the ribose scaffold. This guide provides an in-depth exploration of 2,3-O-Isopropylidene-D-ribofuranose, delving into its precise nomenclature, the rationale behind its synthetic utility, a detailed protocol for its preparation, and its instrumental role in the development of novel therapeutics.
Decoding the Identity: The IUPAC Name and Stereochemistry
The unequivocal identification of a chemical entity is the foundation of reproducible science. While commonly referred to as this compound, its systematic IUPAC name, which accounts for the bicyclic nature of the molecule, provides a more descriptive and unambiguous identifier.
The structure of this compound is a fused bicyclic system where the furanose ring of D-ribose is fused with a 1,3-dioxolane ring formed by the isopropylidene group. The systematic IUPAC name for this compound is (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-ol .[3]
Let's dissect this name to understand the stereochemistry:
-
furo[3,4-d][1][2]dioxole : This describes the core bicyclic system, a furan ring fused with a 1,3-dioxolane ring.
-
(3aR,4R,6R,6aR) : These are the stereochemical descriptors for the chiral centers in the molecule, defining its specific three-dimensional arrangement. The "R" configuration at these positions arises from the parent D-ribose.
The CAS Number for this compound is 13199-25-2 .[4] It is also known by several synonyms, including 2,3-O-Isopropylidene-D-ribose and (4R,5R)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
The "Why": Strategic Imperative of the 2,3-O-Isopropylidene Protecting Group
In the multi-step synthesis of nucleoside analogues, the hydroxyl groups of the ribose sugar exhibit similar reactivity, making selective modification a significant challenge. The use of protecting groups is a fundamental strategy to temporarily block certain reactive sites, thereby directing reactions to the desired position.[5][6]
The 2,3-O-isopropylidene group serves as a crucial protecting group for the cis-diol at the C2' and C3' positions of D-ribofuranose. This strategic protection is driven by several key advantages:
-
Selective Protection of the 5'-Hydroxyl Group: By protecting the 2' and 3' hydroxyls, the primary 5'-hydroxyl group is left available for a wide range of chemical transformations. This is fundamental for the synthesis of many nucleoside-based drugs where modification at the 5' position is required.
-
Conformational Rigidity: The fused ring system imparts a degree of conformational rigidity to the ribose ring. This can influence the stereochemical outcome of subsequent reactions on the sugar moiety.
-
Ease of Introduction and Removal: The isopropylidene group can be readily introduced under acidic conditions using acetone or 2,2-dimethoxypropane and can be removed under mild acidic conditions, ensuring the integrity of the target molecule.
-
Crystallinity: The derivatization of ribose with the isopropylidene group often leads to crystalline compounds, which facilitates purification by recrystallization.
This strategic protection is a cornerstone of modern nucleoside chemistry, enabling the synthesis of a vast array of antiviral and anticancer agents.
Synthesis of this compound: A Validated Protocol
The preparation of this compound from D-ribose is a well-established and reliable procedure. The following protocol details a common method, explaining the rationale behind each step.
Experimental Protocol
Objective: To synthesize this compound from D-ribose.
Materials:
-
D-ribose
-
Anhydrous acetone
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate
-
Dichloromethane (or other suitable organic solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-ribose in anhydrous acetone.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the formed acetal. Acetone serves as both the solvent and the reagent for the formation of the isopropylidene group.
-
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Causality: The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-ribose.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting D-ribose is consumed.
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the sulfuric acid catalyst.
-
Work-up: Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Causality: This aqueous work-up removes inorganic salts and any remaining water-soluble impurities.
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Causality: Column chromatography separates the desired product from any unreacted starting material and byproducts.
-
Reaction Mechanism Visualization
Caption: Simplified mechanism for the acid-catalyzed synthesis of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is essential for its application and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₅ | [4] |
| Molecular Weight | 190.19 g/mol | [4] |
| Appearance | Colorless to pale yellow oil or solid | - |
| Boiling Point | ~110-115 °C at 0.1 mmHg | - |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.25 (s, 1H), 4.75 (d, J=5.9 Hz, 1H), 4.55 (d, J=5.9 Hz, 1H), 4.35 (m, 1H), 3.80-3.65 (m, 2H), 2.70 (br s, 1H), 1.50 (s, 3H), 1.35 (s, 3H) | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 112.0, 104.5, 85.5, 84.0, 81.5, 63.0, 26.5, 25.0 | [7] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Applications in Drug Development and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active nucleoside analogues.
Workflow: From Protected Ribose to Nucleoside Analogue
Caption: General synthetic workflow for the preparation of nucleoside analogues using this compound.
By enabling selective modifications at the 5'-position and subsequent glycosylation with various nucleobases (both natural and modified), this intermediate has been instrumental in the development of:
-
Antiviral Agents: Many antiviral drugs are nucleoside analogues that act by inhibiting viral polymerases. The synthesis of these compounds often relies on intermediates derived from this compound.
-
Anticancer Therapeutics: Modified nucleosides can be incorporated into DNA or RNA, leading to chain termination or dysfunction, and are a key class of chemotherapeutic agents.
-
Oligonucleotide Synthesis: For the synthesis of therapeutic oligonucleotides (e.g., siRNA, antisense oligonucleotides), protected nucleoside phosphoramidites are required. The synthesis of these building blocks often starts from protected ribose derivatives like this compound.
Conclusion
This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in organic synthesis. Its systematic IUPAC name, (3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1][2]dioxol-4-ol, reflects its precise stereochemical nature. The rationale for its widespread use is firmly grounded in the principles of protecting group chemistry, enabling regioselective modifications that are otherwise challenging. The well-established synthetic protocols for its preparation, coupled with its versatile reactivity, have solidified its position as an indispensable building block in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of this key intermediate is, therefore, fundamental for anyone engaged in the design and synthesis of novel nucleoside-based therapeutics.
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Journal of the Chemical Society, Perkin Transactions 1. Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. [Link]
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Taylor & Francis Online. A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. [Link]
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-
Taylor & Francis Online. A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. [Link]
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An In-depth Technical Guide to 2,3-O-Isopropylidene-D-ribofuranose: Properties, Reactivity, and Applications in Drug Development
Introduction
2,3-O-Isopropylidene-D-ribofuranose is a selectively protected derivative of D-ribose, a fundamental carbohydrate building block in numerous biological molecules. The strategic installation of the isopropylidene group across the C2 and C3 hydroxyls of the furanose ring imparts crucial stability and regiochemical control, making it an invaluable intermediate in the synthesis of a wide array of biologically active compounds, particularly nucleoside analogues.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in modern drug discovery and development.
Physical Properties
The physical characteristics of this compound are pivotal for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H14O5 | [2][3][4] |
| Molecular Weight | 190.19 g/mol | [2][4] |
| Appearance | Colorless to light yellow, clear oily liquid | [2][5] |
| Melting Point | ~8 °C (lit.) | [2] |
| Boiling Point | 108-111 °C at 0.04 mmHg | [6] |
| Density | 1.267 g/cm³ | [2] |
| Refractive Index | 1.485 | [2] |
| Solubility | Soluble in acetone | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [1][2][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the isopropylidene protecting group and the remaining free hydroxyl group at the C5 position.
The Role of the Isopropylidene Protecting Group
The acetonide protecting group serves two primary functions:
-
Stereochemical Rigidity : The fused five-membered dioxolane ring locks the furanose ring in a specific conformation, influencing the stereochemical outcome of subsequent reactions.[7][8]
-
Regioselective Reactivity : By masking the cis-diol at C2 and C3, the isopropylidene group directs chemical modifications to the primary hydroxyl group at the C5 position. This is fundamental to its utility in the synthesis of nucleoside analogues where modifications at the 5'-position are common.
Reactivity of the 5-Hydroxyl Group
The primary alcohol at the C5 position is the main site of chemical reactivity. It readily undergoes a variety of reactions, including:
-
Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions.[9][10]
-
Silylation : Protection of the 5-hydroxyl group with silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) is a common strategy to prevent its participation in unwanted side reactions.
-
Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. This is a key step in the synthesis of certain modified nucleosides.
-
Azide Formation : The tosylated derivative can be converted to a 5-azido derivative by reaction with sodium azide, which is a precursor for introducing nitrogen-containing functionalities.[11]
Deprotection
The isopropylidene group is typically stable to basic and nucleophilic conditions but can be readily removed under acidic conditions, such as treatment with aqueous acetic acid or a dilute strong acid like sulfuric acid, to regenerate the 2,3-diol.[9]
Experimental Protocol: Synthesis of this compound
The following protocol describes a common and reliable method for the synthesis of this compound from D-ribose.
Materials:
-
D-ribose
-
Acetone (anhydrous)
-
Hydriodic acid (57%) or concentrated sulfuric acid
-
Molecular sieves (3Å)
-
Sodium bicarbonate (aqueous solution)
-
Benzene or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing 200 mL of anhydrous acetone, add 10.0 g of D-ribose.
-
Add 175 mg of hydriodic acid (57%) to the mixture.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
The reaction mixture is stirred and refluxed in a water bath at approximately 60°C for 6 hours.[6] To ensure anhydrous conditions, it is beneficial to interpose a drying tube containing 20 g of 3Å molecular sieves between the reaction vessel and the condenser.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a small amount of aqueous sodium bicarbonate solution to neutralize the acid catalyst.[6]
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the benzene by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a fraction boiling at 108°-111° C/0.04 mmHg.[6]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques:
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the isopropylidene methyl groups as two singlets, and the protons of the furanose ring with specific coupling constants that can help determine the conformation.[7][8]
-
¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbons of the furanose ring and the isopropylidene group.[12][13]
-
IR Spectroscopy : The infrared spectrum will show a broad absorption band corresponding to the O-H stretching of the primary alcohol and characteristic C-O stretching bands.
Visualization of the Synthesis of this compound
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A Comprehensive Technical Guide to the Stability of 2,3-O-Isopropylidene-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
The strategic implementation of protecting groups is a foundational element of contemporary organic synthesis, particularly within the specialized fields of carbohydrate and nucleoside chemistry. The isopropylidene ketal, or acetonide, is a frequently employed protecting group for diols, valued for its straightforward installation, general stability, and facile removal. The compound 2,3-O-Isopropylidene-D-ribofuranose is a critical intermediate in the synthesis of numerous biologically significant molecules, utilizing this protecting group to mask the C2 and C3 hydroxyls of D-ribose.[1] A detailed comprehension of its stability is essential for preventing undesired side reactions and ensuring the successful outcome of complex, multi-step synthetic routes. This guide offers an in-depth technical examination of the stability of this compound, presenting field-tested insights for professionals in research and drug development. We will delve into the chemical principles that dictate its stability, explore practical experimental considerations, and furnish robust protocols for its handling and application.
The Fundamental Chemistry of the Isopropylidene Ketal: A Balance of Reactivity and Selectivity
The synthesis of this compound from D-ribose and acetone, or a derivative such as 2,2-dimethoxypropane, is an acid-catalyzed reaction that produces a five-membered ring fused to the furanose ring.[2][3] This transformation is governed by a sensitive balance of thermodynamic and kinetic factors. The reaction preferentially forms the 2,3-isopropylidene derivative due to the cis-diol configuration on the furanose ring, which facilitates the creation of a thermodynamically stable five-membered ring.
While generally regarded as a durable protecting group, the isopropylidene ketal is inherently susceptible to hydrolysis under acidic conditions.[4][5] This lability is central to its function as a protecting group, enabling its selective removal in the presence of more acid-stable groups.[6] Consequently, meticulous control of pH is imperative throughout any synthetic sequence involving this intermediate.
Deconstructing the Stability Profile: Influential Factors and Key Considerations
The stability of this compound is not fixed and is affected by several variables:
-
pH: This is the most significant factor. The isopropylidene group is readily cleaved under acidic conditions (pH < 4), with the rate of hydrolysis increasing as the pH decreases.[2][7] Conversely, it is generally stable under basic and neutral conditions.[2][5][8]
-
Temperature: Elevated temperatures can accelerate the rate of both acidic and, to a lesser degree, basic hydrolysis.[2][7] Maintaining appropriate temperature control is crucial for long-term storage and during reactions.
-
Solvent: The choice of solvent can impact the rate of hydrolysis. Protic solvents, particularly in the presence of trace acidity, can promote the cleavage of the ketal.
-
Lewis Acids: Many Lewis acids, which are commonly used in glycosylation and other chemical transformations, can readily cleave the isopropylidene group.[9][10] Careful selection of Lewis acids and reaction conditions is necessary to prevent unintended deprotection.
To visualize the impact of these factors, a typical synthetic workflow is illustrated below.
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An In-depth Technical Guide to the Solubility of 2,3-O-Isopropylidene-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-O-Isopropylidene-D-ribofuranose is a pivotal intermediate in the synthesis of numerous nucleoside analogues and other bioactive molecules.[1][2][3] Its solubility characteristics are a critical determinant of reaction efficiency, purification strategy, and ultimately, the viability of a synthetic route. This guide provides a comprehensive analysis of the factors governing the solubility of this protected sugar, outlines a predictive framework based on its physicochemical properties, and presents a detailed, field-proven protocol for its quantitative solubility determination. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this compound in a laboratory and process development setting.
Introduction: The Synthetic Importance of a Protected Ribose
D-ribose, a fundamental component of RNA, is a highly functionalized monosaccharide with multiple hydroxyl groups.[4][5] In multistep organic synthesis, particularly for antiviral and anticancer nucleoside drugs, selective reaction at a specific hydroxyl group is paramount.[4][5] Direct reaction with unprotected D-ribose often leads to a complex mixture of products, posing significant purification challenges.[6]
The strategic installation of protecting groups is the cornerstone of modern carbohydrate chemistry.[6][7] The formation of an acetonide (an isopropylidene acetal) across the C2 and C3 hydroxyls of D-ribose yields this compound.[8][9] This transformation serves two primary purposes:
-
It masks the C2 and C3 hydroxyls, directing subsequent reactions to the C1 and C5 positions.
-
It significantly alters the molecule's polarity, which is the central theme of this guide. Protection of the hydroxyl groups improves the hydrophobic character of the sugar, reducing its solubility in water and increasing its solubility in organic solvents, thereby simplifying the isolation and purification of reaction products.[4][5]
A thorough understanding of the solubility of this compound is therefore not an academic exercise but a practical necessity for process optimization, solvent selection for reactions and chromatography, and crystallization procedures.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.
2.1 Polarity and Hydrogen Bonding Unprotected D-ribose is a polar, hydrophilic molecule due to its multiple hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. This explains its high solubility in water and poor solubility in nonpolar organic solvents.
The introduction of the isopropylidene group fundamentally changes this dynamic:
-
Reduced Hydrogen Bond Donating Capacity: The acetal linkage at C2 and C3 removes two key hydrogen bond-donating hydroxyl groups.
-
Increased Hydrophobicity: The two methyl groups of the acetonide introduce a nonpolar, hydrocarbon-like character to the molecule.
-
Remaining Polar Sites: The molecule is not entirely nonpolar. It retains a free primary hydroxyl group at C5 and a hemiacetal at C1 (the anomeric carbon), in addition to the ether-like oxygens of the furanose ring and the acetal. These sites can still act as hydrogen bond acceptors.
This structural modification results in a molecule of intermediate polarity, with significantly reduced aqueous solubility and enhanced solubility in a range of organic solvents.[4]
2.2 Molecular Structure and Form this compound is typically described as a colorless to pale yellow liquid or a low-melting solid.[2][10] Its physical state at room temperature can influence the kinetics of dissolution. The compound has a molecular weight of approximately 190.19 g/mol .[11]
Qualitative Solubility Profile: A Predictive Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The hydrophobic isopropylidene group significantly reduces affinity for highly polar, hydrogen-bonding networks like water. Solubility is expected to increase slightly in lower alcohols compared to water. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Soluble to Very Soluble | These solvents can accept hydrogen bonds from the remaining -OH groups and interact via dipole-dipole forces, while their organic character accommodates the hydrophobic portion of the molecule. Acetone, being the reagent for its formation, is an excellent solvent.[2][8] |
| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Soluble in moderately polar solvents; Sparingly soluble to Insoluble in highly nonpolar solvents | The molecule's polarity is too high for strong solvation by purely nonpolar solvents like hexanes. However, it is expected to be soluble in moderately polar solvents like DCM and chloroform. The synthesis workup often involves dissolving the residue in benzene (an analogue of toluene).[8] |
Quantitative Solubility Determination: An Experimental Protocol
To move beyond qualitative estimates, rigorous experimental determination is required. The isothermal shake-flask method is considered the "gold standard" for obtaining thermodynamic equilibrium solubility data due to its reliability.[12][13]
4.1 Principle of the Method The core principle involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. An excess of the solute is added to the solvent and agitated for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solid/liquid phases. After equilibrium, the phases are separated, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique.[13][14]
4.2 Experimental Workflow
The following diagram outlines the key stages of the quantitative solubility determination process.
Caption: Isothermal shake-flask solubility determination workflow.
4.3 Detailed Step-by-Step Methodology
This protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment:
-
This compound (purity >95%)
-
HPLC-grade solvents of interest
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
HPLC system with a suitable detector (e.g., Refractive Index (RI) or low-wavelength UV)
Procedure:
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of 20 mL glass vials. An amount that is visually in excess after equilibration (e.g., ~100 mg) is sufficient. The goal is to ensure a saturated solution.
-
Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration (Trustworthiness Checkpoint):
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a moderate speed (e.g., 150 rpm) for at least 24 hours.
-
Causality: 24-48 hours is typically sufficient for most compounds to reach thermodynamic equilibrium. To validate this, time-point sampling can be performed (e.g., at 12, 24, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to sediment.
-
For fine suspensions, centrifugation (e.g., 10 min at 3000 rpm) may be necessary to pellet the undissolved solute.
-
-
Sample Processing and Analysis:
-
Carefully draw an aliquot of the clear supernatant using a glass pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Filtration is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by a validated HPLC method. A C18 column with a mobile phase like acetonitrile/water is often a good starting point. Due to the lack of a strong chromophore, a Refractive Index (RI) detector is often preferred, though a low-wavelength UV detector (~210 nm) may also be used.
-
-
Quantification and Data Reporting:
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
While this compound is a commonly used synthetic intermediate, a comprehensive public database of its quantitative solubility is lacking. This guide bridges that gap by providing a robust theoretical framework and a practical, validated experimental protocol. By understanding the interplay of polarity and hydrogen bonding, and by applying the detailed shake-flask methodology, researchers can accurately determine the solubility of this compound in any solvent system of interest. This knowledge is critical for optimizing reaction conditions, developing efficient purification strategies, and ensuring the successful progression of drug discovery and development projects that rely on this versatile building block.
References
- A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/07328303.2021.1991276]
- Synthesis of this compound. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-3-o-isopropylidene-d-ribofuranose]
- 2,3-O-Isopropylidene-D-ribofuranoside. LookChem. [URL: https://www.lookchem.com/2-3-O-Isopropylidene-D-ribofuranoside/]
- A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/07328303.2021.1991276]
- A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [URL: https://www.researchgate.
- Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11406869/]
- A facile ultrasound-assisted synthesis of methyl 2,3-O- isopropylidene-bD-ribofuranoside from. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/pdf/10.1080/07328303.2021.1991276]
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
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A Senior Application Scientist's Guide to 2,3-O-Isopropylidene-D-ribofuranose: A Cornerstone in Modern Carbohydrate Chemistry
Abstract
In the intricate field of synthetic organic chemistry, particularly in the development of therapeutics, the ability to selectively modify complex polyfunctional molecules is paramount. D-Ribose, the carbohydrate backbone of RNA, presents a quintessential challenge with its multiple hydroxyl groups. This technical guide delves into the synthesis, strategic applications, and critical role of 2,3-O-Isopropylidene-D-ribofuranose, a pivotal intermediate that has revolutionized the synthesis of nucleoside analogs and other vital biomolecules. By masking the C2 and C3 hydroxyls, this versatile building block unlocks specific reaction pathways at the C1 and C5 positions, enabling the precise construction of high-value compounds for research and drug development. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and a deep mechanistic understanding of its utility.
The Strategic Imperative for Protecting Groups in Carbohydrate Chemistry
Carbohydrates are chiral, polyhydroxylated molecules, a structural reality that makes them both functionally versatile in nature and synthetically challenging in the laboratory. Direct modification of a specific hydroxyl group in a sugar like D-ribose is nearly impossible due to the similar reactivity of its four hydroxyl groups. The solution lies in the strategic use of "protecting groups," which temporarily mask certain functional groups, allowing others to be modified selectively.[1][2]
The acetonide, or isopropylidene ketal, is a fundamental protecting group in carbohydrate chemistry, prized for its ease of installation on cis-vicinal diols and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[2][3] this compound is the embodiment of this strategy's power. By forming a five-membered ring between the C2 and C3 hydroxyls of D-ribose, it leaves the primary C5-hydroxyl and the anomeric C1-hydroxyl available for targeted chemical transformations.[4][5] This singular feature establishes it as an indispensable chiral building block for constructing a vast array of biologically active molecules.[6][7]
Synthesis and Characterization: From D-Ribose to a Versatile Intermediate
The conversion of D-ribose to its 2,3-O-isopropylidene derivative is a cornerstone reaction, predicated on the acid-catalyzed formation of a cyclic ketal.
Causality in Synthesis: Driving the Equilibrium
The reaction of D-ribose with acetone is a reversible equilibrium. To achieve high yields, the equilibrium must be shifted toward the product. This is accomplished by rigorously removing the water byproduct. Methodologically, this can be achieved by using a dehydrating agent like anhydrous copper(II) sulfate, molecular sieves, or by employing a reagent that consumes water, such as 2,2-dimethoxypropane, which also serves as the acetone source.[8] Recent advancements have demonstrated that ultrasound-assisted synthesis can dramatically shorten reaction times and improve yields, offering a more efficient alternative to traditional heating.[9][10]
Experimental Protocol: Synthesis of this compound
This protocol describes a common and reliable method for laboratory-scale synthesis.
Materials:
-
D-Ribose (10.0 g)
-
Anhydrous Acetone (200 mL)
-
Hydriodic Acid (57%, ~175 mg) or Concentrated Sulfuric Acid (catalytic amount)
-
Molecular Sieves (3Å, 20 g, optional for drying)
-
Saturated Sodium Bicarbonate Solution
-
Benzene or other suitable extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add D-ribose (10.0 g) and anhydrous acetone (200 mL).
-
Carefully add the acid catalyst (e.g., 175 mg of 57% hydriodic acid).[11]
-
If using a drying agent, interpose a Soxhlet extractor containing molecular sieves between the flask and condenser.
-
Heat the mixture to reflux (approx. 60°C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding a small amount of saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation to obtain this compound as a pale yellow oil.[11]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
Proper characterization is essential to confirm the structure and purity of the product. The isopropylidene group significantly influences the conformation of the furanose ring, leading to a distinctive NMR spectrum.[12]
| Parameter | Value | Reference |
| Appearance | Pale yellow oily liquid | [13] |
| Molecular Formula | C₈H₁₄O₅ | [14] |
| Molecular Weight | 190.19 g/mol | [14] |
| Boiling Point | 108-111°C @ 0.04 mmHg | [11] |
| Refractive Index | ~1.485 | [13] |
| ¹H NMR (CDCl₃) | Characterized by zero coupling constants between H1-H2 and H3-H4, and a J₂,₃ coupling constant of ~6.0 Hz, indicative of a locked ring conformation. | [12] |
Strategic Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its ability to direct reactions to the C5 and C1 positions. This directional control is the foundation for synthesizing a multitude of high-value nucleoside analogs.
Pathway I: Modification at the 5'-Position for Antiviral & Anticancer Agents
The primary hydroxyl at the C5 position is the most common site for initial modification. This pathway is fundamental to the synthesis of many nucleoside drugs whose mechanism of action involves chain termination of viral DNA or RNA.[4]
The Core Strategy:
-
Activation of the 5-OH: The hydroxyl group is a poor leaving group. It is first converted into a good leaving group, typically a sulfonate ester like tosylate (OTs) or mesylate (OMs).[9][15] This is a critical step that renders the C5 carbon electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Displacement: A wide variety of nucleophiles can be introduced at the C5 position. For example, reaction with sodium azide (NaN₃) introduces an azido group, which can be subsequently reduced to an amine.[4][9] Alternatively, reduction with hydride reagents can achieve deoxygenation, a key step in producing dideoxynucleosides.[16][17]
-
Glycosylation: The anomeric C1 position is then coupled with a nucleobase (purine or pyrimidine). The Vorbrüggen reaction, using a silylated nucleobase and a Lewis acid catalyst, is the most prevalent method for this transformation.[18]
-
Deprotection: Finally, the 2',3'-O-isopropylidene group is removed under mild acidic conditions to yield the final nucleoside analog.[4]
Experimental Protocol: Synthesis of a 5'-Azido-5'-deoxyribose Intermediate
This protocol illustrates the key activation and substitution steps at the C5 position.
Materials:
-
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (starting material derived from this compound)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Tosylation: Dissolve the starting ribofuranoside (1 eq) in anhydrous pyridine. Cool the solution to 0°C. Add TsCl (1.1-1.2 eq) portion-wise. Stir at 0°C for several hours, then allow to warm to room temperature and stir overnight until TLC indicates completion.[4] Work up by quenching with water and extracting with an organic solvent.
-
Azidation: Dissolve the purified 5'-O-tosyl intermediate (1.0 eq) in dry DMF. Add sodium azide (5.0 eq). Heat the mixture to 120°C for 12 hours.[9]
-
Workup: Cool the reaction, add acetone, and filter to remove excess salts. The filtrate is concentrated, redissolved in chloroform, and washed with water and saturated NaHCO₃ solution.[9]
-
Dry the organic layer, concentrate, and purify the resulting 5'-azido intermediate by column chromatography. This intermediate is now ready for glycosylation and deprotection.
Visualization: 5'-Modification Pathway
Caption: Synthetic route to 5'-modified nucleoside analogs.
Pathway II: Synthesis of C-Nucleosides
C-nucleosides, where the nucleobase is linked to the ribose via a C-C bond, often exhibit unique biological properties, including potent antiviral and antitumor activity. This compound is a key precursor for the stereoselective synthesis of these compounds, such as pyrazofurin and formycin.[19] The synthesis often involves converting the protected ribose into a ribolactone, followed by the addition of a carbon nucleophile to stereoselectively form the crucial C-C bond at the anomeric position.[20]
The Final Step: Deprotection Methodologies
A protecting group's utility is defined by its selective removal. The acid-lability of the isopropylidene group makes it an ideal protecting group that can be cleaved without disturbing many other functionalities.
Mechanism and Rationale
Under aqueous acidic conditions, the ketal is hydrolyzed back to the diol and acetone. The reaction is driven by the presence of water. The choice of acid is critical; mild acids like 80% acetic acid are often sufficient and prevent degradation of other sensitive groups.[4] For more robust substrates, stronger acids like trifluoroacetic acid (TFA) can be used.[21] This acid-lability provides perfect orthogonality with base-labile groups (e.g., acetates, benzoates) and groups removed by hydrogenolysis (e.g., benzyl ethers), enabling complex, multi-step synthetic strategies.[2]
Experimental Protocol: Acetonide Deprotection
-
Dissolve the protected nucleoside (1 eq) in a solution of 80% acetic acid in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.
-
Co-evaporate the residue with toluene to remove azeotropically any remaining acetic acid.
-
Purify the final deprotected nucleoside by recrystallization or column chromatography.[4]
Visualization: Deprotection Reaction
Caption: Acid-catalyzed removal of the isopropylidene protecting group.
Conclusion
This compound is far more than a simple protected sugar; it is a strategic linchpin in modern synthetic chemistry. Its preparation from D-ribose is efficient, and its unique structure provides a reliable roadmap for directing chemical modifications with high regioselectivity. By enabling the selective functionalization of the C5 and C1 positions, it has become an indispensable tool in the synthesis of a vast portfolio of biologically active molecules, most notably the antiviral and anticancer nucleoside analogs that form a critical part of our pharmacopeia.[5][22][23] The principles governing its use—protection, selective modification, and deprotection—are fundamental to the logic of organic synthesis and will continue to empower chemists in the rational design and development of novel therapeutics.
References
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de Castro, M. S. A., de Souza, R. O. M. A., & de Oliveira, A. C. (2020). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link][9]
-
Taylor & Francis Online. (n.d.). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link][10]
-
PrepChem.com. (n.d.). Synthesis of this compound. [Link][11]
-
National Center for Biotechnology Information. (n.d.). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. PubChem. [Link][22]
-
National Institutes of Health. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Library of Medicine. [Link][12]
-
Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. [16]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link][1]
-
LookChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranoside. [Link][13]
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Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link][5]
-
Royal Society of Chemistry. (n.d.). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1. [Link][19]
-
ResearchGate. (2025). New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone. [Link][20]
-
Journal of Chemical Education. (n.d.). Protecting Groups in Carbohydrate Chemistry. [Link][2]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][14]
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PubMed. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. [Link][17]
-
National Institutes of Health. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. National Library of Medicine. [Link][25]
-
PubMed. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. [Link][23]
-
PubMed. (2007). Chiral O-(Z-alpha-aminoacyl) sugars: convenient building blocks for glycopeptide libraries. [Link][26]
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Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. [Link][8]
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2,3-O-Isopropylidene-D-ribofuranose: A Cornerstone of the Chiral Pool for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive exploration of 2,3-O-isopropylidene-D-ribofuranose, a pivotal starting material derived from the chiral pool. Its rigid furanose structure, adorned with selectively protected hydroxyl groups, offers a versatile platform for the stereocontrolled synthesis of a myriad of complex molecules, most notably nucleoside analogues with significant therapeutic potential. This document will delve into the synthesis, key chemical transformations, and strategic applications of this valuable synthon, offering both theoretical insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Power of the Chiral Pool
The concept of the "chiral pool" represents a cornerstone of modern asymmetric synthesis. It leverages naturally occurring, enantiomerically pure compounds as readily available starting materials, thereby circumventing the need for often complex and costly asymmetric induction steps.[1][2][3][4] Carbohydrates, with their dense stereochemical information, are a particularly rich source for the chiral pool.[1] Among these, D-ribose, a fundamental component of RNA, serves as the precursor to the exceptionally versatile building block, this compound.
The strategic installation of the isopropylidene group across the C2 and C3 hydroxyls serves a dual purpose. Firstly, it imparts rigidity to the furanose ring, which aids in predictable stereochemical outcomes in subsequent reactions. Secondly, it differentiates the hydroxyl groups, leaving the primary C5 hydroxyl and the anomeric C1 hydroxyl available for selective manipulation. This inherent structural bias is the key to its utility in complex molecule synthesis.
Synthesis of this compound: A Comparative Analysis
The preparation of this compound from D-ribose is a well-established but nuanced procedure. The choice of method often depends on the desired scale, available resources, and tolerance for specific reagents.
Acid-Catalyzed Acetonation
The most common approach involves the reaction of D-ribose with acetone in the presence of an acid catalyst. The equilibrium of this reaction is driven towards the product by removing the water generated.
Causality Behind Experimental Choices:
-
Acetone as Solvent and Reagent: Serves as both the protecting group source and the reaction medium, maximizing the concentration of the reactants.
-
Acid Catalyst (e.g., H₂SO₄, HCl, HI): Protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of D-ribose. The choice of acid can influence reaction times and yields.
-
Dehydrating Agent (e.g., Molecular Sieves): Essential for shifting the equilibrium towards the formation of the acetal by sequestering the water produced during the reaction.[5]
Table 1: Comparison of Synthesis Methods for this compound
| Method | Catalyst | Solvent | Reaction Time | Typical Yield | Key Considerations | Reference |
| Classical Acid Catalysis | Hydriodic Acid (57%) | Acetone | 6 hours | ~30% | Requires reflux and careful workup to neutralize the acid and remove byproducts. | [5] |
| Sulfuric Acid Catalysis | Conc. H₂SO₄ | Acetone | Varies | Moderate | A common and cost-effective method, but can lead to side reactions if not carefully controlled. |
Detailed Experimental Protocol: Acid-Catalyzed Synthesis
Objective: To synthesize this compound from D-ribose.
Materials:
-
D-ribose (10.0 g)
-
Acetone (200 ml, anhydrous)
-
Hydriodic acid (57%, 175 mg)
-
Molecular Sieves 3Å (20 g)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
To a 500 ml round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-ribose (10.0 g) and acetone (200 ml).
-
Carefully add hydriodic acid (175 mg, 57%).
-
In the reflux condenser, place molecular sieves (20 g) to dry the refluxing solvent.
-
Heat the mixture to reflux with stirring in a water bath at 60°C for 6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in benzene, wash with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain this compound (boiling point 108°-111° C/0.04 mmHg).[5]
Key Chemical Transformations and Their Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of its remaining hydroxyl groups. The primary C5-hydroxyl is more sterically accessible and nucleophilic than the anomeric C1-hydroxyl, allowing for a high degree of regioselectivity.
Selective Protection of the 5-Hydroxyl Group
To enable modifications at the anomeric center or to introduce functionality at other positions, the C5-hydroxyl group is often protected.
-
Silyl Ethers (e.g., TBDMS, TBDPS): Bulky silyl groups react preferentially at the primary C5-hydroxyl, offering robust protection that is stable to a wide range of reaction conditions and can be selectively removed with fluoride reagents.
-
Trityl Ethers: The bulky trityl group also shows high selectivity for the primary hydroxyl and is readily cleaved under acidic conditions.
Oxidation of the 5-Hydroxyl Group: Gateway to C5-Modified Analogues
Oxidation of the primary alcohol at C5 to an aldehyde or a carboxylic acid opens up a vast array of synthetic possibilities, including chain extension and the introduction of nitrogen-containing functionalities.
Swern Oxidation: A Mild and Efficient Protocol
The Swern oxidation is a widely used method for the conversion of primary alcohols to aldehydes under mild, non-acidic conditions, making it compatible with the acid-sensitive isopropylidene protecting group.[6][7]
Causality Behind Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react to form the electrophilic chlorosulfonium salt, the active oxidizing species.[6]
-
Low Temperature (-78 °C): Essential to prevent the decomposition of the unstable chlorosulfonium salt and to control the reaction.[8][9]
-
Triethylamine (or other hindered base): Acts as a non-nucleophilic base to deprotonate the intermediate alkoxysulfonium salt, triggering the elimination reaction that forms the aldehyde.[6]
Detailed Experimental Protocol: Swern Oxidation of a 5-Hydroxymethyl Ribofuranoside Derivative
Objective: To oxidize the primary alcohol of a 2,3-O-isopropylidene-ribofuranoside derivative to the corresponding aldehyde.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
This compound derivative (with protected anomeric position)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of DMSO in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of the this compound derivative in anhydrous DCM.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Nucleophilic Substitution at the 5-Position: Introducing Heteroatoms
The C5-hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including azides, halides, and sulfur-containing groups, which are precursors to amines, and other important functional groups in drug candidates.
Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction provides a powerful method for the direct conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[10][11][12] This is particularly useful for introducing functionalities at chiral centers. While the C5 position of ribofuranose is not chiral, the reaction is highly efficient for displacing the primary hydroxyl group.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt intermediate that activates the alcohol for nucleophilic attack.[10]
-
Nucleophile (e.g., Hydrazoic acid, Phthalimide): The choice of nucleophile determines the functional group that is introduced. The pKa of the nucleophile is a critical factor for the success of the reaction.[10]
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete as a nucleophile.
Application in the Synthesis of Antiviral Nucleosides
One of the most significant applications of this compound is in the synthesis of modified nucleosides that exhibit antiviral activity.[13][14][15] The ability to selectively modify the ribose moiety allows for the creation of analogues that can act as chain terminators in viral DNA or RNA synthesis or as inhibitors of viral enzymes.
Spectroscopic Characterization
The structural integrity of this compound and its derivatives is confirmed through standard spectroscopic techniques.
Table 2: Key Spectroscopic Data for 2,3-O-Isopropylideneadenosine
| Proton Assignment | Chemical Shift (δ, ppm) in DMSO-d₆ |
| H-8 | 8.375 |
| H-2 | 8.190 |
| NH₂ | 7.41 |
| H-1' | 6.151 |
| H-2' | 5.366 |
| H-3' | 5.29 |
| H-4' | 4.991 |
| H-5'a, H-5'b | 4.245 |
| 5'-OH | 3.59, 3.55 |
| Isopropylidene-CH₃ | 1.560 |
| Isopropylidene-CH₃ | 1.337 |
Data obtained from a 400 MHz instrument.[16]
Conclusion
This compound stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability from D-ribose and the predictable reactivity of its functional groups have established it as an indispensable tool in the arsenal of the synthetic organic chemist. The strategic use of this building block has enabled the synthesis of numerous biologically active molecules, particularly in the realm of antiviral drug discovery. A thorough understanding of its chemistry, as outlined in this guide, is paramount for its effective utilization in the development of novel therapeutics and other complex molecular architectures.
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Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz, Ade Bz, Gua iBu; B' = Ura, Thy, Cyt, Ade, Gua. (n.d.). ResearchGate. Retrieved from [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Methodological & Application
An In-Depth Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose: A Cornerstone for Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups in carbohydrates is a fundamental strategy in the synthesis of a vast array of biologically significant molecules, including nucleoside analogues that form the bedrock of many antiviral and anticancer therapies. Among these protected carbohydrate synthons, 2,3-O-Isopropylidene-D-ribofuranose stands out as a critical intermediate. Its preparation from the readily available D-ribose is a common yet nuanced procedure that requires a deep understanding of reaction mechanisms and careful execution. This guide provides a comprehensive overview of the synthesis, grounded in established chemical principles and supported by practical, field-tested protocols.
The Strategic Importance of Acetonide Protection
D-ribose, a pentose sugar, is a core component of RNA.[1][2][3] Its structure features multiple hydroxyl groups, necessitating a strategic approach to protection and deprotection to achieve regioselective modifications. The formation of an acetonide (an isopropylidene ketal) across the C2 and C3 hydroxyls of D-ribose serves a dual purpose.[4][5] Firstly, it shields these secondary hydroxyls, allowing for selective reactions at the primary C5 hydroxyl and the anomeric C1 position. Secondly, the rigid five-membered dioxolane ring locks the ribose in its furanose form, which is the biologically relevant conformation in nucleosides.[1][3]
The acetonide protecting group is favored for its ease of installation under acidic conditions and its stability to a wide range of reaction conditions, including those involving strong bases.[5][6] Crucially, it can be readily removed via acid-catalyzed hydrolysis when the subsequent synthetic steps are complete.[4][7]
The Underlying Chemistry: Acid-Catalyzed Ketalization
The synthesis of this compound from D-ribose is a classic example of acid-catalyzed ketal formation.[8][9] The reaction proceeds by treating D-ribose with acetone in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydriodic acid.[7][10]
The mechanism can be broken down into the following key steps:
-
Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from D-ribose (in its furanose form) acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetone. This results in the formation of a hemiketal intermediate.
-
Proton Transfer and Water Elimination: A subsequent proton transfer and the elimination of a water molecule generate a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The adjacent hydroxyl group on the ribose ring then attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring characteristic of the acetonide.
-
Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the desired this compound.
It is important to control the reaction conditions to favor the formation of the furanose acetonide over other potential isomers.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable and scalable method for the preparation of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| D-Ribose | C₅H₁₀O₅ | 150.13 | 10.0 g | Ensure it is dry. |
| Acetone | C₃H₆O | 58.08 | 200 mL | Anhydrous grade is recommended. |
| Hydriodic Acid (57%) | HI | 127.91 | 175 mg | Or concentrated Sulfuric Acid (H₂SO₄) |
| Molecular Sieves 3Å | - | - | 20 g | For drying the refluxing solvent.[10] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Benzene | C₆H₆ | 78.11 | As needed | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-ribose (10.0 g).
-
Addition of Reagents: Add acetone (200 mL) to the flask, followed by the cautious addition of hydriodic acid (175 mg, 57%).[10]
-
Drying during Reflux: In a Soxhlet extractor or a similar setup, place molecular sieves (20 g, 3Å) between the reaction flask and the condenser to dry the refluxing solvent.[10]
-
Reaction: Heat the mixture to a gentle reflux in a water bath at 60°C with continuous stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the flask to room temperature and carefully add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup and Extraction:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in benzene.
-
Wash the benzene solution with saturated aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification:
-
Filter off the sodium sulfate and remove the benzene by rotary evaporation.
-
The crude product is then purified by vacuum distillation. The fraction boiling at 108-111°C at 0.04 mmHg corresponds to the pure this compound.[10]
-
Alternative and Modern Approaches
While the described protocol is robust, alternative methods have been developed to improve reaction times and yields. One such method employs ultrasound irradiation as an energy source, which has been shown to significantly shorten reaction times and, in some cases, eliminate the need for purification of the acetonide.[11][12] Another approach utilizes cation exchange resins as a solid acid catalyst, offering a milder and more environmentally friendly alternative that simplifies workup.[5]
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can hinder the reaction by competing with the diol for the protonated acetone and by promoting the reverse reaction (hydrolysis). Ensuring all glassware is dry and using anhydrous solvents is crucial.
-
Acid Catalyst: The choice and amount of acid catalyst can influence the reaction rate and the formation of byproducts. Careful optimization may be required.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired side products or decomposition.[12] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
Purification: While distillation is an effective purification method, column chromatography can also be employed for smaller-scale syntheses or if distillation is not feasible.[7]
Conclusion
The synthesis of this compound is a foundational procedure in carbohydrate chemistry with direct applications in the development of therapeutic nucleoside analogues. A thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and the ability to adapt and troubleshoot are key to successfully preparing this versatile building block. The protocol and insights provided herein are intended to equip researchers with the knowledge and practical guidance necessary for the efficient and reliable synthesis of this important compound.
References
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A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. (n.d.). Taylor & Francis. Retrieved from [Link]
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Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
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Acetal protecting group for diols. (n.d.). Pearson. Retrieved from [Link]
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Mechanism for acetonide protection and deprotection. (n.d.). Retrieved from [Link]
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Acid-Catalyzed Acetonation of D-Ribose. (n.d.). ResearchGate. Retrieved from [Link]
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purification of 2,3-O-Isopropylidene-D-ribofuranose by chromatography
An Application Note and Protocol for the Chromatographic Purification of 2,3-O-Isopropylidene-D-ribofuranose
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This compound is a pivotal intermediate in the synthesis of numerous nucleoside analogues, which are fundamental components in the development of antiviral and anticancer therapeutics.[1][2][3] The successful synthesis of these high-value compounds is contingent upon the purity of this protected ribofuranose precursor. This document outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a detailed, step-by-step protocol for preparative column chromatography. The underlying principles of chromatographic separation are explained to empower the user to troubleshoot and adapt the protocol as needed.
Introduction: The Critical Role of Purity
This compound is a selectively protected form of D-ribose. The isopropylidene group masks the C2 and C3 hydroxyls, allowing for selective modification at the C1 and C5 positions, a common strategy in the synthesis of drugs like capecitabine and other modified nucleosides.[1][3] It is typically synthesized by the acid-catalyzed reaction of D-ribose with acetone or an acetone equivalent like 2,2-dimethoxypropane.[1][4]
The crude product from this synthesis is invariably a mixture containing:
-
Unreacted D-ribose: A highly polar starting material.
-
Desired Product: this compound.
-
Byproducts: Potentially including di-isopropylidene derivatives or other isomers.[5]
-
Catalyst and Salts: Acid catalysts and neutralization salts.[4]
Chromatographic purification is essential to isolate the target molecule with the high degree of purity required for subsequent synthetic steps. This guide provides the scientific rationale and a field-proven protocol for achieving this separation efficiently.
The Principle: Separation Based on Polarity
The technique described herein is normal-phase column chromatography, which separates molecules based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent system).
-
Stationary Phase: Silica gel is a porous form of silicon dioxide (SiO₂) with surface silanol groups (Si-OH). These groups are polar and can form hydrogen bonds with polar molecules.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that flows through the column. Its polarity is a critical variable.
-
Mechanism of Separation: A mixture is applied to the top of the column. As the mobile phase flows through, compounds in the mixture are in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.
-
Highly Polar Compounds (like D-ribose) adsorb strongly to the silica gel and move down the column slowly.
-
Non-Polar Compounds have a weaker affinity for the silica gel, spend more time in the mobile phase, and move down the column quickly.
-
The desired product, This compound , has intermediate polarity and will elute between the highly polar and non-polar components.
-
The key to a successful separation is selecting a mobile phase that provides the greatest possible difference in migration speed between the desired product and its impurities.
Part I: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a large-scale purification, it is imperative to develop the separation method on a small scale using TLC. TLC operates on the same principles as column chromatography and is a fast, efficient tool for optimizing the solvent system.[6][7] The goal is to find a solvent system where the desired product has a Retention Factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.[8]
Experimental Protocol: TLC Analysis
-
Chamber Preparation: Pour a solvent system (e.g., a mixture of ethyl acetate and hexane) into a TLC developing chamber to a depth of ~0.5 cm. Place a piece of filter paper against the inner wall to saturate the chamber atmosphere with solvent vapor. Cover and let equilibrate for at least 10 minutes.[9]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[10]
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the pencil-marked origin line of a silica gel TLC plate. Keep the spot small and concentrated.[10]
-
Development: Place the TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate by capillary action.[10]
-
Visualization: When the solvent front is ~0.5 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the separated spots. Since ribose derivatives are often not UV-active, staining is required. Common stains include:
-
p-Anisaldehyde stain: Excellent for visualizing sugars, often yielding colored spots upon heating.
-
Potassium Permanganate (KMnO₄) stain: A general stain for organic compounds.
-
-
Analysis: Calculate the Rƒ value for each spot:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation: Solvent System Optimization
The choice of eluent is critical. For protected nucleosides, a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is common.[8]
| Trial | Solvent System (v/v) | Observations | Product Rƒ |
| 1 | Hexane:Ethyl Acetate (4:1) | All spots remain near the baseline. System is not polar enough. | < 0.1 |
| 2 | Hexane:Ethyl Acetate (1:1) | Good separation. Product spot is distinct from baseline and upper spots. | ~0.35 |
| 3 | Hexane:Ethyl Acetate (1:4) | Product spot has a high Rƒ. Risk of co-elution with less polar impurities. | > 0.6 |
| 4 | Dichloromethane:Methanol (95:5) | Excellent separation, similar to Trial 2. A viable alternative. | ~0.30 |
Part II: Preparative Column Chromatography Protocol
This protocol details the purification of the crude product on a larger scale using the optimized solvent system from Part I.
Workflow Visualization
Sources
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Application Notes and Protocols: 2,3-O-Isopropylidene-D-ribofuranose as a Protecting Group for Ribose
Abstract
In the realm of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for therapeutic applications, the strategic use of protecting groups is paramount.[1][2] D-ribose, a central component of RNA, presents a unique challenge due to its multiple hydroxyl groups. This application note provides a comprehensive guide to the use of 2,3-O-isopropylidene-D-ribofuranose as a key intermediate, enabling the selective protection of the cis-diol at the C2 and C3 positions of the ribofuranose ring. We will delve into the mechanistic rationale for this protection strategy, provide detailed, field-proven protocols for its synthesis and subsequent deprotection, and illustrate its critical role in the broader context of medicinal chemistry and drug development.
Introduction: The Imperative for Selective Ribose Protection
The polyhydroxylated nature of D-ribose necessitates a robust strategy for the selective modification of its hydroxyl groups to achieve desired synthetic outcomes. In the synthesis of numerous antiviral and anticancer nucleoside analogues, modifications at the 5'-hydroxyl group are often required, while the 2'- and 3'-hydroxyl groups must remain unaltered during these synthetic steps.[3] The formation of a cyclic acetal, specifically an isopropylidene acetal (or acetonide), across the C2 and C3 hydroxyls provides an elegant and efficient solution to this challenge.[4][5]
The 2,3-O-isopropylidene group serves as an effective protecting group due to several key advantages:
-
Ease of Formation: It can be readily introduced under relatively mild acidic conditions.
-
Stability: The resulting five-membered ring is generally stable to a wide range of reaction conditions, including basic and neutral environments.[6]
-
Facile Cleavage: The group can be removed under controlled acidic conditions, regenerating the diol.[6][7]
This application note will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their synthetic endeavors.
The Chemistry of Isopropylidene Acetal Formation
The protection of a 1,2-diol, such as the cis-hydroxyl groups of D-ribofuranose, with acetone proceeds via an acid-catalyzed nucleophilic addition to form a cyclic ketal.[8][9][10][11]
The mechanism, illustrated below, involves the following key steps:
-
Protonation of the acetone carbonyl group by an acid catalyst, enhancing its electrophilicity.
-
Nucleophilic attack by one of the hydroxyl groups of the ribose on the protonated carbonyl carbon, forming a hemiacetal intermediate.[10][11]
-
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.
-
Intramolecular nucleophilic attack by the second hydroxyl group of the ribose, leading to the formation of the five-membered cyclic ketal.
-
Deprotonation to yield the final this compound product.
Caption: Mechanism of Acetal Formation.
Synthesis of this compound: A Detailed Protocol
Several methods have been reported for the synthesis of this compound from D-ribose. The following protocol is a well-established and reliable method.
Materials and Reagents:
-
D-Ribose
-
Acetone (anhydrous)
-
Hydriodic acid (57%) or concentrated Sulfuric Acid
-
Sodium bicarbonate (aqueous solution)
-
Benzene or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Molecular Sieves 3A (optional, for drying the refluxing solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-ribose (10.0 g).
-
Solvent and Catalyst Addition: To the flask, add 200 mL of anhydrous acetone. With stirring, carefully add a catalytic amount of hydriodic acid (175 mg, 57%) or a few drops of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60°C) with continuous stirring. To drive the equilibrium towards the product, a Soxhlet extractor containing 20 g of Molecular Sieves 3A can be placed between the reaction flask and the condenser to remove the water formed during the reaction.[12]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully add a small amount of aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in benzene (or another suitable organic solvent like ethyl acetate).
-
Washing: Transfer the organic solution to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as an oil.[12] A reported boiling point is 108°-111° C at 0.04 mmHg.[12]
| Parameter | Value/Condition | Reference |
| Starting Material | D-Ribose | [12] |
| Reagents | Acetone, Hydriodic Acid | [12] |
| Reaction Time | 6 hours | [12] |
| Temperature | 60°C (Reflux) | [12] |
| Typical Yield | ~30% | [12] |
Note: An alternative ultrasound-assisted synthesis has been reported to achieve higher yields in shorter reaction times without the need for purification of the acetonide.[13][14]
Application in Nucleoside Synthesis: A Strategic Approach
The primary application of this compound is as a key intermediate in the synthesis of nucleoside analogues.[3][15] With the 2' and 3' hydroxyl groups protected, the 5'-hydroxyl group is available for various chemical transformations.
Caption: Synthetic workflow for nucleoside analogues.
A common synthetic route involves:
-
Protection: Synthesis of this compound as described in the previous section.
-
Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group can be selectively activated, for example, by tosylation.[16]
-
Modification: The activated 5'-position can then undergo various nucleophilic substitution reactions to introduce desired functionalities.
-
Deprotection: Removal of the isopropylidene group to liberate the 2' and 3' hydroxyls.
-
Glycosylation: Coupling of the modified ribose derivative with a heterocyclic base to form the final nucleoside analogue.[17]
Deprotection of the Isopropylidene Group: Restoring the Diol
The removal of the isopropylidene protecting group is typically achieved through acid-catalyzed hydrolysis.[6][7][18] The choice of acid and reaction conditions is crucial to ensure the selective cleavage of the acetal without affecting other acid-sensitive functional groups that may be present in the molecule.[6]
Protocol for Acid-Catalyzed Deprotection:
Mild Conditions:
-
Reagents: Aqueous acetic acid (e.g., 80% acetic acid in water).
-
Procedure: Dissolve the protected compound in the aqueous acetic acid solution and stir at room temperature. The reaction progress should be monitored by TLC. Upon completion, the solvent can be removed under reduced pressure.
Stronger Conditions:
-
Reagents: Dilute mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent like methanol or water.[6][18]
-
Procedure: Dissolve the protected compound in the acidic solution and stir at room temperature or with gentle heating.[18] After the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate) and then proceed with extraction and purification.
Sources
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- 7. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocol: Synthesis of Nucleoside Analogues Using 2,3-O-Isopropylidene-D-ribofuranose
Abstract
Nucleoside analogues are a cornerstone of modern antiviral and anticancer therapeutics.[1][2] Their synthesis requires precise control over the stereochemistry and regioselectivity of glycosylation, a challenge elegantly addressed by using protected sugar moieties. This document provides a comprehensive guide to the synthesis of nucleoside analogues starting from 2,3-O-Isopropylidene-D-ribofuranose. The isopropylidene group serves as a robust protecting group for the cis-2' and 3'-hydroxyls of the ribose sugar, directing reactions to the 5'-hydroxyl and the anomeric C1' positions.[3] This application note details field-proven protocols for the key synthetic steps: 5'-hydroxyl protection, Vorbrüggen glycosylation, and sequential deprotection to yield the final product. We explain the causality behind procedural choices and provide workflows and quantitative data to support researchers in drug development and medicinal chemistry.
Introduction: The Strategic Role of this compound
The efficacy of nucleoside analogues as therapeutic agents stems from their ability to mimic natural nucleosides, thereby interfering with cellular or viral replication processes.[2] The synthesis of these molecules is a multi-step process where the strategic use of protecting groups is paramount to avoid unwanted side reactions and ensure the desired stereochemical outcome (β-anomer).[4]
This compound is an ideal starting material for several reasons:
-
Selective Protection: The isopropylidene ketal, or acetonide, selectively protects the vicinal 2' and 3' hydroxyls, leaving the primary 5'-hydroxyl group as the main site for chemical modification.[3]
-
Conformational Rigidity: The fused five-membered ring system locks the furanose in a specific conformation, which can influence the stereoselectivity of the subsequent glycosylation step.
-
Stability and Cleavage: The isopropylidene group is stable under a variety of reaction conditions, including those used for 5'-O-protection and glycosylation, yet it can be readily removed under mild acidic conditions during the final deprotection steps.[5]
The overall synthetic strategy is a convergent process, outlined below, involving the preparation of a protected ribose donor and a nucleobase acceptor, followed by their coupling and final deprotection.
Sources
Application Note: A Detailed Protocol for the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting D-Ribose
D-ribose, a fundamental pentose sugar, is a cornerstone chiral building block in the synthesis of a vast array of biologically significant molecules, most notably nucleoside analogues that form the basis of numerous antiviral and anticancer therapies. However, its multiple hydroxyl groups present a significant challenge in regioselective synthesis. To achieve specific modifications, chemists must employ protecting group strategies to temporarily mask certain hydroxyls while leaving others available for reaction.
The synthesis of 2,3-O-Isopropylidene-D-ribofuranose is a classic and highly effective method for selectively protecting the cis-diol at the C2 and C3 positions of the ribose moiety. This protection scheme leaves the primary C5 hydroxyl and the anomeric C1 hydroxyl accessible for further chemical transformations, such as glycosylation, oxidation, or chain extension. The resulting acetonide is stable under basic and nucleophilic conditions, yet can be readily removed under mild acidic conditions, making it an invaluable intermediate in medicinal chemistry.[1][2] This application note provides a detailed, field-proven protocol for this synthesis, grounded in established chemical principles and supported by authoritative references.
Reaction Principle: Acid-Catalyzed Acetonide Formation
The core of this procedure is the acid-catalyzed reaction between D-ribose and acetone.[3] In the presence of an acid catalyst, the carbonyl group of acetone is protonated, rendering it highly electrophilic. The proximate hydroxyl groups at the C2 and C3 positions of the D-ribofuranose isomer then act as nucleophiles, attacking the activated carbonyl carbon. This process, through a series of equilibrium steps involving hemi-ketal intermediates, culminates in the formation of a stable five-membered dioxolane ring (the isopropylidene group) and the elimination of a water molecule.[4] The formation of the 2,3-O-isopropylidene derivative is favored due to the cis relationship of the hydroxyl groups in the furanose ring, which allows for the formation of a thermodynamically stable, minimally strained cyclic ketal.
Experimental Protocol
This protocol details a reliable method for the gram-scale synthesis of this compound from commercially available D-ribose.
Materials and Equipment
| Reagents | Equipment |
| D-Ribose | 500 mL Round-bottom flask |
| Acetone (anhydrous) | Reflux condenser |
| Hydriodic Acid (57%) or Conc. Sulfuric Acid | Magnetic stirrer and stir bar |
| Molecular Sieves 3Å | Heating mantle |
| Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Separatory funnel |
| Benzene or Ethyl Acetate | Glassware for extraction and filtration |
| High-vacuum distillation apparatus |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add D-ribose (10.0 g). Suspend the sugar in 200 mL of anhydrous acetone.
-
Catalyst Addition: Carefully add the acid catalyst. A common method uses 175 mg of hydriodic acid (57%).[5] Alternatively, concentrated sulfuric acid can be used.[6]
-
Drying during Reflux (Optional but Recommended): To drive the equilibrium towards product formation by removing the water by-product, interpose a drying tube or a small Soxhlet extractor filled with 20 g of 3Å molecular sieves between the reaction flask and the reflux condenser.[5]
-
Reaction: Stir the mixture and heat it to reflux (approximately 60°C) using a heating mantle. Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the flask to room temperature. Cautiously add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Stir until effervescence ceases.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate (100 mL).[5] Transfer the solution to a separatory funnel and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the residue by vacuum distillation. Collect the fraction boiling at 108-111°C at 0.04 mmHg to obtain this compound as an oil.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | D-Ribose | N/A |
| Reagents | Acetone, Hydriodic Acid | [5] |
| Reaction Temperature | 60°C (Reflux) | [5] |
| Reaction Time | 6-8 hours | [5] |
| Product Appearance | Pale yellow oily liquid | [7] |
| Boiling Point | 108-111 °C / 0.04 mmHg | [5] |
| Expected Yield | ~30-40% | [5] |
| Molecular Formula | C₈H₁₄O₅ | [8] |
| Molecular Weight | 190.19 g/mol | [7] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Protocol Validation and Characterization
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. Key characteristic signals include two distinct singlets for the non-equivalent methyl protons of the isopropylidene group (typically around δ 1.3-1.5 ppm).[9] The protons on the furanose ring will appear at specific chemical shifts and with coupling constants that confirm the 2,3-protection.[9][10]
-
¹³C NMR: The carbon spectrum will show a signal for the quaternary ketal carbon (CMe₂) around δ 112 ppm, along with two signals for the methyl carbons around δ 25-27 ppm.[9] The signals for C2 and C3 of the ribose ring will be shifted downfield compared to unprotected ribose.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (190.19 g/mol ).
-
Troubleshooting:
-
Low Yield: Incomplete reaction is a common issue. Ensure all reagents are anhydrous, as water can inhibit the reaction. Extending the reflux time or using a more efficient water removal method (like a Dean-Stark trap) can improve yields.
-
Formation of Side Products: Over-reaction can lead to the formation of di-isopropylidene derivatives.[11] This can be minimized by careful control of reaction time and stoichiometry. Purification by column chromatography may be necessary if distillation is insufficient to separate mixtures.
-
References
-
PrepChem. Synthesis of this compound. Available at: [Link]
-
Gurjar, M. K., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. Available at: [Link]
-
Pearson Study Prep. Acetonide Formation as a Protecting Group for 1,2-diols. Available at: [Link]
- Google Patents.Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. CN105037453A.
-
Gawroński, J., et al. (2017). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 15(31), 6495-6505. Available at: [Link]
-
Brimacombe, J. S., et al. (1985). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. Carbohydrate Research, 136, 37-52. Available at: [Link]
-
SpectraBase. 2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSE-3,4,5,5'-[(2)-H-(4)];BETA-ANOMER. Available at: [Link]
-
Wikipedia. Acetonide. Available at: [Link]
-
Harvard University. Mechanism for Acetonide Protection and Deprotection. Available at: [Link]
- Google Patents.Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. EP1260516A1.
-
Organic Syntheses. 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Org. Synth. 1990, 68, 92. Available at: [Link]
-
IOSR Journal. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry. Available at: [Link]
-
ResearchGate. Stability of Acetonide Protected 1,2-diol in Strong Base. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
ResearchGate. Acid-Catalyzed Acetonation of D-Ribose. Available at: [Link]
-
LookChem. 2,3-O-Isopropylidene-D-ribofuranoside. Available at: [Link]
-
Taylor & Francis Online. A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose. Journal of Carbohydrate Chemistry. Available at: [Link]
-
Organic Syntheses. D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Org. Synth. 2005, 82, 75. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of a Ribose-Incorporating Medium Ring Scaffold via a Challenging Ring-Closing Metathesis Reaction. Available at: [Link]
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Application Notes and Protocols: Oxidation of 2,3-O-Isopropylidene-D-ribofuranose
<
Abstract
This technical guide provides a comprehensive overview of the oxidation of 2,3-O-isopropylidene-D-ribofuranose, a critical transformation in the synthesis of various biologically active molecules, including nucleoside analogs and other pharmaceutical intermediates.[1][2] This document delves into the mechanistic underpinnings of common oxidation methodologies, offers detailed, field-proven experimental protocols, and provides practical insights for researchers, scientists, and drug development professionals. The focus is on achieving high-yield, selective oxidation to the corresponding 2,3-O-isopropylidene-D-ribono-1,4-lactone, a versatile building block in medicinal chemistry.
Introduction: The Significance of a Protected Ribofuranose
This compound is a partially protected derivative of D-ribose, a fundamental component of RNA. The isopropylidene group serves as a robust protecting group for the cis-diol at the C2 and C3 positions, allowing for selective chemical manipulation of the remaining hydroxyl groups at the C1 (anomeric) and C5 positions. The oxidation of the anomeric hydroxyl group to a carbonyl, forming the corresponding lactone (2,3-O-isopropylidene-D-ribono-1,4-lactone), is a pivotal step in the synthesis of a wide array of pharmaceutical compounds.[2] This lactone is a key intermediate for the synthesis of nucleosides, sugar derivatives, and other complex organic molecules.[1]
The controlled oxidation of this protected ribofuranose presents a common challenge in synthetic organic chemistry. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation or undesired side reactions. This guide will explore several reliable methods for this transformation, with a focus on practical application and reproducibility.
Mechanistic Considerations in Alcohol Oxidation
The conversion of a primary alcohol, such as the anomeric hydroxyl of this compound, to a lactone (via an intermediate aldehyde) is a two-electron oxidation process. Several reagents can effect this transformation, each with its own distinct mechanism and experimental nuances. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Chromium-Based Oxidants: The Corey-Suggs Reagent (PCC)
Pyridinium chlorochromate (PCC), also known as the Corey-Suggs reagent, is a milder version of chromic acid that is highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] A key advantage of PCC is that it typically does not over-oxidize aldehydes to carboxylic acids in the absence of water.[3][5]
The mechanism of PCC oxidation involves several key steps:[3][5][6]
-
Formation of a Chromate Ester: The alcohol oxygen attacks the chromium atom of PCC, forming a chromate ester intermediate.[3][6]
-
Proton Transfer: A proton is transferred from the positively charged oxygen to one of the chromium-bound oxygens.[3]
-
Elimination: A base (such as pyridine or chloride) removes the proton from the carbon bearing the oxygen. The electrons from the C-H bond then form the C=O double bond, leading to the reduction of Cr(VI) to Cr(IV).[3][5]
Caption: Simplified workflow of PCC oxidation of a primary alcohol.
DMSO-Based Oxidants: The Swern Oxidation
The Swern oxidation is a widely used, mild method for converting primary and secondary alcohols to aldehydes and ketones.[7][8][9] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][8]
The mechanism of the Swern oxidation is a multi-step process:[7][8][10][11]
-
Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, with the evolution of carbon monoxide and carbon dioxide.[7][8][11]
-
Formation of an Alkoxysulfonium Salt: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.[8][10]
-
Ylide Formation and Elimination: The addition of a hindered base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and a protonated base.[11]
Caption: Key stages of the Swern oxidation.
Hypervalent Iodine Reagents: IBX
2-Iodoxybenzoic acid (IBX) is a mild and versatile hypervalent iodine(V) oxidant that can convert primary alcohols to aldehydes without over-oxidation to carboxylic acids.[12][13] A significant advantage of IBX is its functional group tolerance; for instance, it can selectively oxidize alcohols in the presence of amines.[13] However, its insolubility in many common organic solvents, with the exception of DMSO, has historically limited its use.[12][13]
The mechanism of IBX oxidation is believed to proceed through a ligand exchange pathway, where the alcohol displaces a hydroxyl group on the iodine atom, followed by an elimination step to form the carbonyl compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Chromium(VI) compounds are toxic and should be handled with extreme care.[14]
Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)
This protocol is adapted from established procedures for PCC oxidations.[4][14]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or powdered molecular sieves (4Å)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 equivalents) and an equal weight of Celite® or powdered molecular sieves.
-
Suspend the mixture in anhydrous DCM (approximately 10 mL per gram of substrate).
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the substrate to the PCC suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (4-5 volumes of the DCM used).
-
Stir the suspension for an additional 15 minutes.
-
Filter the mixture through a short pad of silica gel, washing thoroughly with diethyl ether. The dark, tarry chromium byproducts will be adsorbed onto the Celite® and silica gel.[5]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2,3-O-isopropylidene-D-ribono-1,4-lactone as a white solid.
Protocol 2: Swern Oxidation of this compound
This protocol is a general procedure for Swern oxidations and is highly reliable.[7][10][15][16]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry ice/acetone bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (nitrogen or argon).
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via an addition funnel.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2,3-O-isopropylidene-D-ribono-1,4-lactone.
Note on Odor: The Swern oxidation produces dimethyl sulfide, which has a very unpleasant odor.[8][11] It is recommended to quench all glassware and waste with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[11]
Data Summary and Comparison
| Parameter | PCC Oxidation | Swern Oxidation | IBX Oxidation |
| Reagents | PCC, Celite®, DCM | Oxalyl chloride, DMSO, TEA, DCM | IBX, DMSO or other solvents |
| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to elevated |
| Reaction Time | 2-4 hours | 1-2 hours | Varies (often longer) |
| Workup | Filtration through silica gel | Aqueous workup and extraction | Filtration |
| Byproducts | Chromium salts (toxic) | Dimethyl sulfide (malodorous) | 2-Iodobenzoic acid |
| Advantages | Simple setup, mild conditions | Very mild, high yields, good functional group tolerance | Metal-free, avoids toxic byproducts |
| Disadvantages | Toxic Cr byproducts, tar formation | Requires low temperatures, smelly byproduct | Poor solubility of IBX, potential for explosiveness |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction with PCC: If the reaction stalls, ensure that the PCC is of high quality and the solvent is anhydrous. The addition of powdered molecular sieves can help to remove any residual water.[5]
-
Low Yields in Swern Oxidation: The most critical parameter is maintaining a low temperature during the addition of reagents. A rise in temperature can lead to side reactions and decomposition of the activated intermediate. Ensure all reagents and solvents are strictly anhydrous.
-
Epimerization: For substrates with a stereocenter alpha to the alcohol, using a bulkier base like diisopropylethylamine (DIPEA) in the Swern oxidation can help to minimize epimerization.[15]
-
Difficult Purification with PCC: The formation of a tarry brown precipitate is common.[5] Co-adsorbing the reaction mixture onto Celite® or silica gel before filtration can greatly simplify the workup.
-
Alternative DMSO Activation: While oxalyl chloride is common, other activators like trifluoroacetic anhydride can be used in the Swern protocol, sometimes allowing for slightly higher reaction temperatures.[11]
Conclusion
The oxidation of this compound to its corresponding lactone is a fundamental transformation with significant applications in medicinal chemistry and drug development. Both the PCC and Swern oxidation methods provide reliable and high-yielding routes to the desired product. The choice between these methods will often depend on the scale of the reaction, the available equipment, and tolerance for specific byproducts. The Swern oxidation is often favored for its mild conditions and high selectivity, despite the need for cryogenic temperatures and the malodorous byproduct. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this crucial synthetic step.
References
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, February 28). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Chem-Station. (2014, April 17). IBX Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). Retrieved from [Link]
-
Organic Syntheses. (2005). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Retrieved from [Link]
- Moorthy, J. N., Singhal, N., & Senapati, K. (2007). Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can. Organic and Biomolecular Chemistry, 5(5), 768-771.
-
Resonance - Journal of Science Education. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Iodoxybenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Retrieved from [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-O-isopropylidene-alpha-D-lyxofuranose, the monoacetone-D-lyxose of Levene and Tipson. Retrieved from [Link]
- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]
-
Dr. Ollie's Guides to University Chemistry. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Topic: Strategic Derivatization of 2,3-O-Isopropylidene-D-ribofuranose: A Gateway to Novel Nucleoside Analogues
An Application Note and Technical Guide for Researchers and Drug Development Professionals
Abstract
D-ribose, a fundamental component of RNA, serves as a critical chiral precursor for the synthesis of numerous antiviral and anticancer nucleoside analogues.[1] However, its multiple hydroxyl groups necessitate a robust protecting group strategy to achieve regioselective modification. The formation of 2,3-O-Isopropylidene-D-ribofuranose is a cornerstone of this strategy, effectively masking the vicinal cis-diols at the C-2 and C-3 positions and simplifying subsequent synthetic transformations. This guide provides a comprehensive overview of the primary derivatization pathways for this compound, focusing on the selective modification of the C-5 primary hydroxyl and the C-1 anomeric hydroxyl groups. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into creating advanced intermediates for drug discovery and development.
Introduction: The Central Role of Protected Ribofuranose
Carbohydrate chemistry is often a study in selectivity. The challenge lies in differentiating between hydroxyl groups of similar reactivity.[2] Protecting group chemistry provides the essential tools for this differentiation, allowing chemists to temporarily block certain reactive sites while modifying others.[3][4] For D-ribose, the isopropylidene group is an exceptionally useful protecting group as it readily reacts with the cis-2,3-diols to form a stable five-membered ring ketal, leaving the primary C-5 hydroxyl and the anomeric C-1 hydroxyl available for further reaction.[5][6][7]
This acetonide, this compound, is a versatile intermediate. Its derivatization is a critical first step in the synthesis of a vast array of biologically active molecules, including modified nucleosides like capecitabine.[1] The strategic manipulation of the C-1 and C-5 positions allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships crucial for drug development.[8][9]
This document serves as a practical guide to the most common and impactful derivatizations of this key building block.
General Workflow of Derivatization Pathways
The primary C-5 hydroxyl and the anomeric C-1 hydroxyl are the principal sites for modification. The primary alcohol at C-5 is generally more nucleophilic and sterically accessible than the secondary anomeric hydroxyl, allowing for selective reactions under carefully controlled conditions.[4] The following diagram illustrates the major synthetic routes originating from this compound.
Caption: Key derivatization pathways from this compound.
Derivatization at the 5-Hydroxyl Position
The primary hydroxyl at the C-5 position is the most common site for initial modification due to its enhanced reactivity.
Sulfonylation: Activation for Nucleophilic Substitution
Converting the C-5 hydroxyl into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), transforms it into an excellent leaving group. This is arguably the most critical activation step for preparing a wide range of derivatives, including 5'-deoxy, 5'-amino, and 5'-azido sugars.[1][5]
-
Principle: The lone pair of the C-5 hydroxyl oxygen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. An alternative is using a non-participating base like triethylamine in a solvent like dichloromethane.[1]
-
Materials:
-
This compound
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N, if using DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath. If using DCM, add triethylamine (1.5 equivalents).
-
Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture again and quench by slowly adding cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography or recrystallization.
-
Etherification: Installation of Bulky Protecting Groups
For multi-step syntheses, it is often necessary to protect the C-5 hydroxyl while manipulations are performed elsewhere. The trityl (triphenylmethyl, Tr) group is ideal for this purpose due to its steric bulk, which directs it selectively to the primary C-5 position.[10]
-
Principle: Similar to tosylation, this is a nucleophilic substitution where the C-5 hydroxyl attacks trityl chloride. The reaction is base-catalyzed, typically with pyridine. The trityl group is stable to basic and nucleophilic conditions but is easily removed with mild acid, providing an orthogonal protecting group strategy relative to many other groups.[3]
-
Materials:
-
This compound
-
Anhydrous Pyridine
-
Trityl chloride (TrCl)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine in a flask under an inert atmosphere.
-
Add trityl chloride (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until TLC analysis indicates completion (typically 12-24 hours).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with cold, dilute copper sulfate solution (to remove pyridine), followed by water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by flash chromatography.
-
Oxidation: Formation of Aldehydes and Carboxylic Acids
Oxidation of the C-5 hydroxyl provides access to aldehydes and carboxylic acids, which are valuable intermediates for chain-extension reactions, the formation of amides, or conjugation to other molecules.[11][12] Mild and selective oxidation methods are required to prevent over-oxidation or side reactions.
-
Principle: 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) is a stable radical that acts as a catalyst to selectively oxidize primary alcohols. A stoichiometric co-oxidant, such as sodium hypochlorite (bleach), regenerates the active TEMPO species. The reaction is typically performed in a biphasic system under slightly basic conditions to trap the resulting carboxylic acid in the aqueous layer.[13]
-
Materials:
-
This compound (or its 1-O-methyl derivative)
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution (e.g., 7%)
-
Potassium bromide (KBr)
-
TEMPO
-
Aqueous sodium hypochlorite (NaOCl) solution (e.g., 12%)
-
-
Procedure:
-
Dissolve the starting material (1 equivalent) in a suitable organic solvent like ethyl acetate.
-
Add aqueous sodium bicarbonate solution, potassium bromide (catalyst), and a catalytic amount of TEMPO (e.g., 0.01 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Slowly add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 5 °C.[13]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Quench the reaction by adding a small amount of ethanol or sodium thiosulfate solution to destroy excess oxidant.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer carefully with dilute HCl to pH ~3 and extract the carboxylic acid product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
-
Derivatization at the 1-Hydroxyl (Anomeric) Position
The anomeric hydroxyl is part of a hemiacetal, giving it unique reactivity. The most common transformation is glycosylation to form stable furanosides, which are essential precursors for many synthetic targets.
-
Principle: This is a Fischer glycosylation reaction. In the presence of an acid catalyst, methanol attacks the protonated anomeric carbon, leading to the formation of a methyl glycoside with the loss of water. The reaction often yields a mixture of anomers, but the β-anomer is frequently the major product and can be isolated. This product is a common starting material for subsequent modifications at the C-5 position.[1][5][11] Anhydrous conditions are crucial to prevent hydrolysis of the product back to the starting material.
-
Materials:
-
D-Ribose (Note: This protocol often starts directly from D-ribose, forming the acetonide and glycoside in one pot)
-
Anhydrous Methanol
-
Anhydrous Acetone
-
Acid catalyst (e.g., concentrated H₂SO₄, HCl in methanol, or an acidic resin)
-
-
Procedure (One-Pot from D-Ribose):
-
Suspend D-ribose (1 equivalent) in a mixture of anhydrous methanol and anhydrous acetone.
-
Cool the suspension in an ice bath and slowly add the acid catalyst.
-
Allow the mixture to warm to room temperature and stir for 24-48 hours. The solution should become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC.
-
Once complete, neutralize the reaction by adding a base (e.g., sodium bicarbonate, triethylamine, or basic resin) until the solution is pH ~7.
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
The resulting syrup can be purified by silica gel chromatography to isolate the desired methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
Multi-Step Synthesis and Orthogonal Strategy
The true power of these derivatizations is realized when they are combined in multi-step syntheses. An orthogonal strategy, where one protecting group can be removed without affecting others, is key. For example, a trityl group (acid-labile) and an acetyl group (base-labile) are orthogonal. The following workflow illustrates a typical sequence for creating a 5'-deoxy sugar, a precursor to drugs like capecitabine.[1][14]
Caption: Workflow for the synthesis of an acetylated 5-deoxy-D-ribofuranose intermediate.[1][14]
Summary of Derivatization Reactions
| Position | Reaction Type | Reagents | Product | Typical Yield | Purpose |
| C-5 | Sulfonylation | TsCl, Pyridine | 5-O-Tosyl derivative | >80% | Activate -OH as a leaving group[1][5] |
| C-5 | Etherification | TrCl, Pyridine, DMAP | 5-O-Trityl derivative | >85% | Sterically-hindered protection[10] |
| C-5 | Oxidation | TEMPO, NaOCl | 5-Carboxylic acid | High | Intermediate for amides, esters[13] |
| C-5 | Esterification | Ac₂O, Pyridine | 5-O-Acetyl derivative | >90% | Protection or functionalization |
| C-1 | Glycosylation | Methanol, H⁺ | Methyl β-D-ribofuranoside | 70-80% | Anomeric protection, key intermediate[5][11] |
Conclusion
This compound is a high-value, versatile intermediate in medicinal chemistry and drug development. Mastery of its regioselective derivatization at the C-1 and C-5 positions is fundamental to the efficient synthesis of novel nucleoside analogues and other complex carbohydrates. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently manipulate this building block, enabling the creation of new chemical entities with therapeutic potential. The key to success lies in understanding the principles of reactivity and employing orthogonal protecting group strategies to navigate complex, multi-step synthetic pathways.
References
-
Butterworth, R. F., & Hanessian, S. (1971). Methyl 2,3-O-Isopropylidene- P-D-ribo-pentodialdofuranoside : a Useful Intermediate in Chain Extension Reactions. Canadian Journal of Chemistry, 49, 2755. Available at: [Link]
-
Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. Available at: [Link]
- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents.
-
Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. Available at: [Link]
-
2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. National Institute of Standards and Technology. Available at: [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. Available at: [Link]
-
Synthesis of this compound. PrepChem.com. Available at: [Link]
-
Gurjar, M. K., & Pawar, S. S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. Available at: [Link]
-
1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. Available at: [Link]
-
D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). ResearchGate. Available at: [Link]
-
Uddin, M. J., et al. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. Research in Pharmaceutical Sciences, 15(4), 363-372. Available at: [Link]
-
Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. PubMed. Available at: [Link]
-
Protecting Group Manipulations in Carbohydrate Synthesis. ResearchGate. Available at: [Link]
-
5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose. PubChem. Available at: [Link]
-
Rêgo, A. T., et al. (2018). Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. Molecules, 23(11), 2955. Available at: [Link]
-
Protecting Groups. University of Regensburg. Available at: [Link]
-
Volbeda, A. G., et al. (2011). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Gopalakrishnan, V., & Ganesh, K. N. (1991). Synthesis and characterization of N,O-protected ribophosphoesters for applications in RNA synthesis. Journal of Biosciences, 16(1-2), 39-49. Available at: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
Jiang, R., et al. (2014). Direct 2,3-O-isopropylidenation of α-d-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Molecules, 19(5), 6683-6693. Available at: [Link]
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- 14. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2,3-O-Isopropylidene-D-ribofuranose in Modern C-Nucleoside Synthesis
Abstract: C-nucleosides, where the nucleobase is linked to the ribose sugar via a carbon-carbon bond, are a critical class of compounds in drug development, exhibiting significant antiviral and antitumor activities.[1][2] Their synthesis, however, presents formidable challenges, particularly in the stereocontrolled formation of the C-glycosidic bond. This guide provides an in-depth exploration of 2,3-O-Isopropylidene-D-ribofuranose as a cornerstone starting material for overcoming these synthetic hurdles. We will dissect the strategic advantages of the isopropylidene protecting group and detail robust protocols for key synthetic transformations, offering researchers a practical framework for the efficient synthesis of C-nucleoside analogues.
The Strategic Advantage of 2,3-O-Isopropylidene Protection
The synthesis of C-nucleosides requires precise control over the stereochemistry at the anomeric carbon (C1'). The choice of protecting groups on the ribose moiety is not merely a matter of masking reactive hydroxyls; it is a critical decision that dictates reactivity and stereochemical outcomes. This compound offers several distinct advantages that make it a preferred starting material in many synthetic campaigns.
-
Rigid Furanose Ring Conformation: The fused five-membered ring of the isopropylidene group (an acetonide) locks the furanose ring into a relatively rigid conformation. This conformational rigidity limits the number of accessible transition states during nucleophilic attack at C1', thereby enhancing the diastereoselectivity of the C-C bond formation.
-
Stereoelectronic Influence: The bulky isopropylidene group provides significant steric hindrance on its face of the ribose ring, directing incoming nucleophiles to the opposite face. This steric guidance is fundamental to achieving the desired β-anomer, which is typically the biologically active form.
-
Chemical Stability and Selective Deprotection: The isopropylidene group is stable under a wide range of reaction conditions, including those involving organometallics and mild oxidations/reductions.[3] Yet, it can be readily and selectively removed under acidic conditions, often without affecting other protecting groups like silyl ethers or benzoates, allowing for orthogonal deprotection strategies in multi-step syntheses.
Key Synthetic Strategies from Protected Ribose Derivatives
Two primary strategies dominate the synthesis of C-nucleosides starting from protected ribose derivatives: (A) the linear construction of the heterocyclic base onto a C1'-functionalized ribose, and (B) the direct coupling of a pre-formed heterocycle with the ribose moiety.[4] this compound is instrumental in both approaches, typically after initial modification at the anomeric center.
A common and highly effective precursor derived from this starting material is 2,3-O-Isopropylidene-D-ribono-1,4-lactone . This lactone is readily prepared via oxidation of the parent ribofuranose and serves as a versatile electrophile for the introduction of carbon nucleophiles at the C1' position.[3]
Strategy 1: Nucleophilic Addition of Organometallics to Ribonolactone
This is one of the most direct methods for forming the C-glycosidic bond.[4] The reaction involves the addition of a lithiated heterocycle or another organometallic reagent to the electrophilic carbonyl carbon of 2,3-O-Isopropylidene-D-ribono-1,4-lactone.
The mechanism involves a 1,2-addition of the organometallic reagent to the carbonyl group.[5][6][7] The rigid acetonide-protected ring structure favors attack from the sterically less hindered face, leading to a lactol intermediate with high diastereoselectivity. Subsequent reduction of this lactol (a hemiacetal) and deprotection yields the target C-nucleoside.
Below is a generalized workflow for this synthetic approach.
Caption: Workflow for C-nucleoside synthesis via organometallic addition.
Detailed Application Protocol
This protocol details the synthesis of a pyrazole C-nucleoside, a precursor to important antibiotics like pyrazofurin, starting from 2,3-O-Isopropylidene-D-ribose.[8]
Protocol 1: Synthesis of 3(5)-(β-D-ribofuranosyl)pyrazole
Materials:
-
2,3-O-Isopropylidene-D-ribono-1,4-lactone
-
3(5)-Bromo-1-(triphenylmethyl)pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Generation of the Lithiated Nucleophile
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3(5)-bromo-1-(triphenylmethyl)pyrazole (1.1 equivalents).
-
Dissolve the solid in anhydrous THF, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution should develop a deep red or brown color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
Causality Note: The triphenylmethyl (trityl) group protects the pyrazole nitrogen, preventing n-BuLi from acting as a base. The lithium-halogen exchange at -78 °C is rapid and efficient, creating the potent carbon nucleophile required for the next step.
Step 2: Nucleophilic Addition to the Lactone
-
In a separate flame-dried flask, dissolve 2,3-O-Isopropylidene-D-ribono-1,4-lactone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared lithiated pyrazole solution from Step 1 to the lactone solution via a cannula.
-
Maintain the reaction at -78 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactol intermediate.
Step 3: Reduction of the Lactol
-
Dissolve the crude lactol from Step 2 in a mixture of DCM and MeOH (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding water. Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the resulting diol by silica gel column chromatography to obtain the protected C-nucleoside.
Step 4: Final Deprotection
-
Dissolve the purified protected C-nucleoside in a solution of 90% aqueous TFA.
-
Stir the mixture at room temperature for 1-2 hours. The trityl group and the isopropylidene group will be cleaved.
-
Remove the TFA under reduced pressure (co-evaporate with toluene to remove residual acid).
-
Dissolve the residue in water and wash with DCM to remove the triphenylmethanol byproduct.
-
Neutralize the aqueous layer with saturated NaHCO₃ and then concentrate it to dryness.
-
The final product, 3(5)-(β-D-ribofuranosyl)pyrazole, can be purified by recrystallization or chromatography.
Data Summary and Expected Outcomes
The stereochemical outcome of the nucleophilic addition is crucial. The use of the 2,3-O-isopropylidene protecting group typically results in high diastereoselectivity, favoring the desired β-anomer.
| Reaction Step | Key Reagents | Typical Yield | Diastereomeric Ratio (β:α) | Notes |
| Nucleophilic Addition | Ar-Li, Protected Lactone | 80-95% | >10:1 | The formation of the lactol is generally high-yielding. |
| Reduction | NaBH₄ or Et₃SiH | 75-90% | - | Reduction conditions can influence the stereochemistry at other centers if not carefully controlled. |
| Deprotection | TFA or AcOH | >90% | - | Cleavage is typically clean and high-yielding. |
Troubleshooting and Advanced Considerations
-
Low Diastereoselectivity: If a mixture of anomers is obtained, chelation control may be a competing pathway. The choice of solvent and counter-ion (e.g., from the organometallic reagent) can influence selectivity. Using less coordinating solvents like toluene might enhance facial selectivity.[9]
-
Epimerization: In some cases, epimerization can occur at carbon centers adjacent to a carbonyl, particularly under basic conditions. Maintaining low temperatures throughout the addition step is critical.
-
Alternative Strategies (Wittig Reaction): For constructing heterocycles, a Wittig-type reaction can be employed on a C1'-aldehyde derived from this compound. This approach is useful for creating C-nucleosides with an exocyclic double bond, which can then be further elaborated.[4][10][11]
This guide illustrates the central role of this compound as a robust and versatile starting material in C-nucleoside synthesis. Its conformational rigidity and predictable reactivity provide a solid foundation for constructing complex and biologically important molecules.
References
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Buchanan, J. G., et al. (1983). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mikhailov, S. N., et al. New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. Available at: [Link]
-
Broom, A. D., et al. (1984). New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Yadav, V. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. Available at: [Link]
-
Mikhailov, S. N., et al. (1991). A new synthesis of 2'-C-methylnucleosides starting from D-ribose. PubMed. Available at: [Link]
-
Singh, K., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. RSC Medicinal Chemistry. Available at: [Link]
-
Kato, Y., et al. (2002). Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides. Nucleic Acids Research Supplement. Available at: [Link]
-
Tsubuki, M., et al. (2001). Diastereoselective Addition of Organometallic Reagents to (R)-2,3-Isopropylidenedioxy-1-(2-furyl)-1-propanone Yielding Chiral Tertiary Furyl Carbinols. HETEROCYCLES. Available at: [Link]
-
Pomeisl, K., et al. (2021). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. PubMed Central. Available at: [Link]
-
Fedorov, A. A., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available at: [Link]
-
Liang, C., et al. (1997). Synthesis of L-ribofuranosyl C-nucleosides. Carbohydrate Research. Available at: [Link]
-
Vorbrüggen, H. & Ruh-Pohlenz, C. (2004). Synthesis of Nucleosides. Organic Reactions. Available at: [Link]
-
Matsuda, A., et al. (1996). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed. Available at: [Link]
-
Mikhailov, S. N., et al. (2018). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz , Ade Bz , Gua N-iBu. ResearchGate. Available at: [Link]
-
Jacobson, K. A., et al. (2008). Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Hough, L., et al. (1973). C-nucleoside studies. Part III. Glycofuranosylethynes from 2,3:5,6-di-O-isopropylidene-D-mannose. Semantic Scholar. Available at: [Link]
-
Schnaars, C., et al. (2022). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Molecules. Available at: [Link]
-
Various Authors. D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). ResearchGate. Available at: [Link]
-
LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
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LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
-
SaskOER. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: Strategic Use of 2,3-O-Isopropylidene-D-ribofuranose in Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of protecting groups is fundamental to the successful synthesis of complex molecules. In carbohydrate and nucleoside chemistry, the polyhydroxylated nature of sugars like D-ribose presents a significant synthetic challenge, demanding precise control over the reactivity of each hydroxyl group. The 2,3-O-isopropylidene protecting group, which forms a robust five-membered cyclic ketal (an acetonide) with the cis-diols of D-ribofuranose, is an indispensable tool for achieving this control.[1]
This guide provides an in-depth exploration of protecting group strategies centered around 2,3-O-Isopropylidene-D-ribofuranose. We will delve into the causality behind experimental choices, provide validated protocols for its installation and removal, and illustrate its application as a pivotal intermediate in the synthesis of high-value compounds, particularly nucleoside analogues.[2][3] The isopropylidene group offers a unique combination of stability and selective reactivity; it is stable under basic and reductive conditions but can be readily cleaved under acidic conditions, providing the orthogonality required for multi-step synthetic pathways.[4][5]
Synthesis of this compound: The Gateway Intermediate
The preparation of this compound from D-ribose is the crucial first step. The reaction involves the formation of a cyclic ketal by reacting the cis-vicinal diols at the C2 and C3 positions with acetone under acid catalysis.[6]
Causality of the Reaction:
The formation of the isopropylidene acetal is an equilibrium process.[7] The reaction is driven to completion by adhering to Le Chatelier's principle. An acid catalyst, such as hydriodic acid or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of D-ribose.[8] The water generated during the reaction must be removed to prevent the reverse hydrolysis reaction. This is typically achieved by using a dehydrating agent like molecular sieves or by employing reagents like 2,2-dimethoxypropane, which react with water to form volatile byproducts (methanol and acetone).[7][9]
Experimental Protocol: Synthesis from D-Ribose
This protocol describes a classic method for preparing the title compound.
Reagents and Materials:
-
D-Ribose
-
Anhydrous Acetone
-
Hydriodic Acid (57%) or p-Toluenesulfonic acid (p-TsOH)
-
Molecular Sieves 3Å (optional, as a drying agent for the solvent)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Benzene or other suitable extraction solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure: [10]
-
To a 500 mL round-bottom flask, add D-ribose (10.0 g).
-
Add 200 mL of anhydrous acetone.
-
Carefully add the acid catalyst. Use either 175 mg of hydriodic acid (57%) or a catalytic amount of p-TsOH.
-
If desired, add 20 g of activated 3Å molecular sieves to the refluxing solvent path to continuously remove water.
-
Stir the mixture and heat to reflux (approx. 60°C) for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by carefully adding a small amount of saturated aqueous sodium bicarbonate solution until the acid is neutralized.
-
Remove the acetone under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate.
-
Wash the organic layer with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
| Parameter | Condition | Rationale |
| Starting Material | D-Ribose | Readily available monosaccharide. |
| Reagent | Anhydrous Acetone | Serves as both solvent and reactant for ketal formation. |
| Catalyst | Hydriodic Acid or p-TsOH | Acid catalyst required to activate the acetone carbonyl.[8] |
| Temperature | 60°C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | ~6 hours | Time required for reaction to reach completion (TLC monitored). |
| Workup | NaHCO₃ wash | Neutralizes the acid catalyst to prevent product degradation. |
| Purification | Distillation | Removes impurities to yield the pure protected sugar.[10] |
| Table 1: Key parameters for the synthesis of this compound. |
Protecting Group Strategies: Installation and Removal
The utility of the 2,3-O-isopropylidene group lies in its reliable installation and predictable removal, allowing for the selective modification of other hydroxyl groups, particularly the primary 5-OH group.
Visualized Workflow: Protection and Deprotection Cycle
The following diagram illustrates the central role of this compound as a protected intermediate, enabling selective chemistry at other positions before its final removal.
Caption: Workflow for using the 2,3-O-isopropylidene protecting group.
Protocol for Deprotection: Acid-Catalyzed Hydrolysis
The removal of the isopropylidene group is achieved by hydrolysis in an acidic medium. The choice of acid and conditions can be tuned based on the sensitivity of other functional groups in the molecule.
Method A: Trifluoroacetic Acid (TFA)[11]
This method is effective and uses a common reagent in organic synthesis.
Reagents and Materials:
-
Isopropylidene-protected substrate
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected substrate (1 mmol) in dichloromethane (6 mL).
-
Add trifluoroacetic acid (0.3 mL, ~4 mmol) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by washing the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting diol product by silica gel column chromatography.
Method B: Aqueous Sulfuric Acid[12]
This is a more classical and cost-effective method, suitable for robust substrates.
Reagents and Materials:
-
Isopropylidene-protected substrate
-
1% Aqueous Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (solid)
Procedure:
-
Suspend the protected carbohydrate (e.g., 10 g) in 1% aqueous sulfuric acid (approx. 15 mL per gram of substrate).
-
Heat the mixture at reflux (100-110 °C) for 2-3 hours, until the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7).
-
Remove the water under reduced pressure (a freeze-drier is ideal for complete removal) to obtain the crude product.[12] The crude diol can often be used in the next step without further purification.
| Reagent System | Conditions | Advantages/Considerations |
| TFA in CH₂Cl₂ | Room Temp, 1-2h | Mild conditions, volatile reagents. TFA is corrosive.[11] |
| Aqueous H₂SO₄ | Reflux, 2-3h | Cost-effective. Harsher conditions may not be suitable for sensitive molecules.[12] |
| AcOH/H₂O/DME | Room Temp | Very mild, suitable for acid-sensitive substrates like 2-deoxyglycosides.[13] |
| Dowex-H+ resin | MeOH/H₂O | Heterogeneous catalyst, easy to remove by filtration.[1] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Catalytic Lewis acid approach, useful for selective deprotection.[14] |
| Table 2: Comparison of common deprotection conditions for isopropylidene ketals. |
Application in Nucleoside Synthesis: A Case Study
A primary application of this compound is as a precursor for the synthesis of nucleoside analogues modified at the 5'-position.[2] The protecting group masks the 2' and 3' hydroxyls, allowing the selective activation and substitution of the 5'-hydroxyl group.
Synthetic Pathway for a 5'-Azido Nucleoside Precursor
This pathway is foundational for creating libraries of nucleoside analogues via "click chemistry."
Caption: Synthesis of a 5'-azido ribofuranoside for glycoconjugation.
Causality and Field Insights:
-
Protection: The synthesis begins with a derivative like methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The methyl glycoside at the anomeric position (C1) provides stability, while the isopropylidene group at C2-C3 directs all reactivity towards the primary C5 hydroxyl.[15]
-
Activation: The 5'-OH is a poor leaving group. It is converted into a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine.[2] This step is critical for activating the C5 position for nucleophilic substitution.
-
Substitution: The tosylate is then displaced by a nucleophile. In this example, sodium azide (NaN₃) is used in a solvent like DMF to produce the 5'-azido derivative.[15] This Sₙ2 reaction proceeds efficiently due to the excellent leaving group ability of the tosylate.
-
Application: The resulting 5'-azido sugar is a versatile building block. The azide can be used in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to conjugate the sugar to a wide variety of molecules.[15] Alternatively, the isopropylidene group can be removed under acidic conditions to reveal the 2',3'-diols for subsequent steps in nucleoside synthesis.
By employing this strategy, researchers can systematically build complex and biologically active molecules, demonstrating the power and elegance of the 2,3-O-isopropylidene protecting group in modern organic synthesis.
References
- Guchhait, S. K., & Vankar, Y. D. (2002). Selective Cleavage of 2,3-O-Isopropylidene Group: A Case of Anchimeric Assistance from O-Glycoside. Synlett, 2002(12), 2139-2141.
- da Silva, F. C., et al. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis.
- Taylor & Francis Online. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates.
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- Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols. Pearson Study Prep.
- BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
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- Wang, Y., et al. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(3), 3237-3250.
- Alfa Chemistry. (n.d.). CAS 72402-14-3 Methyl-2,3-O-isopropylidene-D-ribofuranoside. Alfa Chemistry.
- Madridge Publishers. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups. BenchChem.
- TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Trade Science Inc.
- Downey, A. M., & Hocek, M. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. The Journal of Organic Chemistry, 80(19), 9478–9485.
- ChemSpider. (n.d.). Deprotection of isopropylidene protected diols. ChemSpider Synthetic Pages.
- BenchChem. (2025).
- Nagy, L., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53, 539-555.
- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 41-62.
- Li, Y., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals.
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Synthesis of Ribavirin Analogues from 2,3-O-Isopropylidene-D-ribofuranose: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Ribavirin and its Analogues
Ribavirin, a synthetic guanosine analogue, was first synthesized in 1970 and has since become a cornerstone of antiviral therapy.[1][2] Its broad-spectrum activity against a range of RNA and DNA viruses has cemented its place in the clinical setting, most notably in combination therapies for hepatitis C.[3][4] The therapeutic efficacy of ribavirin, coupled with its known dose-limiting side effects such as hemolytic anemia, has spurred extensive research into the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles.[3]
The core structure of ribavirin, 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide, offers a versatile scaffold for chemical modification.[1] By altering the triazole base or the ribose moiety, researchers can fine-tune the molecule's biological activity. This application note provides a detailed, step-by-step guide for the synthesis of ribavirin analogues, starting from the readily accessible and strategically protected sugar, 2,3-O-Isopropylidene-D-ribofuranose. This approach allows for the selective modification of the 5'-hydroxyl group and controlled glycosylation, paving the way for a diverse library of novel antiviral candidates.
Synthetic Strategy: A Four-Stage Approach
The synthesis of ribavirin analogues from this compound can be logically divided into four key stages. This modular approach allows for optimization at each step and the introduction of diversity into the final products.
Caption: Overall workflow for the synthesis of ribavirin analogues.
Stage 1: Preparation of the Glycosyl Donor - 1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-D-ribofuranose
The journey begins with the protection of D-ribose to ensure regioselective reactions in subsequent steps. The 2' and 3' hydroxyl groups are protected as an isopropylidene acetal, which allows for selective modification of the 5' hydroxyl group and activation of the anomeric carbon.
Protocol 1.1: Synthesis of this compound
This protocol outlines the initial protection of D-ribose.
Materials:
-
D-ribose
-
Acetone
-
Hydriodic acid (57%)
-
Molecular Sieves 3A
-
Sodium bicarbonate
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
To a 500 mL round-bottom flask, add D-ribose (10.0 g) and acetone (200 mL).
-
Add hydriodic acid (175 mg, 57%) to the suspension.
-
Set up a reflux condenser with a drying tube containing Molecular Sieves 3A (20 g) placed between the flask and the condenser.
-
Heat the mixture to reflux with stirring in a water bath at 60°C for 6 hours.[5]
-
After cooling, cautiously add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Remove the acetone by rotary evaporation under reduced pressure.
-
Dissolve the residue in benzene, wash with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.[5]
Protocol 1.2: Synthesis of 1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-D-ribofuranose
With the 2' and 3' positions protected, the 5' hydroxyl is benzoylated for stability and to prevent its participation in the glycosylation reaction. The anomeric hydroxyl is then acetylated to create a good leaving group for the subsequent Vorbrüggen coupling.
Materials:
-
This compound
-
Pyridine
-
Benzoyl chloride
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in pyridine and cool to 0°C in an ice bath.
-
Slowly add benzoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 5-O-benzoyl-2,3-O-isopropylidene-D-ribofuranose.
-
Dissolve the crude product in pyridine and cool to 0°C.
-
Add acetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction as described in steps 3 and 4.
-
Purify the crude product by column chromatography on silica gel to afford 1-O-acetyl-2,3-O-isopropylidene-5-O-benzoyl-D-ribofuranose.
Stage 2: Synthesis of the Heterocyclic Base - Methyl 1,2,4-Triazole-3-carboxylate
The synthesis of the triazole component is a critical step. Several methods exist, and the choice often depends on the available starting materials and desired scale.
Protocol 2.1: Synthesis of Methyl 1,2,4-Triazole-3-carboxylate
This protocol describes a common and reliable method for the synthesis of the key triazole intermediate.
Materials:
-
Trichloroacetonitrile
-
Formylhydrazine
-
Methanol
-
Potassium carbonate
Procedure:
-
In a reaction vessel, cool methanol to 0°C and add potassium carbonate.
-
While maintaining the temperature between 0-5°C, slowly add trichloroacetonitrile dropwise.
-
After the addition is complete, stir the mixture for 20 minutes at the same temperature.
-
Slowly add a solution of formylhydrazine in methanol dropwise.
-
After the reaction is complete (monitored by TLC), the intermediate is heated for cyclization.
-
The subsequent alcoholysis yields methyl 1,2,4-triazole-3-carboxylate.
-
The crude product is purified by recrystallization from methanol.
Stage 3: The Crucial Coupling - Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of N-glycosidic bonds.[6] It involves the reaction of a silylated heterocyclic base with a protected sugar bearing a good leaving group at the anomeric position, catalyzed by a Lewis acid.[7]
The "Why": Mechanistic Insights into Vorbrüggen Glycosylation
The success of the Vorbrüggen glycosylation hinges on several key principles:
-
Silylation of the Heterocycle: The triazole is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This increases its nucleophilicity and solubility in the non-polar solvents typically used for the reaction.[8]
-
Formation of the Oxocarbenium Ion: The Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) activates the glycosyl donor by facilitating the departure of the acetate group at the anomeric position, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.
-
Stereoselective Nucleophilic Attack: The silylated triazole then attacks the anomeric carbon of the oxocarbenium ion. The presence of the participating group at the C-2 position of the ribose (the benzoyl group in this case) directs the incoming nucleophile to the opposite face, resulting in the formation of the desired β-anomer with high stereoselectivity.[8]
Caption: Key steps in the Vorbrüggen glycosylation mechanism.
Protocol 3.1: Glycosylation of Methyl 1,2,4-Triazole-3-carboxylate
Materials:
-
Methyl 1,2,4-triazole-3-carboxylate
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)
-
1-O-Acetyl-2,3-O-isopropylidene-5-O-benzoyl-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend methyl 1,2,4-triazole-3-carboxylate in anhydrous acetonitrile.
-
Add BSA or HMDS and heat to reflux until a clear solution is obtained, indicating complete silylation.
-
Cool the solution to room temperature and add the glycosyl donor, 1-O-acetyl-2,3-O-isopropylidene-5-O-benzoyl-D-ribofuranose.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected ribavirin analogue.
Stage 4: The Final Transformation - Deprotection and Ammonolysis
The final stage involves the removal of the protecting groups and the conversion of the methyl ester to the desired carboxamide. A single-step procedure using methanolic ammonia is often effective for both transformations.
Protocol 4.1: Ammonolysis and Deprotection
Materials:
-
Protected ribavirin analogue from Stage 3
-
Methanolic ammonia (saturated solution)
-
Methanol
Procedure:
-
Dissolve the protected ribavirin analogue in methanol in a sealed pressure vessel.
-
Cool the solution to 0°C and add a saturated solution of ammonia in methanol.
-
Seal the vessel and allow the mixture to stir at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC).
-
Cool the vessel before opening and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final ribavirin analogue.
Data Presentation: Characterization of a Representative Ribavirin Analogue
The structure of the synthesized analogues must be confirmed by spectroscopic methods. Below is a table of expected NMR data for a representative ribavirin analogue.
| Proton (¹H NMR) | Chemical Shift (ppm) | Carbon (¹³C NMR) | Chemical Shift (ppm) |
| H-1' | ~5.9 (d) | C-1' | ~90 |
| H-2' | ~4.6 (t) | C-2' | ~75 |
| H-3' | ~4.3 (t) | C-3' | ~70 |
| H-4' | ~4.1 (q) | C-4' | ~85 |
| H-5'a, H-5'b | ~3.8, ~3.7 (m) | C-5' | ~61 |
| Triazole H-5 | ~8.8 (s) | Triazole C-5 | ~148 |
| NH₂ | ~7.7, ~8.0 (br s) | Triazole C-3 | ~158 |
| C=O | ~163 |
Note: Chemical shifts are approximate and can vary depending on the specific analogue and the solvent used.
Conclusion: A Versatile Platform for Antiviral Drug Discovery
The synthetic route detailed in this application note provides a robust and adaptable platform for the generation of novel ribavirin analogues. By starting with the strategically protected this compound, researchers can achieve high levels of control over the chemical modifications. The modular nature of this synthesis allows for the introduction of a wide range of substituents on both the triazole ring and the ribose moiety, facilitating the exploration of structure-activity relationships. This, in turn, can lead to the discovery of new antiviral agents with enhanced efficacy and improved safety profiles, addressing the ongoing need for novel treatments for viral diseases.
References
- Avanzo, R. E., Anesini, C., Fascio, M. L., Errea, M. I., & D'Accorso, N. B. (2012). 1,2,4-Triazole D-ribose derivatives: design, synthesis and antitumoral evaluation. European journal of medicinal chemistry, 47(1), 104–110.
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
-
Merck & Co. (n.d.). Vorbrüggen Glycosylation. In The Merck Index Online. Retrieved from [Link]
- Carbohydrate Research. (1985). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. A new synthesis of α- and β-d-ribofuranosylethyne via 2,3.
- Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
-
ResearchGate. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Retrieved from
-
ResearchGate. (n.d.). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Retrieved from [Link]
- Google Patents. (n.d.). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
- Latosinska, J. N., Latosinska, M., & Seliger, J. (2021). Anti-Butterfly Effect in Ribavirin Studied by Combined Experiment (PXRD/1H-14N NQR Cross-Relaxation Spectroscopy), Quantum Chemical Calculations, Molecular Docking, Molecular Dynamics Simulations, and Novel Structure-Binding Strength and Quadrupolar Indices. International journal of molecular sciences, 22(16), 8823.
- Lalezari, P. (2005). Treating HCV with ribavirin analogues and ribavirin-like molecules. Journal of Antimicrobial Chemotherapy, 56(6), 987-990.
- Tan, S. L., & He, Y. (2009). Ribavirin analogs. Clinics in liver disease, 13(3), 419–427.
-
ResearchGate. (n.d.). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Retrieved from [Link]
- Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., & Plavec, J. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & medicinal chemistry letters, 28(1), 11–14.
- Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
- Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of organic chemistry, 83(15), 8589–8595.
-
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
- Tam, R. C., Lau, J. Y., & Hong, Z. (2002). The application and mechanism of action of ribavirin in therapy of hepatitis C. Current drug targets. Infectious disorders, 2(2), 143–150.
- Maynard, M., Pradat, P., & Gagnieu, M. C. (2015). Ribavirin at the Era of Novel Direct Antiviral Agents for the Treatment of Hepatitis C Virus Infection: Relevance of Pharmacological Monitoring.
- Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry, 10, 936384.
Sources
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- 2. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribavirin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 2,3-O-Isopropylidene-D-ribofuranose in Medicinal Chemistry: A Guide for Drug Discovery
Introduction: The Unassuming Workhorse of Nucleoside Chemistry
In the landscape of medicinal chemistry, particularly in the realm of nucleoside and nucleotide analogs, success often hinges on the strategic manipulation of complex molecular architectures. Among the arsenal of tools available to the synthetic chemist, 2,3-O-Isopropylidene-D-ribofuranose stands out not for its inherent biological activity, but for its role as a pivotal chiral synthon and a cornerstone of protecting group strategy. Its ability to mask the cis-diol of D-ribose with a readily cleavable acetal has paved the way for the synthesis of a multitude of blockbuster antiviral and anticancer therapeutics. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the underlying scientific rationale, to empower researchers in their drug discovery endeavors.
Core Principle: The Power of Selective Protection
The primary utility of the 2,3-O-isopropylidene group lies in its capacity to selectively block the 2'- and 3'-hydroxyl groups of the ribofuranose ring. This protection is crucial for directing chemical modifications to the 5'-hydroxyl group and, subsequently, for the stereocontrolled introduction of a diverse array of nucleobases. The stability of the isopropylidene group to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal temporary shield in multi-step syntheses.[1]
Application I: Synthesis of Antiviral Nucleoside Analogs
The development of nucleoside analogs as antiviral agents represents a landmark achievement in modern medicine. Many of these drugs function as chain terminators of viral DNA or RNA synthesis. The synthesis of these life-saving molecules frequently commences with this compound or its derivatives.
Workflow for the Synthesis of a Generic 5'-Modified Adenosine Analog
The following workflow illustrates a common synthetic route for modifying the 5'-position of a nucleoside, a key step in creating many antiviral drug candidates.[1]
Caption: General workflow for 5'-modification of adenosine.
Protocol 1: Synthesis of 5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine
This protocol details the conversion of the 5'-hydroxyl group to an amino group, a common modification in the development of antiviral agents.[1]
A. Materials
-
2',3'-O-Isopropylideneadenosine
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Step-by-Step Methodology
-
Tosylation of the 5'-Hydroxyl Group:
-
Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5'-O-tosyl-2',3'-O-isopropylideneadenosine.
-
-
Azide Displacement:
-
Dissolve the crude 5'-O-tosyl intermediate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the mixture to 80-90 °C.
-
Stir the reaction at this temperature for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.
-
Purify the product by silica gel column chromatography.
-
-
Reduction of the Azide to an Amine:
-
Dissolve the purified 5'-azido derivative (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine.
-
C. Deprotection of the Isopropylidene Group
To obtain the final active nucleoside analog, the isopropylidene protecting group must be removed.
-
Dissolve the 5'-amino derivative in a solution of 80% acetic acid in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Co-evaporate with toluene to remove residual acetic acid.
-
Purify the final 5'-amino-5'-deoxyadenosine product by recrystallization or column chromatography.[1]
Application II: A Chiral Building Block for Diverse Scaffolds
Beyond its role in traditional nucleoside synthesis, this compound serves as a versatile chiral starting material for a variety of complex molecules with medicinal potential. Its inherent stereochemistry is leveraged to construct enantiomerically pure compounds, a critical aspect of modern drug design.
Synthesis of Pyrazole C-Nucleosides
2,3-O-Isopropylidene-D-ribose has been utilized in the stereoselective synthesis of 3(5)-(β-D-ribofuranosyl)pyrazole, a precursor to C-nucleoside antibiotics like pyrazofurin and formycin.[2] This highlights its utility in forming carbon-carbon bonds at the anomeric center, a significant challenge in carbohydrate chemistry.
Derivatives with Anti-inflammatory and Analgesic Properties
Research has also explored the synthesis of α-D-ribofuranose derivatives from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose.[3][4] Subsequent modifications, such as benzylation, tosylation, and acetylation, have yielded compounds with promising analgesic and anti-inflammatory effects.[3][4]
Protocol 2: Synthesis of this compound
For laboratories that wish to prepare the starting material in-house, the following protocol provides a method for the synthesis of this compound from D-ribose.[5]
A. Materials
-
D-Ribose
-
Acetone
-
Hydriodic acid (57%)
-
Molecular Sieves 3A
-
Aqueous sodium bicarbonate
-
Benzene
-
Anhydrous sodium sulfate
B. Step-by-Step Methodology
-
To a 500 mL round-bottom flask, add 200 mL of acetone, 10.0 g of D-ribose, and 175 mg of hydriodic acid (57%).
-
Set up the apparatus for reflux with a condenser. Between the flask and the condenser, interpose a Soxhlet extractor containing 20 g of Molecular Sieves 3A to dry the refluxing solvent.
-
Reflux the mixture with stirring in a water bath at 60 °C for 6 hours.
-
After the reaction is complete, cool the mixture and add a small amount of aqueous sodium bicarbonate to neutralize the acid.
-
Distill off the acetone under reduced pressure.
-
Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and then with water.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Distill off the benzene under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.
Quantitative Data Summary
The following table summarizes the biological activity of representative antiviral compounds synthesized using isopropylidene-protected nucleosides. This data is crucial for comparing the efficacy and toxicity of different analogs.
| Compound | Target Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | Jurkat | >30 | >30 | - | [1] |
| 2',3'-O-Isopropylidene-5-iodouridine | HIV-1 | CEM-ss | ~15 | >30 | >2 | [1] |
| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | HIV | T4+ Lymphocytes | ~20 (43% inhibition) | ~100 (23% inhibition) | ~5 | [1] |
| Vidarabine (Ara-A) | Herpes Simplex Virus (HSV) | - | - | - | - | [1] |
Conclusion and Future Perspectives
This compound is more than just a protected sugar; it is a key enabler of innovation in medicinal chemistry. Its strategic application has been fundamental to the development of numerous clinically significant drugs. As the demand for novel antiviral and anticancer agents continues to grow, the creative and efficient use of this and other chiral building blocks will remain paramount. Future research may focus on developing even more selective and robust protecting group strategies, as well as exploring new reaction methodologies that leverage the unique stereochemical and electronic properties of this versatile synthon.
References
- BenchChem. (2025). Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Precursor for Antiviral Drugs.
- PubMed. (n.d.). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides.
- Madridge Publishers. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides.
- PubMed. (2020). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)
- PrepChem.com. (n.d.). Synthesis of this compound.
- PubMed Central. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.
- PubMed. (2022). Practical and concise synthesis of nucleoside analogs.
- BenchChem. (2025).
- PubMed Central. (n.d.). Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3-O-isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and maximize the yield and purity of your target compound, a critical intermediate in the synthesis of various nucleoside analogues.[1]
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can stem from several factors. Firstly, incomplete reaction is a common culprit. This can be due to insufficient reaction time, improper temperature control, or a deactivated catalyst. Secondly, side reactions, such as the formation of the undesired 2,3:4,5-di-O-isopropylidene derivative, can consume your starting material.[2] Lastly, product loss during workup and purification is a significant factor. Inefficient extraction or suboptimal chromatography conditions can drastically reduce your final yield.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
A2: The presence of multiple spots on TLC indicates a mixture of products. Besides the desired this compound, common byproducts include unreacted D-ribose, the fully protected 2,3:4,5-di-O-isopropylidene-D-ribofuranose, and potentially isomeric furanose and pyranose forms. The relative positions of these spots will depend on the solvent system used, but generally, the more hydroxyl groups present, the lower the Rf value.
Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips?
A3: Effective purification by column chromatography requires careful selection of the stationary and mobile phases. A silica gel stationary phase is standard. For the mobile phase, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. It is crucial to perform small-scale TLC trials to determine the optimal solvent system that provides good separation between your product and impurities before committing to a large-scale column.
Q4: How can I be sure that I have synthesized the correct isomer, this compound?
A4: Structural confirmation is paramount. The most definitive methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] In the ¹H NMR spectrum, characteristic signals for the isopropylidene group (two singlets for the methyl groups) and the anomeric proton of the furanose ring should be observed.[4] High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your product.[5]
II. Troubleshooting Guide
This section provides a more detailed, problem-solution approach to specific experimental challenges.
Problem 1: Incomplete Reaction - Starting Material Persists
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Catalyst | Increase the catalytic amount of acid (e.g., sulfuric acid or hydriodic acid). | The formation of the isopropylidene acetal is an acid-catalyzed equilibrium reaction. A higher catalyst concentration can accelerate the reaction towards the product. |
| Water in the Reaction | Ensure all glassware is oven-dried and use anhydrous acetone. Consider adding a drying agent like anhydrous copper sulfate or molecular sieves to the reaction mixture.[2][6] | The reaction is a condensation that produces water. According to Le Chatelier's principle, removing water will drive the equilibrium towards the formation of the acetal. |
| Inadequate Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material spot disappears. A reflux at around 60°C is a common condition.[6] | The rate of this reaction is temperature-dependent. Providing more time or energy can help drive the reaction to completion. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Over-protection | Carefully control the stoichiometry of acetone and the reaction time. Using a slight excess of D-ribose can sometimes favor the mono-protected product. | The formation of the di-isopropylidene derivative is a competing reaction. Limiting the exposure to the protecting group and catalyst can minimize its formation. |
| Isomerization | The reaction conditions can sometimes promote the formation of different ring isomers (furanose vs. pyranose). | While the furanose form is generally favored for ribose under these conditions, careful control of the reaction parameters is key. Characterization of the product mixture is essential. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Emulsion during Workup | During the aqueous workup, add brine (saturated NaCl solution) to break up emulsions. | The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases more cleanly. |
| Poor Chromatographic Separation | Optimize the solvent system for column chromatography using TLC. A step-gradient elution may be necessary to separate closely eluting compounds. | A well-chosen eluent system will have differential affinity for the product and impurities, allowing for their effective separation on the silica gel column. |
| Product is an Oil | The product is often obtained as a syrup or oil.[1] If a solid is desired, try dissolving the purified oil in a minimal amount of a suitable solvent and adding a non-polar co-solvent to induce precipitation. | Some compounds are difficult to crystallize. This technique, known as trituration or precipitation, can sometimes yield a solid product. |
III. Optimized Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of established methods, optimized for yield and purity.[6]
Materials:
-
D-ribose
-
Anhydrous Acetone
-
Hydriodic acid (57%) or concentrated Sulfuric Acid
-
Molecular Sieves (3Å)
-
Sodium bicarbonate (NaHCO₃)
-
Benzene or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-ribose (10.0 g).
-
Add anhydrous acetone (200 ml).
-
Carefully add a catalytic amount of hydriodic acid (175 mg, 57%) or concentrated sulfuric acid.
-
Add molecular sieves (20 g) to the flask.
-
Heat the mixture to reflux (around 60°C) with stirring for 6 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1).
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding a small amount of aqueous sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove the molecular sieves and any solid salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in benzene or toluene.
-
Wash the organic layer with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity (e.g., up to 50% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a colorless oil or syrup.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis optimization.
IV. References
-
BenchChem Technical Support Team. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com.
-
Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Journal of Carbohydrate Chemistry. (n.d.). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates.
-
NIH. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations.
-
Carbohydrate Research. (1985). The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. A new synthesis of α- and β-d-ribofuranosylethyne via 2,3: 4,5-di-O-isopropylidene-aldehydo-d-ribose.
-
BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2',3'-O-Isopropylideneadenosine.
-
BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2',3'-O-Isopropylideneadenosine: A Technical Guide.
Sources
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues that may arise during this crucial synthetic transformation. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Byproduct Formation
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted D-ribose. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to incomplete conversion of D-ribose. Let's break down the common culprits and their solutions:
-
Insufficient Acid Catalyst: The formation of the isopropylidene acetal is an acid-catalyzed equilibrium reaction.[1] An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure you are using the correct catalytic amount of a suitable acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The optimal amount can vary, so a small-scale optimization might be necessary for your specific conditions.
-
-
Presence of Water: Water is a byproduct of the acetalization reaction and can shift the equilibrium back towards the starting materials, thus hindering the forward reaction.
-
Solution: The reaction should be conducted under anhydrous conditions. Use dry acetone and consider adding a dehydrating agent like anhydrous copper sulfate or molecular sieves to the reaction mixture.[2] A Dean-Stark trap can also be employed to remove water azeotropically during the reaction.
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Refluxing the reaction mixture is a common practice.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times are not always better and can lead to the formation of byproducts.
-
Question 2: I'm observing a significant amount of a less polar byproduct on my TLC plate. What is this likely to be and how can I avoid its formation?
Answer:
The most common less polar byproduct in this reaction is the 2,3:4,5-di-O-isopropylidene-D-ribose . This occurs when both pairs of adjacent hydroxyl groups on the D-ribose molecule are protected by an isopropylidene group.
-
Mechanism of Formation: Under the reaction conditions, the initially formed this compound can undergo a second acetalization at the 4- and 5-hydroxyl groups.
-
Conditions Favoring Di-acetonide Formation:
-
Excess Acetone/2,2-Dimethoxypropane: A large excess of the acetalization reagent can drive the equilibrium towards the formation of the di-protected product.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the desired mono-acetonide can lead to over-protection.
-
Strongly Acidic Conditions: While an acid catalyst is necessary, overly harsh acidic conditions can accelerate the formation of the di-acetonide.
-
-
Strategies to Minimize Di-acetonide Formation:
-
Control Stoichiometry: Use a controlled amount of acetone or 2,2-dimethoxypropane.
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC and quench it once the desired product is the major component.
-
Optimize Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate.
-
Question 3: My NMR spectrum is complex, suggesting a mixture of isomers. What are the possible isomeric byproducts, and how can I promote the formation of the desired this compound?
Answer:
Besides the di-acetonide, you may be forming other isomeric mono-O-isopropylidene derivatives. D-ribose exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms in solution.[3] This can lead to the formation of different isopropylidene-protected isomers.
-
Possible Isomeric Byproducts:
-
Pyranose forms: Isopropylidene protection can occur on the pyranose ring, leading to products like 2,3-O-isopropylidene-D-ribopyranose or 3,4-O-isopropylidene-D-ribopyranose.
-
Anomers: The desired this compound can exist as a mixture of α and β anomers.[4] The anomeric equilibrium can be influenced by the reaction conditions and the solvent.
-
-
Promoting the Formation of the Furanose Isomer: The furanose form is generally favored for the synthesis of nucleoside analogs. The reaction conditions can be optimized to favor its formation.
-
Thermodynamic vs. Kinetic Control: The formation of the five-membered furanose acetonide is often under thermodynamic control and is generally more stable than the corresponding pyranose acetonides. Allowing the reaction to reach equilibrium by stirring for an adequate amount of time at a suitable temperature can favor the desired furanose product.
-
Below is a diagram illustrating the reaction pathway and potential byproduct formation:
Caption: Reaction scheme for this compound synthesis and major byproducts.
Work-up & Purification
Question 4: During the aqueous work-up, I seem to be losing a significant amount of my product. What could be happening?
Answer:
The isopropylidene acetal is susceptible to hydrolysis under acidic conditions.[1][5][6] If the reaction is quenched with an aqueous solution without proper neutralization of the acid catalyst, you can inadvertently cleave the protecting group, leading to the water-soluble D-ribose and a loss of yield.
-
Mechanism of Hydrolysis: The acid protonates one of the acetal oxygens, making it a good leaving group. The resulting oxonium ion is then attacked by water, leading to the opening of the acetal ring.
-
Troubleshooting Work-up:
-
Neutralization: Before any aqueous extraction, it is crucial to neutralize the acid catalyst. This is typically done by adding a weak base such as sodium bicarbonate solution until the effervescence ceases.[2]
-
Extraction: After neutralization, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Question 5: I'm having difficulty separating the desired product from the di-acetonide byproduct by column chromatography. Do you have any suggestions?
Answer:
Separating the mono- and di-acetonide can be challenging due to their similar polarities. Here are some strategies to improve separation:
-
Solvent System Optimization:
-
A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Experiment with different solvent systems. Sometimes adding a small amount of a third solvent, like dichloromethane or methanol, can improve the resolution.
-
-
Column Chromatography Technique:
-
Use a long, narrow column for better separation.
-
Ensure proper packing of the silica gel to avoid channeling.
-
Load the crude product in a concentrated band.
-
-
Alternative Purification Methods:
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or HPLC can be employed.[7]
-
The following table summarizes the common troubleshooting scenarios:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid catalyst; Presence of water; Low reaction temperature/time. | Optimize catalyst amount; Use anhydrous conditions and/or a dehydrating agent; Reflux and monitor by TLC. |
| Formation of Di-acetonide | Excess acetone; Prolonged reaction time; High acid concentration. | Control stoichiometry of acetone; Monitor reaction progress and quench appropriately; Use minimal effective catalyst amount. |
| Mixture of Isomers | Equilibrium between pyranose and furanose forms; Anomerization. | Allow the reaction to reach thermodynamic equilibrium to favor the more stable furanose product. |
| Product Loss During Work-up | Acid-catalyzed hydrolysis of the isopropylidene group. | Neutralize the reaction mixture with a weak base (e.g., NaHCO₃) before aqueous extraction. |
| Difficult Chromatographic Separation | Similar polarities of product and byproducts. | Optimize the solvent system for column chromatography (gradient elution); Consider crystallization or preparative TLC/HPLC. |
Characterization
Question 6: How can I use ¹H NMR to confirm the structure of my product and identify any byproducts?
Answer:
¹H NMR spectroscopy is a powerful tool for characterizing the product and identifying impurities. Here are some key features to look for:
-
This compound (Desired Product):
-
Isopropylidene Protons: Two singlets in the region of δ 1.3-1.6 ppm, corresponding to the two methyl groups of the isopropylidene group.
-
Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton can help distinguish between the α and β anomers.[4]
-
Other Furanose Ring Protons (H-2, H-3, H-4, H-5, H-5'): These will appear as multiplets in the region of δ 3.5-5.0 ppm. The specific coupling constants can provide information about the conformation of the furanose ring.[4]
-
-
2,3:4,5-Di-O-isopropylidene-D-ribose (Byproduct):
-
Isopropylidene Protons: You will observe four singlets for the methyl groups of the two non-equivalent isopropylidene groups.
-
-
Pyranose Isomers (Byproducts):
-
The chemical shifts and coupling patterns of the ring protons will be significantly different from those of the furanose isomer.
-
By carefully analyzing the integration and multiplicity of the signals in your ¹H NMR spectrum, you can determine the purity of your product and identify the presence of any byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-ribose (1.0 eq).
-
Reagents: Add anhydrous acetone (10-20 volumes) and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Stir the mixture at room temperature or reflux until TLC analysis indicates the consumption of the starting material and formation of the desired product.
-
Quenching: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Kubiak, K., & Boryski, J. (2015). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Tetrahedron, 71(43), 8269-8276. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Wilcox, C. S., & Schene, P. F. (1983). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 1021-1025. [Link]
-
Homework.Study.com. (n.d.). Write a specific acid-catalyzed mechanism for the conversion of β-ribopyranose to α-ribofuranose. Retrieved from [Link]
-
PrepChem. (2022). Synthesis of this compound. [Link]
-
Winter, D., Pipkorn, R., & Lehmann, W. D. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of separation science, 32(8), 1111–1119. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
PrepChem. (2022). Synthesis of this compound. [Link]
-
YouTube. (2022, February 15). Acetal Hydrolysis in Acidic Media. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the purification of 2,3-O-Isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this crucial synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is my overall yield of purified this compound consistently low?
Answer:
Low yield is a frequent challenge and can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The initial protection reaction to form the isopropylidene acetal may not have reached completion. It is critical to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure all the starting D-ribose has been consumed before proceeding to the work-up and purification stages.[1]
-
Hydrolysis During Work-up: The isopropylidene group, an acetal, is sensitive to acidic conditions and can be hydrolyzed back to the diol (D-ribose).[2][3] Exposure to even mildly acidic conditions during aqueous work-up can lead to significant product loss. It is advisable to use a mild base, such as sodium bicarbonate solution, during extractions to maintain a neutral or slightly basic pH.[4]
-
Losses During Extraction: If you are performing a liquid-liquid extraction to remove water-soluble impurities, some of your product might partition into the aqueous layer, especially if there are emulsions. To mitigate this, ensure clear phase separation and consider back-extracting the aqueous layer with a fresh portion of the organic solvent.
-
Suboptimal Chromatography: During purification by column chromatography, product loss can occur due to irreversible adsorption onto the silica gel, particularly if the silica is too acidic. Using a solvent system that results in streaking or very low retention factor (Rf) can also lead to poor recovery.
-
Difficulties with Crystallization: this compound can sometimes be challenging to crystallize, especially if impurities are present that inhibit crystal lattice formation. It may exist as a syrup or oil, making isolation by filtration difficult and leading to physical losses.
Question 2: My purified product is contaminated with unreacted D-ribose. How can I effectively remove it?
Answer:
The presence of residual D-ribose is a common impurity issue, primarily due to an incomplete initial reaction.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the significantly more polar D-ribose from the desired product. A well-chosen solvent system is key to achieving good separation.
-
Solvent System Optimization: A typical eluent system for this separation is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The optimal ratio should be determined by TLC analysis beforehand to ensure a good separation between the spots of D-ribose (which will have a very low Rf) and your product (which should have an Rf of around 0.3-0.5).
-
Aqueous Wash: A simple aqueous wash of the crude product dissolved in an organic solvent can help remove a significant portion of the highly water-soluble D-ribose before proceeding to chromatography.
Question 3: My NMR analysis indicates a mixture of anomers. How can I separate them or prevent their formation?
Answer:
This compound can exist as a mixture of α and β anomers, which may be difficult to separate.
-
Anomer Separation: The separation of these anomers by standard silica gel chromatography can be challenging due to their similar polarities. Specialized chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with specific columns, may be required for complete separation.[5][6][7]
-
Controlling Anomerization: The anomeric composition can be influenced by the reaction conditions. The use of specific catalysts and reaction times can favor the formation of one anomer over the other. Additionally, the interconversion between anomers (mutarotation) can be influenced by temperature and pH.[6][8] For some applications, a mixture of anomers is acceptable and can be used in the subsequent synthetic steps.
Question 4: I am struggling with the crystallization of the final product. It remains an oil or a syrup. What can I do?
Answer:
Obtaining a crystalline solid of this compound can be challenging.
-
Purity is Key: The presence of even small amounts of impurities can significantly inhibit crystallization. Ensure your product is of high purity, as confirmed by TLC or NMR, before attempting crystallization.
-
Solvent Selection: The choice of solvent for recrystallization is critical. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include diethyl ether, hexane, ethyl acetate, or mixtures thereof.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexane. This can sometimes induce solidification.
-
Distillation: As a final resort for purification if crystallization is unsuccessful, short-path distillation under high vacuum can be employed, although this may not be suitable for large-scale preparations.[4]
Frequently Asked Questions (FAQs)
Q1: What is the stability of the isopropylidene protecting group?
The isopropylidene group is an acetal and is generally stable to basic and neutral conditions.[2][9] However, it is labile to acidic conditions, and the rate of hydrolysis increases with decreasing pH.[3] Care should be taken to avoid exposure to strong acids or prolonged exposure to even mild acids, especially in the presence of water.
Q2: What are the recommended storage conditions for this compound?
To prevent potential hydrolysis from atmospheric moisture, it is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q3: Can I use other methods besides column chromatography for purification?
While column chromatography is the most common and generally most effective method, other techniques can be considered:
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining a pure crystalline solid.[10]
-
Distillation: For thermally stable compounds, vacuum distillation can be used for purification, particularly to remove non-volatile impurities.[4]
Q4: What are some common byproducts in the synthesis of this compound?
Besides unreacted D-ribose and the presence of anomeric mixtures, other potential byproducts can include:
-
Di-isopropylidene derivatives: Depending on the reaction conditions, the formation of di-O-isopropylidene-D-ribofuranose species is possible.
-
Products of rearrangement: Under certain acidic conditions, rearrangement of the furanose ring can occur.[11]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for the Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the determined solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Rf of Product | ~0.3-0.5 |
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Diagram 2: Purification Workflow
Caption: General purification workflow.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alchemyst.co.uk [alchemyst.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. shodex.com [shodex.com]
- 6. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 11. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,3-O-Isopropylidene-D-ribofuranose in acidic and basic conditions
Welcome to the technical support guide for 2,3-O-Isopropylidene-D-ribofuranose. This document serves as a centralized resource for researchers, chemists, and drug development professionals who utilize this important protected monosaccharide. Here, we address common questions and troubleshooting scenarios related to its stability under acidic and basic conditions, providing expert insights and validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a cyclic ketal, also known as an acetonide. This protecting group is characterized by its high stability under basic and neutral conditions, as well as toward many nucleophiles and oxidants.[1][2] However, it is fundamentally labile to acid.[1][3] This dual nature is precisely why it is a widely used protecting group in multi-step organic synthesis; it is robust when needed but can be removed selectively under specific acidic conditions.[3][4]
Q2: Why is the isopropylidene group unstable in acidic conditions? What is the mechanism of cleavage?
A2: The instability in acid is due to the mechanism of hydrolysis, which is the reverse of the protection reaction. The process begins with the protonation of one of the ether oxygens by an acid catalyst (H-A). This makes the oxygen a much better leaving group. An intramolecular electronic rearrangement, assisted by the lone pair of the adjacent oxygen, leads to the cleavage of a carbon-oxygen bond and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water on this electrophilic intermediate and loss of a proton regenerates the diol and releases acetone.[1][5]
Q3: How stable is this compound under basic conditions?
A3: Isopropylidene acetals exhibit excellent stability in basic conditions.[1] The ether linkages of the acetal are not susceptible to cleavage by bases or common nucleophiles. There is no viable mechanistic pathway for a base to initiate the cleavage of the C-O bonds within the acetal ring. This stability makes it an ideal protecting group for reactions that are performed under basic or nucleophilic conditions, such as ester saponification, oxidation of other alcohol groups, or reactions involving organometallics.
Q4: What are the typical acidic reagents used for removing (deprotecting) the isopropylidene group?
A4: Deprotection is achieved via acid-catalyzed hydrolysis.[3][6] The choice of reagent depends on the sensitivity of other functional groups in the molecule. A wide range of conditions can be employed:
-
Mild Conditions: 60-80% aqueous acetic acid (AcOH) is commonly used when other acid-sensitive groups are present.[7][8]
-
Moderate Conditions: Dilute solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a water/co-solvent mixture (e.g., methanol, THF) are effective.[6][7]
-
Lewis Acids: Various Lewis acids such as iron(III) chloride (FeCl₃), copper(II) chloride (CuCl₂), and zinc nitrate (Zn(NO₃)₂) can also catalyze the cleavage, sometimes offering different chemoselectivity.[3][7][9]
-
Solid-Supported Acids: Acidic resins like Amberlite IR-120 (H⁺) or silica-supported acids (e.g., HClO₄·SiO₂) can simplify workup by allowing the catalyst to be filtered off.[9][10][11]
Experimental Workflows & Mechanisms
Mechanism of Acid-Catalyzed Deprotection
The following diagram illustrates the step-by-step mechanism of hydrolysis under acidic conditions.
Caption: Mechanism of acid-catalyzed isopropylidene deprotection.
General Deprotection Workflow
This diagram outlines a typical laboratory workflow for the removal of the isopropylidene group.
Caption: Standard experimental workflow for deprotection.
Troubleshooting Guide
Even with established protocols, unexpected issues can arise. This guide provides solutions to common problems encountered during the manipulation of this compound.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete or Slow Deprotection | 1. Insufficient Acid Strength/Concentration: The catalytic turnover is too slow for complete conversion.[3] 2. Low Temperature: The activation energy for the rate-determining step (oxocarbenium ion formation) is not being overcome. 3. Inadequate Water: Water is a required reagent for hydrolysis. Anhydrous conditions will stall the reaction.[3] | 1. Increase Acid: Incrementally increase the concentration of the acid or switch to a stronger acid (e.g., from 60% AcOH to 1M HCl). Monitor carefully to avoid side reactions. 2. Increase Temperature: Gently warm the reaction (e.g., to 40-50 °C). This increases the reaction rate but can also promote side reactions if not controlled. 3. Ensure Water Presence: Use an aqueous acid solution or a solvent system like THF/water or methanol/water to ensure water is available for nucleophilic attack.[3] |
| Formation of Unidentified Side Products | 1. Conditions Too Harsh: Excessively strong acid, high temperature, or long reaction times can lead to undesired reactions. For sugars, this can include elimination (forming unsaturated species) or anhydro-sugar formation. 2. Cleavage of Other Protecting Groups: Other acid-labile groups (e.g., silyl ethers like TBDMS, trityl ethers) may be cleaved simultaneously.[3] | 1. Use Milder Conditions: Switch to a milder acid system (e.g., 80% AcOH). Run the reaction at room temperature or 0 °C and monitor closely by TLC to stop the reaction as soon as the starting material is consumed. 2. Orthogonal Protection Strategy: If other acid-sensitive groups are present, select a deprotection method with higher chemoselectivity. For instance, certain Lewis acids or enzymatic methods may offer better selectivity.[3][12] |
| Incomplete Protection Reaction (Synthesis) | 1. Presence of Water: The formation of the ketal is a reversible equilibrium reaction that produces water. The presence of water in the starting materials or solvent will push the equilibrium back towards the diol. 2. Insufficient Acetone Source: Not enough acetone or its equivalent (e.g., 2,2-dimethoxypropane) was used. 3. Inactive Catalyst: The acid catalyst (e.g., TsOH, H₂SO₄) may be old or deactivated. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Using 2,2-dimethoxypropane as the acetone source is often preferred as it reacts with the byproduct water to form acetone and methanol, driving the reaction forward.[13] 2. Use Excess Reagent: Use acetone as the solvent or a large excess of 2,2-dimethoxypropane.[14] 3. Use Fresh Catalyst: Use a fresh bottle of the acid catalyst. |
Detailed Experimental Protocols
Protocol 1: Mild Acidic Deprotection using Aqueous Acetic Acid
This protocol is suitable for substrates containing other acid-sensitive functional groups.
-
Reaction Setup: Dissolve 1.0 g of this compound in 20 mL of a premixed solution of acetic acid and water (80:20 v/v).
-
Reaction: Stir the solution at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A typical mobile phase is 10% methanol in dichloromethane. The product (D-ribose) will have a lower Rf value (be more polar) than the starting material.
-
Workup: Once the starting material is consumed (typically 4-8 hours), carefully add the reaction mixture to a flask containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. This neutralizes the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL) to remove any nonpolar impurities. The highly polar D-ribose product will remain in the aqueous layer.
-
Purification: Concentrate the aqueous layer under reduced pressure (rotary evaporation) to obtain the crude D-ribofuranose. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol uses 2,2-dimethoxypropane to ensure anhydrous conditions and drive the reaction to completion.
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add D-ribose (5.0 g). Suspend the sugar in 100 mL of anhydrous acetone.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 equivalents). With stirring, add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 50 mg).
-
Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC (Mobile phase: 50% ethyl acetate in hexanes). The product will have a higher Rf value than the polar D-ribose starting material.
-
Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Gupta, S., Sharma, A., Mondal, D., & Bera, S. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry, 26(7), 715-734. [Link]
-
ResearchGate. (n.d.). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Retrieved from ResearchGate. [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. Retrieved from TSI Journals. [Link]
-
PubMed. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from PubMed. [Link]
-
Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Retrieved from Organic Syntheses. [Link]
-
Thiagarajan, V. (n.d.). Diol Protecting Groups. Retrieved from a source providing access to this document. [Link]
- Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
-
Wikipedia. (n.d.). Protecting group. Retrieved from Wikipedia. [Link]
-
PubMed. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Retrieved from PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Retrieved from NIH. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from Master Organic Chemistry. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetonides [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Deprotection of the 2,3-O-Isopropylidene Group from Ribose
Welcome to our dedicated technical support center for the deprotection of the 2,3-O-isopropylidene group from ribose and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common yet sometimes challenging synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.
Introduction: The Nuances of Isopropylidene Deprotection
The 2,3-O-isopropylidene group is a widely used protecting group for the cis-diol of ribose, prized for its ease of installation and general stability.[1] However, its removal, typically via acid-catalyzed hydrolysis, can be fraught with challenges ranging from incomplete reactions to the formation of unwanted byproducts.[1] Success hinges on a careful consideration of substrate-specific sensitivities, the choice of acidic catalyst, and precise control of reaction conditions. This guide will equip you with the knowledge to anticipate and address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of the 2,3-O-isopropylidene group and provides actionable solutions based on sound chemical principles.
Issue 1: Incomplete or Stalled Deprotection
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
Probable Causes & Solutions:
-
Insufficient Acid Strength: The catalytic system may be too mild for your specific substrate. While aqueous acetic acid is often used for its mildness, it may not be sufficient for all derivatives.[2]
-
Poor Substrate Solubility: If your protected ribose derivative has poor solubility in the reaction medium, the reaction will be slow and inefficient.
-
Solution: Employ a co-solvent. For instance, a mixture of water and a miscible organic solvent like methanol, THF, or acetonitrile can enhance solubility and improve reaction kinetics.[4]
-
-
Insufficient Water: Hydrolysis, by definition, requires water. In reactions run in organic solvents with only a catalytic amount of acid, the absence of sufficient water can stall the reaction.
-
Solution: Ensure the presence of an adequate amount of water in the reaction mixture. For reactions in organic solvents, the use of hydrated acids or the deliberate addition of water is crucial.
-
-
Issue 2: Formation of Unidentified Byproducts
-
Symptoms: TLC analysis shows multiple spots, or LC-MS reveals masses that do not correspond to the starting material or the desired product.
-
Probable Causes & Solutions:
-
Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., trityl, silyl ethers), they may be partially or fully cleaved under the deprotection conditions.[5]
-
Solution: Opt for milder deprotection methods. A buffered acetic acid system or enzymatic hydrolysis (if applicable) can provide the necessary selectivity. Alternatively, screen a panel of Lewis acids, as some may offer better chemoselectivity.[6]
-
-
Anomerization or Ring Opening: Harsh acidic conditions can lead to the scrambling of the anomeric center or even the opening of the furanose ring.
-
Solution: Employ milder conditions, such as catalytic amounts of a Lewis acid like Yb(OTf)₃·H₂O in acetonitrile, which has been shown to be effective for the selective hydrolysis of terminal isopropylidene ketals.[6]
-
-
Rearrangement Reactions: In some cases, acid-catalyzed rearrangements of the carbohydrate backbone can occur.
-
Solution: Minimize reaction time and temperature. Use a stronger acid for a shorter duration at a lower temperature to favor the desired deprotection over slower rearrangement pathways.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Symptoms: The crude product is an intractable oil, or purification by column chromatography results in low yields.
-
Probable Causes & Solutions:
-
Residual Acid: Trace amounts of acid in the crude product can cause decomposition on the silica gel column.
-
Co-elution of Product and Byproducts: The polarity of the deprotected product and byproducts may be very similar, making chromatographic separation challenging.
-
Solution: If baseline separation is not achievable, consider derivatizing the crude mixture to alter the polarities of the components. For example, acetylation of the free hydroxyl groups can facilitate separation. The protecting groups can then be removed in a subsequent step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between using a Brønsted acid and a Lewis acid for deprotection?
A1: Brønsted acids, such as HCl, H₂SO₄, and TFA, act as proton donors to activate the ketal for hydrolysis.[6] They are generally effective but can be harsh and non-selective. Lewis acids, like FeCl₃, CuCl₂, or Zn(NO₃)₂, coordinate to one of the oxygen atoms of the isopropylidene group, facilitating its cleavage.[1][6] Lewis acids can sometimes offer greater chemoselectivity and milder reaction conditions.[6]
Q2: When should I consider using a solid-supported acid catalyst like Dowex or Amberlite?
A2: Solid-supported acid catalysts are an excellent choice when you want to simplify the workup procedure.[3] Since the catalyst is in a solid phase, it can be easily removed by filtration at the end of the reaction, eliminating the need for a neutralization wash.[3] This is particularly advantageous for large-scale reactions or when dealing with products that are sensitive to aqueous workup conditions.
Q3: Can I selectively deprotect one isopropylidene group in the presence of another?
A3: Yes, selective deprotection is often possible and is a key strategy in carbohydrate synthesis.[6] Generally, terminal isopropylidene groups are more sterically accessible and more labile to acid-catalyzed hydrolysis than internal ones.[6] By carefully controlling the reaction conditions (e.g., using milder acids, lower temperatures, and shorter reaction times), you can often achieve selective removal of the more reactive isopropylidene group.[6]
Q4: Are there any non-acidic methods for isopropylidene deprotection?
A4: While acid-catalyzed hydrolysis is the most common method, some alternative approaches exist. For instance, methods involving catalytic transfer hydrogenation have been reported for the cleavage of certain protecting groups and may be applicable in specific contexts.[7] However, for the robust isopropylidene group, acidic conditions are generally required.
Experimental Protocols
Below are detailed, step-by-step methodologies for common deprotection procedures.
Protocol 1: Deprotection using Aqueous Acetic Acid
-
Reaction Setup: Dissolve the 2,3-O-isopropylidene-ribose derivative in 80% aqueous acetic acid.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
-
Azeotropic Removal of Acetic Acid: To remove residual acetic acid, add toluene and co-evaporate under reduced pressure. Repeat this step two to three times.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection using Dowex 50W-X8 Resin
-
Reaction Setup: Dissolve the 2,3-O-isopropylidene-ribose derivative in methanol.
-
Catalyst Addition: Add Dowex 50W-X8 resin (typically 1-2 g per gram of substrate) to the solution.[3]
-
Heating and Monitoring: Stir the mixture at an elevated temperature (e.g., 55 °C) and monitor the reaction by TLC.[3]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the resin.
-
Workup: Wash the resin with methanol and combine the filtrates. Concentrate the combined filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.[3]
Data Summary: Comparison of Deprotection Methods
| Reagent/Catalyst | Solvent(s) | Temperature | Typical Time | Yield (%) | Notes & Selectivity |
| 1% aq. H₂SO₄ | Water | Reflux | 3 h | Variable | Strong acid conditions, may affect other acid-labile groups.[2][8] |
| 60% aq. Acetic Acid | Water/AcOH | RT | Variable | Variable | Mildly acidic, often used for selective hydrolysis.[2] |
| Trifluoroacetic Acid (TFA) | H₂O/MeCN | 0°C to RT | 45 min | ~85% | Strong acid, rapid deprotection.[2] |
| Dowex 50W-X2 Resin | Methanol | 55°C | 3-5 h | Good | Heterogeneous catalyst, simple filtration workup.[2][3] |
| Amberlite IR-120 H⁺ | Methanol | 60°C | 5 h | Good | Strong acid resin, effective for complete deprotection.[2][9] |
| HClO₄-SiO₂ | Dichloromethane | RT | 6-24 h | Good-Excellent | Selective cleavage of terminal isopropylidene acetals.[2][5] |
| Zn(NO₃)₂·6H₂O | Acetonitrile | Variable | Variable | Variable | Lewis acid used for selective hydrolysis of terminal acetonides.[2] |
Visualizing the Workflow and Mechanism
Deprotection Workflow Diagram
Caption: A generalized workflow for the deprotection of the 2,3-O-isopropylidene group.
Acid-Catalyzed Deprotection Mechanism
Caption: The mechanism of acid-catalyzed hydrolysis of the isopropylidene ketal.
References
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. DOI: 10.1055/s-1985-31113.
- BenchChem. (2025).
- TSI Journals. (2009). A brief review on the selective hydrolysis of terminal isopropylidene ketals. Organic Chemistry: An Indian Journal, 5(1).
- ChemSpider. (2025). Deprotection of isopropylidene protected diols. Royal Society of Chemistry.
- Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals.
- Agarwal, S., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel.
- ResearchGate. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.
- BenchChem. (2025). Technical Support Center: Managing the Acid-Sensitivity of the Isopropylidene Protecting Group.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups.
- Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
- Nagy, G., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidene-D-ribofuranose. As a key intermediate in the synthesis of various nucleoside analogues for antiviral and anticancer therapies, its efficient preparation is crucial. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions associated with this procedure.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of the Desired Product with Significant Unreacted D-Ribose
My reaction seems to have stalled, and TLC/NMR analysis shows a large amount of starting material even after extended reaction times.
-
Possible Cause 1: Inactive or Insufficient Acid Catalyst. The formation of the isopropylidene acetal is an acid-catalyzed process.[1] If the catalyst (e.g., H₂SO₄, HCl, I₂, p-TsOH) has degraded or was added in insufficient quantity, the reaction rate will be impractically slow.
-
Solution 1: Catalyst Verification and Optimization.
-
Use a fresh, anhydrous acid catalyst. For instance, if using concentrated sulfuric acid, ensure it has been stored properly to prevent moisture absorption.
-
Optimize catalyst loading. While catalytic amounts are required, the exact quantity can be crucial. Start with a literature-recommended amount (e.g., ~1-2% v/v for H₂SO₄ in acetone) and perform small-scale optimizations if necessary.
-
Consider alternative catalysts. Some protocols report good yields using iodine or hydriodic acid as a catalyst.[2]
-
-
Possible Cause 2: Presence of Water. Acetal formation is a reversible equilibrium reaction that produces water.[1] Any water present in the reaction solvent (acetone) or introduced from the D-ribose starting material will shift the equilibrium back towards the reactants, preventing the reaction from going to completion.
-
Solution 2: Rigorous Anhydrous Conditions.
-
Use anhydrous acetone. Use a freshly opened bottle of anhydrous acetone or dry it over molecular sieves (3Å or 4Å) before use.
-
Dry the D-ribose. Ensure the D-ribose starting material is thoroughly dried, for example, by drying under high vacuum for several hours before use.
-
Incorporate a water scavenger. Some protocols recommend adding a dehydrating agent like anhydrous CuSO₄ or including molecular sieves directly in the reaction flask to continuously remove the water produced during the reaction.[2]
-
Problem 2: Isolation of a Major Byproduct Identified as an Isomer
NMR analysis of my purified product shows two distinct sets of signals. The major product is not my target furanose derivative. How do I identify and prevent this?
-
Possible Cause: Formation of the Thermodynamically Favored Pyranose Isomer. D-ribose exists in a complex equilibrium in solution, including α- and β-furanose, α- and β-pyranose, and the open-chain aldehyde forms.[3][4] While the formation of the five-membered this compound is often kinetically favored, prolonged reaction times or certain acidic conditions can lead to an equilibrium shift towards the more thermodynamically stable six-membered 2,3-O-isopropylidene-D-ribopyranose.[][6] This is a very common side reaction.[7]
-
Solution: Control Reaction Kinetics and Conditions.
-
Monitor the reaction closely. Use TLC to track the formation of the desired furanose product and stop the reaction as soon as the starting material is consumed, before significant isomerization to the pyranose form occurs.
-
Control the temperature. Running the reaction at room temperature or slightly below may favor the kinetic furanose product over the thermodynamic pyranose product.
-
Purification: If the pyranose isomer does form, it can often be separated from the furanose product by careful silica gel chromatography or fractional crystallization, although this can be challenging and lead to yield loss.
-
Below is a diagram illustrating the equilibrium leading to the desired furanose product and the undesired pyranose side product.
Caption: Furanose-Pyranose Isomerization Side Reaction.
Problem 3: Product Degradation During Workup or Purification
I had a good yield according to my initial crude analysis, but I lost a significant amount of product after workup and chromatography. My final product is contaminated with D-ribose.
-
Possible Cause: Acid-Catalyzed Hydrolysis. The isopropylidene group is a cyclic acetal, which is stable under basic and neutral conditions but is readily cleaved by acid.[1][8] Failure to completely neutralize the acid catalyst after the reaction will lead to the hydrolysis of the product back to D-ribose during aqueous workup, solvent evaporation (where residual acid becomes concentrated), or on acidic silica gel during chromatography.
-
Solution: Thorough Neutralization and Careful Purification.
-
Complete Neutralization: Before workup, carefully quench the reaction by adding a base until the pH is neutral or slightly basic (pH 7-8). Common choices include aqueous sodium bicarbonate (NaHCO₃), triethylamine (Et₃N), or ammonia solution.[2] Be cautious with bicarbonate to avoid excessive foaming.
-
Aqueous Wash: After neutralization, wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.
-
Neutral Chromatography: If silica gel chromatography is necessary, consider using a neutralized silica gel. This can be prepared by making a slurry of the silica gel in the eluent system containing a small amount of a volatile base, like triethylamine (~0.1-1%), before packing the column.
-
The following workflow outlines the critical steps to prevent product loss.
Caption: Post-Reaction Workflow for Product Stability.
Frequently Asked Questions (FAQs)
Q1: Why is the 2,3-diol selectively protected over other hydroxyl groups in D-ribose?
The selective protection of the 2,3-diol in D-ribose to form a five-membered ring (a 1,3-dioxolane ring) is favored because these two hydroxyl groups are in a cis configuration on the furanose ring. This geometric arrangement allows for the facile formation of the cyclic acetal with acetone.[9] The formation of a six-membered ring acetal, for instance between the 2- and 4-hydroxyls, is sterically less favorable.
Q2: What is the role of the anomeric hydroxyl group in this reaction? Can it react?
The anomeric hydroxyl group (at C1) is a hemiacetal and is also reactive. It is possible to form other isopropylidene derivatives, such as the 1,2:3,5-di-O-isopropylidene derivative if conditions are forced, though this is less common with ribose compared to other sugars.[7] More importantly, the anomeric position can exist as either the α or β anomer, and the final product is often isolated as a mixture of these anomers.[10] For many subsequent synthetic steps, this anomeric mixture is used directly.
Q3: Can I use other ketones or aldehydes for this protection?
Yes, other reagents can be used to protect diols. For example, benzaldehyde is commonly used to form a benzylidene acetal, which typically protects the 4,6-hydroxyls in pyranose sugars.[9] For protecting cis-diols like in ribofuranose, acetone (forming isopropylidene) or 2,2-dimethoxypropane are the most common and efficient reagents. 2,2-dimethoxypropane can be advantageous as it acts as both the acetone source and a water scavenger (it reacts with water to form acetone and methanol), helping to drive the reaction to completion.
Q4: What are the optimal reaction conditions to maximize the yield of the furanose product?
While every lab may have slight variations, a summary of generally successful conditions is provided below. The key is to balance reaction speed with the prevention of isomerization to the pyranose form.
| Parameter | Recommended Condition | Rationale & Impact |
| Solvent | Anhydrous Acetone | Acts as both solvent and reagent. Must be dry to favor product formation.[1] |
| Catalyst | Conc. H₂SO₄ or Iodine (I₂) | Strong acid catalyst is effective. Iodine is a milder Lewis acid alternative.[2] |
| Temperature | 0°C to Room Temperature | Lower temperatures favor the kinetic furanose product and minimize side reactions. |
| Reaction Time | 2-6 hours (TLC Monitored) | Stop reaction once starting material is gone to prevent pyranose formation.[][6] |
| Workup | Quench with NaHCO₃ (aq) | Crucial to neutralize the acid catalyst immediately to prevent product hydrolysis.[8] |
Q5: Are there alternative methods to synthesize this compound?
Yes, alternative methods exist. For example, ultrasound-assisted synthesis has been reported to reduce reaction times and improve yields, often without the need for extensive purification.[11] Additionally, the use of transacetalation with 2,2-dimethoxypropane or acetal exchange reactions are other established methods in carbohydrate chemistry.
References
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. [Link]
-
Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. [Link]
-
Isbell, H. S., & Pigman, W. W. Deuterium Isotope Effects in α - β Pyranose and in Pyranose-Furanose Interconversions. National Institutes of Health. [Link]
-
Isbell, H. S., & Pigman, W. W. (1938). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose, and turanose. Journal of Research of the National Bureau of Standards, 20, 773. [Link]
-
Varela, O. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]
-
National Institutes of Health. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]
-
Nifantiev, N. E., et al. (2019). Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. [Link]
-
Ferreira, P. M. T., et al. (2020). Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Madridge Publishers. (2017). The Synthesis of Ribose and Nucleoside Derivatives. [Link]
-
Semantic Scholar. (2007). Reaction of methyl-4-methylene-2,3-O-isopropylidene-β-D-ribofuranoside with N-bromosuccinimide in aqueous tetrahydrofurane. [Link]
-
MacDonald, D. L., & Fletcher, H. G. (1959). 2-Deoxy-D-ribose. VIII. Synthesis of the Anomeric 2-Deoxy-D-ribofuranose 1-Phosphates. Journal of the American Chemical Society. [Link]
-
Grokipedia. (2024). Carbohydrate acetalisation. [Link]
-
ResearchGate. Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. [Link]
-
Thompson, M. G., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters. [Link]
-
Kumar, R., & Pandey, R. K. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research. [Link]
-
University of East Anglia. (2024). Protection of Carbohydrate - Cyclic Acetal Formation in Reducing Sugars and Glycosides. [Link]
-
ResearchGate. Nucleobase Protection of Deoxyribo- and Ribonucleosides. [Link]
-
Kruger, H. G., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research. [Link]
-
Examine.com. What are D-ribose's main drawbacks?. [Link]
-
Stawinski, J., & Strömberg, R. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research. [Link]
-
da Silva, F. de C., et al. (2014). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. [Link]
- Google Patents. (2002).
-
National Institutes of Health. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. [Link]
-
iHerb. (2023). D-Ribose: Uses, Benefits, Side Effects, + More. [Link]
-
Rycroft, A. D., et al. (1995). Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
WebMD. Ribose: Uses and Risks. [Link]
-
National Institutes of Health. (2018). Understanding D-Ribose and Mitochondrial Function. [Link]
-
Newseed Chemical Co., Limited. (2015). D-Ribose Side Effects. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. prepchem.com [prepchem.com]
- 3. Deuterium Isotope Effects in α - β Pyranose and in Pyranose-Furanose Interconversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. chemtry.in [chemtry.in]
- 8. tsijournals.com [tsijournals.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Regioselective 2,3-O-Isopropylidenation of D-Ribose
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Welcome to the technical support center for the synthesis of 2,3-O-isopropylidene-D-ribofuranose. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in the synthesis of nucleoside analogues and other vital biomolecules. Here, we address common challenges and frequently asked questions to help you improve the regioselectivity and overall success of your D-ribose protection reactions.
Introduction: The Challenge of Selectivity
D-Ribose, a cornerstone of nucleic acids, exists in a complex equilibrium of cyclic furanose and pyranose forms, alongside a minor open-chain aldehyde form.[1][2][3] This inherent structural flexibility presents a significant challenge for regioselective protection. The goal of 2,3-O-isopropylidenation is to specifically protect the cis-diol on the furanose ring, leaving the C1 and C5 hydroxyl groups available for subsequent modifications. However, reactions can yield a mixture of products, including the undesired 1,2-O-isopropylidene derivative and products arising from the pyranose form, complicating purification and reducing the yield of the target molecule.
This guide provides a structured approach to troubleshooting these issues, grounded in an understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of problems you might encounter during the 2,3-O-isopropylidenation of D-ribose, followed by diagnostic questions and actionable solutions.
Problem 1: Low Yield of the Desired this compound
Symptoms:
-
The overall isolated yield of the product is significantly lower than expected.
-
TLC or NMR analysis of the crude reaction mixture shows a large amount of unreacted D-ribose.
-
Significant product decomposition is observed, sometimes indicated by discoloration of the reaction mixture.[4]
Diagnostic Questions & Solutions:
-
Is your acetone sufficiently dry?
-
Causality: The isopropylidenation reaction is an acid-catalyzed equilibrium reaction that produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials (D-ribose and acetone), thereby reducing the yield of the acetal.
-
Solution: Use anhydrous acetone for the reaction. Consider adding a dehydrating agent, such as anhydrous copper sulfate or molecular sieves (3Å or 4Å), directly to the reaction mixture to sequester the water that is formed.[5] One reported procedure explicitly mentions drying the refluxing solvent with Molecular Sieves 3A interposed between the reaction vessel and the condenser.[5]
-
-
Is your acid catalyst appropriate and used in the correct concentration?
-
Causality: While an acid catalyst is necessary, excessively strong acidic conditions or high concentrations can promote side reactions, including hydrolysis of the desired product or degradation of the ribose starting material. D-ribose is known to be unstable, with a half-life of only 73 minutes at 100°C and pH 7.[6] Strong acid can accelerate this degradation.
-
Solution: Use a catalytic amount of a suitable acid. Concentrated sulfuric acid is commonly used, but alternatives like p-toluenesulfonic acid (TsOH) or hydriodic acid have also been reported.[5][7][8] Optimize the catalyst loading; start with a small amount and incrementally increase if the reaction is too slow.
-
-
Are the reaction time and temperature optimized?
-
Causality: Prolonged reaction times, especially at elevated temperatures, can lead to product decomposition.[4] Conversely, insufficient time or temperature will result in an incomplete reaction. The formation of the desired 2,3-O-isopropylidene acetal is often under thermodynamic control, meaning the most stable product is favored. However, achieving this equilibrium requires sufficient energy without promoting degradation.
-
Solution: Monitor the reaction closely using TLC. A typical procedure might involve stirring at room temperature or gentle heating (e.g., 60°C).[5][7] Some studies have shown that long reaction times (48-72 hours) at room temperature can lead to decomposition and lower yields.[4] Experiment with shorter reaction times at slightly elevated temperatures or investigate alternative energy sources like ultrasound, which has been shown to achieve high yields in shorter times.[4][9]
-
Problem 2: Poor Regioselectivity - Formation of Multiple Isomeric Products
Symptoms:
-
NMR and/or chromatographic analysis reveals the presence of multiple isopropylidene-D-ribose isomers.
-
The primary contaminant is often the 1,2-O-isopropylidene-α-D-ribofuranoside.
-
Difficulty in purifying the desired 2,3-isomer from byproducts.
Diagnostic Questions & Solutions:
-
What is the state of the D-ribose equilibrium under your reaction conditions?
-
Causality: The regioselectivity is fundamentally dictated by the equilibrium between the furanose and pyranose forms of D-ribose.[10][11] The desired 2,3-protection occurs on the furanose form. Conditions that favor the furanose tautomer will inherently improve the selectivity for the 2,3-acetonide. The formation of the five-membered dioxolane ring in the 2,3-O-isopropylidene product is generally favored due to the cis-relationship of the C2 and C3 hydroxyls in ribofuranose.
-
Solution: While directly controlling the tautomeric equilibrium is difficult, the choice of solvent and reaction temperature can have an influence. The reaction is typically performed in acetone, which serves as both reactant and solvent. Performing the reaction at lower temperatures may favor the kinetically preferred product, which can sometimes differ from the thermodynamically stable one.[12][13][14]
-
-
Are you considering kinetic vs. thermodynamic control?
-
Causality: The formation of acetals can be subject to either kinetic or thermodynamic control.[12][14] The 1,2-O-isopropylidene product may be the kinetic product (formed faster), while the 2,3-O-isopropylidene product is often the more thermodynamically stable isomer. Reactions run at lower temperatures for shorter times may favor the kinetic product, whereas higher temperatures and longer reaction times allow the equilibrium to be established, favoring the thermodynamic product.
-
Solution: To favor the thermodynamically more stable 2,3-isomer, ensure the reaction reaches equilibrium. This may involve gentle heating or allowing the reaction to stir for an adequate duration at room temperature.[7] If the 1,2-isomer is the predominant product, consider that the reaction may be under kinetic control and that adjusting the temperature upwards might be beneficial, provided decomposition is monitored.
-
-
Could an alternative synthetic strategy be more effective?
-
Causality: Direct acetalization of D-ribose is the most straightforward but not always the most selective method. Multi-step sequences involving pre-protection of other hydroxyl groups can enforce the desired regioselectivity.
-
Solution: For applications requiring very high purity, consider a multi-step approach. For example, one could first form a methyl ribofuranoside, which protects the anomeric C1 hydroxyl, and then perform the isopropylidenation to exclusively yield the methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[7] This intermediate is often used in subsequent synthesis steps.[7][15]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 2,3-O-isopropylidene product favored over the 3,5- or other isomers on the furanose ring? A1: The formation of a five-membered dioxolane ring is most favorable when the two hydroxyl groups are cis to each other on the ribofuranose ring. In D-ribofuranose, the C2 and C3 hydroxyls are in a cis configuration, which allows them to readily react with acetone to form a relatively strain-free five-membered ring. The C3 and C5 hydroxyls are too far apart to form a stable cyclic acetal.
Q2: My reaction mixture turns brown/black after prolonged heating. What is happening? A2: This is likely due to the degradation of D-ribose. Sugars are unstable, especially in the presence of acid and heat.[6] This can lead to caramelization and other decomposition pathways, including the formation of formaldehyde.[16] It is crucial to avoid excessive heating and prolonged reaction times.[4] Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Q3: How can I effectively purify the this compound from other isomers? A3: Purification is typically achieved by silica gel column chromatography.[5][7] A solvent system such as hexane/ethyl acetate or benzene is often effective.[4][5] Careful fractionation is required as the isomers can have similar polarities. In some cases, distillation under reduced pressure can be used to purify the product.[5]
Q4: I've seen procedures using 2,2-dimethoxypropane (DMP) or 2-methoxypropene instead of acetone. What is the advantage? A4: Both DMP and 2-methoxypropene are excellent alternatives that can drive the reaction to completion more efficiently than acetone alone.[8][17] They react with the water produced during the reaction to form acetone and methanol (from DMP) or tert-butanol (from 2-methoxypropene), effectively removing water and shifting the equilibrium towards the product. This can lead to higher yields and faster reaction times.
Q5: Can I use a Lewis acid instead of a Brønsted acid as a catalyst? A5: Yes, Lewis acids can be used to catalyze acetal formation. However, their use in the direct isopropylidenation of D-ribose is less common than Brønsted acids like H₂SO₄ or TsOH. The choice of catalyst can influence regioselectivity in carbohydrate chemistry, and optimization would be required for your specific application.[18][19]
Experimental Protocols and Data
Protocol 1: Standard Acid-Catalyzed Isopropylidenation
This protocol is a generalized procedure based on common literature methods.[5][7]
-
Suspend D-ribose (1.0 eq) in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5% v/v).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction may take several hours to days.
-
Upon completion, neutralize the reaction by adding a suitable base, such as sodium bicarbonate solution or anhydrous potassium carbonate, until effervescence ceases.[5][7][17]
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography to yield this compound.[7]
Data Summary: Factors Influencing Yield and Selectivity
| Parameter | Condition | Expected Outcome on 2,3-Isomer | Rationale |
| Water Content | High | Decreased Yield | Equilibrium shifts towards starting materials. |
| Low (Anhydrous) | Increased Yield | Equilibrium favors product formation. | |
| Temperature | Low (e.g., 0-25°C) | May favor kinetic product | Not enough energy to overcome the activation barrier to the thermodynamic product.[12][13] |
| High (e.g., >50°C) | Favors thermodynamic product but risks decomposition | Provides energy to reach equilibrium; prolonged heat degrades the sugar.[4][6] | |
| Reaction Time | Short | Incomplete reaction or kinetic product | Equilibrium may not be reached. |
| Long | Thermodynamic product but risks decomposition | Allows equilibrium to be established but increases the chance of side reactions.[4] | |
| Catalyst | Strong Acid (High Conc.) | Decreased Yield | Promotes sugar degradation and potential hydrolysis of the product. |
| Catalytic Amount | Optimal Yield | Sufficient to catalyze the reaction without causing significant degradation. |
Visualizing the Process
Reaction Scheme and Equilibrium
The following diagram illustrates the key equilibrium between the different forms of D-ribose and the formation of the desired 2,3-O-isopropylidene product.
Caption: A decision tree for troubleshooting low yield or poor selectivity.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. prepchem.com [prepchem.com]
- 6. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in nucleoside chemistry. The protection of the cis-2,3-diol of D-ribose is a foundational step in many synthetic routes, yet it is often plagued by issues of low yield, incomplete reactions, and challenging purifications.
This document moves beyond a simple protocol, offering a deep dive into the causality behind common experimental failures. It is structured as a series of troubleshooting questions and detailed FAQs to directly address the practical challenges encountered in the lab.
Section 1: Reaction Fundamentals & Proactive Monitoring
Success in this synthesis begins with a firm grasp of the reaction mechanism and diligent in-process monitoring. The reaction is an acid-catalyzed equilibrium between D-ribose, acetone, and the desired acetonide. The key to a high yield is to push this equilibrium towards the product.
Reaction Overview Diagram
Caption: Acid-catalyzed equilibrium for acetonide formation.
Key Experimental Parameters
Controlling the following variables is paramount for reproducibility and high yield.
| Parameter | Recommended Reagent/Condition | Rationale & Critical Notes |
| D-Ribose Source | High-purity, anhydrous D-Ribose | D-ribose is hygroscopic. Water introduced with the starting material will inhibit the reaction. Dry in a vacuum oven if necessary. |
| Acetone Source | Anhydrous Acetone or 2,2-Dimethoxypropane (DMP) | Acetone must be dry. DMP is often preferred as it acts as both the acetone source and a water scavenger, driving the reaction forward.[1] |
| Acid Catalyst | p-TsOH·H₂O, conc. H₂SO₄, or HI | Catalytic amounts are sufficient (e.g., 0.05-0.1 eq).[1] Strong acids accelerate the reaction but can also promote side reactions or degradation if used in excess or at high temperatures. |
| Water Removal | Molecular Sieves (3Å or 4Å) | Essential for driving the equilibrium. Add activated molecular sieves to the reaction vessel, especially when using acetone directly.[2] |
| Temperature | Room Temperature to 60°C | Higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition.[2][3] |
| Monitoring | Thin-Layer Chromatography (TLC) | The most effective way to track the consumption of D-ribose and the formation of the product. |
Protocol: In-Process TLC Monitoring
Trustworthy reaction analysis prevents premature workup or unnecessary reaction time.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System (Eluent): A starting point is 10:1 Dichloromethane/Methanol. Adjust polarity as needed; the product is significantly less polar than D-ribose.
-
Spotting: Prepare dilute solutions of your starting material (D-ribose) and co-spot with the reaction mixture.
-
Visualization:
-
UV Light (254 nm): Neither D-ribose nor the product is strongly UV-active. This is not a primary visualization method.
-
Staining: After developing the plate, dry it completely and dip it into a staining solution. Gently heat with a heat gun until spots appear.
-
Recommended Stain: Hanessian's stain (ceric molybdate) or a simple potassium permanganate (KMnO₄) dip. Diols like D-ribose stain very intensely and quickly.
-
-
-
Interpretation:
-
D-Ribose (Starting Material): Will appear as a low Rf (retention factor) spot that streaks, due to its high polarity.
-
Product: Will appear as a well-defined spot with a much higher Rf (typically > 0.5 in the recommended eluent).
-
Completion: The reaction is complete when the D-ribose spot is no longer visible.
-
Section 2: Core Troubleshooting Guide
This section addresses the most critical issue: low or no product yield.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting failed syntheses.
Q: My TLC shows only starting material, even after several hours. What went wrong?
A: This indicates a fundamental failure in the reaction conditions, preventing the equilibrium from even starting to shift. The most common culprits are:
-
Presence of Water: This is the most frequent cause. Acetal formation is a condensation reaction that produces water. According to Le Châtelier's principle, any water present at the start will inhibit the forward reaction.
-
Causality: The acid catalyst will preferentially protonate water over acetone, and any water present will readily hydrolyze the hemiacetal intermediate, preventing the final cyclization.
-
Solution: Ensure all reagents (acetone/DMP) are anhydrous.[4] Use glassware that has been oven- or flame-dried. Add freshly activated 3Å or 4Å molecular sieves to the reaction flask.[2]
-
-
Inactive or Insufficient Catalyst: The acid catalyst is essential to activate the acetone carbonyl.
-
Causality: Without protonation, acetone is not electrophilic enough to be attacked by the neutral hydroxyl groups of D-ribose.
-
Solution: Use a fresh source of your acid catalyst (e.g., p-toluenesulfonic acid monohydrate). If the reaction is still sluggish, you can marginally increase the catalyst loading, but be cautious of promoting side reactions.
-
-
Low Temperature/Insufficient Time: While the reaction often proceeds at room temperature, it can be slow.
-
Causality: Like most reactions, the rate is temperature-dependent. If you are operating at a low ambient temperature, the rate may be kinetically insignificant.
-
Solution: Gently warm the reaction mixture to 40-50°C. Continue to monitor by TLC every hour. Be aware that some reports note product decomposition with prolonged reaction times, so finding a balance is key.[3]
-
Q: My reaction worked according to TLC, but my isolated yield after workup and purification is extremely low.
A: This is a classic problem where the product is formed but lost during isolation. The acid-lability of the isopropylidene group is the primary cause.[5][6]
-
Acidic Workup Conditions: The most likely point of loss is during aqueous workup. If any residual acid catalyst is not neutralized, it will rapidly hydrolyze the product back to D-ribose upon addition of water.
-
Causality: The acetal is a protecting group precisely because it is stable to base but cleaves under acidic conditions. The mechanism of hydrolysis is the microscopic reverse of the formation mechanism.
-
Solution: Before adding any water or performing an extraction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH 7-8).[2] Stir vigorously until all effervescence ceases.
-
-
Decomposition on Silica Gel: Standard silica gel is inherently acidic (pH ~4-5) and can act as a solid-phase acid catalyst, cleaving your product during column chromatography.
-
Causality: As your product band travels down the column, the prolonged contact with the acidic silica surface facilitates hydrolysis, especially if using protic solvents in your eluent.
-
Solution: Before loading your column, flush it with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N, ~0.5-1% v/v). Alternatively, use pre-treated neutral silica gel.
-
-
Loss During Distillation: If purifying by vacuum distillation, the temperature required might be too high, causing decomposition.
-
Causality: Thermal degradation can occur, especially if trace amounts of acid are still present.
-
Solution: Use a high-vacuum pump to lower the boiling point. A reported boiling point is 108-111°C at 0.04 mmHg.[2] Ensure the system is thoroughly neutralized and dry before attempting distillation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: I see multiple new spots on my TLC plate. What are these side products?
A: The formation of multiple products is common in carbohydrate chemistry due to the presence of multiple hydroxyl groups.[5]
-
Possible Side Products:
-
2,3:5,6-di-O-isopropylidene-D-mannofuranose: Under certain conditions, especially with long reaction times or strong acid catalysts, rearrangements can occur.
-
Pyranose Forms: D-ribose exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms. While the furanose form is required for the desired product, it's possible to form acetonides of the pyranose isomer.
-
Incomplete Reaction: A spot between the starting material and the product could be a mono-protected species or the hemiacetal intermediate.
-
Side Product Formation Pathways
Caption: Potential reaction outcomes from D-ribose.
Q: Is there an advantage to using 2,2-dimethoxypropane (DMP) over acetone?
A: Yes, a significant one. DMP serves a dual purpose. It can transketalize with the diol to form the desired acetonide, and in the process, it generates acetone and methanol, which are relatively harmless to the reaction. Crucially, the methanol byproduct is less detrimental than the water produced when using acetone directly. Furthermore, any water present in the reaction mixture will react with DMP to form acetone and methanol, effectively scavenging water from the system and driving the equilibrium forward. For this reason, DMP is often the reagent of choice for high-yield acetonide formations.[1]
Q: How can I be certain my final product is the 2,3-O-isopropylidene isomer and not another?
A: While TLC and melting point can provide initial indications, definitive structural confirmation requires spectroscopic analysis.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. You should observe two distinct singlets for the diastereotopic methyl groups of the isopropylidene moiety. The coupling constants (J-values) between the protons on the furanose ring (H-1', H-2', H-3', H-4') are characteristic of the cis-fusion of the acetonide to the ribose ring.[1]
-
¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the quaternary ketal carbon (C(CH₃)₂) typically above 110 ppm, in addition to the two methyl carbon signals.
-
Mass Spectrometry: This will confirm the molecular weight of the product, verifying that one molecule of D-ribose has reacted with one acetone equivalent.[1]
Section 4: Reference Experimental Protocol
This protocol is a synthesized example based on common literature procedures, prioritizing the use of 2,2-dimethoxypropane for a more reliable outcome.[1]
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add D-ribose (10.0 g, 66.6 mmol).
-
Reagents: Add anhydrous acetone (100 mL) and 2,2-dimethoxypropane (12.3 mL, 100 mmol, 1.5 eq). Note: Using DMP as the solvent is also a valid and often preferred alternative.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.63 g, 3.33 mmol, 0.05 eq).
-
Reaction: Stir the suspension at room temperature. The mixture should become homogeneous as the D-ribose reacts and dissolves.
-
Monitoring: Monitor the reaction progress by TLC (10:1 DCM/MeOH, KMnO₄ stain) every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the D-ribose is consumed, carefully add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until effervescence stops and the pH of the aqueous layer is ~7-8.
-
Workup:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL) to aid in phase separation, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) using a gradient of ethyl acetate in hexanes.
-
The final product should be obtained as a white solid or colorless oil.
-
References
-
PrepChem. Synthesis of this compound . Available at: [Link]
-
D'Ambrosio, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides . Molecules, 26(21), 6475. Available at: [Link]
-
Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans . Organic Letters, 1(4), 635-636. Available at: [Link]
-
Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block . Amino Acids, 53, 445-456. Available at: [Link]
-
da Silva, F. de C., et al. (2018). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates . Journal of Carbohydrate Chemistry, 37(2-3), 127-142. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the purification of 2,3-O-Isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered questions during the synthesis and purification of this crucial chiral building block.
Introduction
This compound is a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps. This document provides practical, field-proven insights into overcoming common purification challenges, ensuring you obtain a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My final product of this compound is a syrup or oil, not a solid. What went wrong?
This is a common issue and can arise from several factors related to both the reaction and purification process.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of unreacted D-ribose or partially reacted intermediates can result in an oily product.
-
Causality: D-ribose is highly soluble in water and has multiple hydroxyl groups, making it prone to forming syrups. If the acetalization reaction is not driven to completion, the remaining D-ribose will contaminate the final product.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. Ensure the starting D-ribose spot has been completely consumed before quenching the reaction.
-
Reaction Conditions: The reaction of D-ribose with acetone is typically acid-catalyzed.[4][5][6] Ensure your acid catalyst (e.g., sulfuric acid, hydriodic acid) is active and used in the correct concentration. The use of a dehydrating agent, like anhydrous copper sulfate or molecular sieves, is crucial to drive the equilibrium towards the product.[4]
-
-
-
Presence of Residual Solvents: Solvents used during the workup or chromatography (e.g., acetone, benzene, ethyl acetate, methanol) can be difficult to remove completely and can cause the product to remain oily.
-
Causality: this compound has a relatively low melting point, and residual solvents can act as a plasticizer, preventing crystallization.
-
Troubleshooting:
-
Drying: After extraction and drying over an anhydrous salt (like sodium sulfate), ensure the solvent is thoroughly removed under reduced pressure.[4][5] For stubborn solvents, co-evaporation with a solvent in which the product is soluble but the impurity is not can be effective.
-
High Vacuum: Use a high-vacuum pump to remove trace amounts of solvent. Gentle heating (e.g., 30-40 °C) can aid in this process, but be cautious as the compound can be heat-sensitive.
-
-
-
Hydrolysis of the Isopropylidene Group: The isopropylidene protecting group is sensitive to acidic conditions and can be partially or fully hydrolyzed back to D-ribose, especially during aqueous workup or chromatography on acidic silica gel.[5][7]
-
Causality: The acetal linkage is labile in the presence of acid and water. Even mildly acidic conditions can lead to deprotection.
-
Troubleshooting:
-
Neutral Workup: During the workup, neutralize any acid catalyst with a mild base like sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[4][5]
-
Neutral Silica Gel: If using column chromatography, consider using neutralized silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent system to prevent on-column hydrolysis.
-
-
Question 2: My TLC analysis shows multiple spots after purification. What are these impurities and how do I remove them?
The presence of multiple spots on TLC indicates a mixture of compounds. Identifying these impurities is the first step to effective removal.
Common Impurities and Their Removal:
| Impurity | Typical Rf Value (relative to product) | Identification | Removal Strategy |
| Unreacted D-ribose | Lower (more polar) | Stains darkly with permanganate or p-anisaldehyde stains. | Column Chromatography: D-ribose is very polar and will stick to the baseline or have a very low Rf on silica gel. A polar solvent system will eventually elute it after the product. Aqueous Wash: D-ribose is highly water-soluble and can be removed by washing the organic extract with water or brine. |
| Di-O-isopropylidene-D-ribofuranose | Higher (less polar) | Can be formed if the reaction conditions are too harsh or if there is an excess of acetone and acid catalyst. | Column Chromatography: This less polar impurity will elute before the desired mono-isopropylidene product. A gradient elution from a non-polar to a more polar solvent system can effectively separate these compounds. |
| Anomers (α and β) | Very close Rf values | This compound can exist as a mixture of anomers at the C1 position. | Column Chromatography: Separation of anomers can be challenging but is often achievable with careful optimization of the solvent system and a long column. Crystallization: Often, one anomer will crystallize preferentially, leaving the other in the mother liquor. |
| Hydrolyzed Product (D-ribose) | Lower (more polar) | Same as unreacted D-ribose. | See "Unreacted D-ribose". |
Workflow for Impurity Identification and Removal:
Sources
- 1. madridge.org [madridge.org]
- 2. alfachemic.com [alfachemic.com]
- 3. Stereoselective synthesis of 3-β-D-ribofuranosylpyrazole from 2,3-O-isopropylidene-D-ribose; a new route to pyrazole C-nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
Welcome to the technical support center for the production of 2,3-O-Isopropylidene-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges and provide in-depth troubleshooting advice to ensure a robust, scalable, and efficient process.
I. Overview of the Synthesis and Key Scale-Up Considerations
The synthesis of this compound is a cornerstone for the production of many nucleoside analogues. The reaction involves the acid-catalyzed protection of the 2- and 3-hydroxyl groups of D-ribose with an isopropylidene group, typically using acetone or a related reagent. While straightforward on a small scale, scaling up this process introduces challenges related to reaction kinetics, heat and mass transfer, and product purification.
This guide will walk you through potential issues and their solutions, ensuring the integrity of your synthesis at any scale.
Caption: General Synthesis Workflow
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the scale-up of this compound synthesis.
A. Reaction Initiation and Control
Question 1: My reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes?
-
Insufficient Catalyst Activity: On a larger scale, the catalyst concentration may not be optimal. Ensure homogeneous mixing to distribute the catalyst effectively. The choice of acid catalyst is also crucial; while sulfuric acid is common, other acids like hydriodic acid or p-toluenesulfonic acid have been used.[1][2]
-
Water Content: The presence of water can hinder the reaction by competing with the diol for the protonated acetone. Ensure all reagents and solvents are sufficiently dry. Molecular sieves can be employed to remove water from the reaction mixture.[2]
-
Mass Transfer Limitations: In large reactors, inefficient stirring can lead to localized areas of low reagent concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous suspension of D-ribose in the acetone.
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity?
-
Over-reaction: Prolonged reaction times or excessive acid concentration can lead to the formation of di-isopropylidene derivatives or other degradation products. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
-
Temperature Control: Exothermic reactions can lead to temperature gradients within a large reactor, promoting side reactions. Implement efficient cooling systems and monitor the internal temperature closely.
-
Choice of Acetonating Agent: While acetone is common, 2,2-dimethoxypropane can be a more efficient reagent as it does not produce water as a byproduct, which can simplify the workup and improve yields.[3][4]
B. Work-up and Product Isolation
Question 3: Neutralization of the reaction mixture is problematic at scale, leading to emulsions or product loss. What are the best practices?
-
Choice of Base: A weak base like sodium bicarbonate is often used for neutralization.[2] Adding the base slowly and with vigorous stirring can prevent localized pH spikes and potential product degradation.
-
Temperature Control during Quenching: The neutralization process can be exothermic. Pre-cooling the reaction mixture before adding the quenching solution can help control the temperature and minimize byproduct formation.
-
Solvent Selection for Extraction: After neutralization and removal of acetone, the product is typically extracted into an organic solvent. The choice of solvent can impact extraction efficiency and ease of phase separation. Benzene has been used, but safer alternatives like ethyl acetate should be considered.[2]
Question 4: I am struggling with the purification of the final product at a large scale. What are my options?
-
Distillation: this compound can be purified by vacuum distillation.[2] However, this requires specialized equipment and careful control of temperature and pressure to prevent thermal degradation.
-
Crystallization: If a solid derivative is formed, crystallization can be an effective and scalable purification method. For instance, 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose can be purified by crystallization.
-
Chromatography: While silica gel chromatography is common in the lab, it can be expensive and cumbersome at an industrial scale.[1] Consider alternative chromatographic techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for larger quantities.
C. Product Quality and Stability
Question 5: My final product has a lower-than-expected purity. What are the common impurities?
-
Unreacted D-ribose: Incomplete reactions will leave starting material in your product.
-
Di-isopropylidene derivatives: Over-protection can lead to the formation of these byproducts.
-
Anomers: The reaction can produce a mixture of α and β anomers. The desired anomer may need to be isolated through careful purification.
-
Solvent Residues: Ensure your drying process is adequate to remove all residual solvents from the final product.
Question 6: How can I ensure the stability of this compound during storage?
-
Hydrolytic Stability: The isopropylidene group is susceptible to hydrolysis in the presence of acid and water. Store the product in a cool, dry, and inert atmosphere.
-
Packaging: Use well-sealed containers to protect the product from moisture and atmospheric contaminants.
III. Experimental Protocols and Data
A. Comparative Table of Reaction Conditions
| Parameter | Method A | Method B | Method C |
| Starting Material | D-Ribose | D-Ribose | D-Ribonolactone |
| Acetonating Agent | Acetone | Acetone | 2,2-Dimethoxypropane, Acetone |
| Catalyst | Hydriodic Acid | Sulfuric Acid | Sulfuric Acid |
| Solvent | Acetone | Acetone, Methanol | Acetone |
| Temperature | 60°C (Reflux) | Room Temperature | Room Temperature |
| Reaction Time | 6 hours | Not specified | 50 minutes |
| Work-up | Neutralization with NaHCO3, Extraction with Benzene | Neutralization with NaHCO3 | Neutralization with Silver Carbonate |
| Purification | Vacuum Distillation | Chromatography | Crystallization |
| Reported Yield | 30% | Not specified | 73% (overall from ribose) |
| Reference | [2] | [1] | [4] |
B. Step-by-Step Troubleshooting Workflow
Caption: Troubleshooting Low Yield
IV. References
-
PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
-
Google Patents. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents.
-
de Souza, R. O. M. A., et al. (2012). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry, 31(4-6), 386-397. [Link]
-
Mash, E. A., et al. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]
-
Bhat, L., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Journal of Carbohydrate Chemistry, 22(9), 891-897. [Link]
-
Horton, D., & Just, E. K. (1969). An Alternative, Large Scale Synthesis of 1,2:5,6-Di-O-isopropylidene- α-d-ribo-hex-3-ulofuranose. Carbohydrate Research, 9(2), 129-132. [Link]
-
Li, Y., et al. (2018). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Tetrahedron Letters, 59(31), 3045-3048. [Link]
-
de Faria, A. R., et al. (2000). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Journal of the Brazilian Chemical Society, 11(6), 624-627. [Link]
-
Jiang, R., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(10), 12293-12303. [Link]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206. [Link]
-
Li, Z., & Gildersleeve, J. C. (2005). Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose. Carbohydrate Research, 340(11), 1872-1875. [Link]
-
Williams, J. D., et al. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75. [Link]
Sources
Technical Support Center: Monitoring the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose by Thin-Layer Chromatography (TLC)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 2,3-O-Isopropylidene-D-ribofuranose from D-ribose. It is designed to offer practical, field-tested advice and robust troubleshooting strategies for common issues encountered during Thin-Layer Chromatography (TLC) analysis of this reaction.
Part 1: Understanding the Synthesis and the Role of TLC
The synthesis of this compound is a cornerstone reaction in nucleoside chemistry, serving as a critical step in the production of various antiviral and anticancer drugs. The reaction involves the protection of the cis-2,3-diol of D-ribose using acetone or 2,2-dimethoxypropane under acidic catalysis. While the reaction appears straightforward, its success hinges on carefully controlled conditions to prevent the formation of undesired side products, such as the 2,3;4,5-di-O-isopropylidene derivative or the pyranose form.
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction. It allows for the rapid, qualitative assessment of the consumption of the starting material (D-ribose) and the formation of the desired product. Proper TLC technique is crucial for determining the optimal reaction time, preventing the formation of byproducts, and ensuring a high yield of the target molecule.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC analysis of your reaction.
FAQ 1: My TLC plate shows a long streak from the baseline for my D-ribose starting material. What's causing this?
Answer: This is a very common issue when working with sugars like D-ribose. The streaking is primarily due to the high polarity of D-ribose and its strong interaction with the silica gel stationary phase.
-
Causality: D-ribose has five hydroxyl groups, making it highly polar and capable of forming multiple hydrogen bonds with the silica gel (SiO₂). This strong adsorption prevents it from moving up the plate cleanly with the mobile phase, resulting in a streak rather than a compact spot. Overloading the sample on the TLC plate can also exacerbate this issue.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Prepare a more dilute solution of your starting material for TLC spotting.
-
Use a More Polar Mobile Phase: Increase the polarity of your eluent system. For example, if you are using a 9:1 mixture of dichloromethane:methanol, try switching to an 8:2 or 7:3 mixture. This will help to better solubilize the D-ribose and move it off the baseline.
-
Spot a Smaller Amount: Apply the sample to the plate in small, repeated applications, allowing the solvent to dry between each application. This keeps the initial spot size small and concentrated.
-
FAQ 2: I see multiple spots on my TLC plate after running the reaction for a few hours. How do I identify my product?
Answer: It is normal to see multiple spots during the reaction. These typically correspond to the starting material, the desired product, and potentially one or more side products.
-
Identification Strategy:
-
Co-spotting: The most reliable method is to spot your reaction mixture in one lane, the D-ribose starting material in another lane, and a mixture of your reaction and the starting material in a third lane (co-spot). The spot corresponding to the starting material will appear at the same Rf in the reaction lane and the starting material lane.
-
Rf Values: The product, this compound, is significantly less polar than D-ribose because two of the hydroxyl groups are protected. Therefore, the product spot will have a higher Rf value (it will travel further up the plate) than the D-ribose spot. D-ribose will be very close to the baseline (low Rf), while the product will be further up the plate. A potential di-protected side product would have an even higher Rf.
-
-
Typical Rf Values: The exact Rf values will depend on the specific mobile phase used. However, a general trend can be expected.
| Compound | Polarity | Expected Rf Value (Relative) |
| D-Ribose (Starting Material) | High | Low (e.g., 0.1-0.2) |
| This compound (Product) | Medium | Medium (e.g., 0.4-0.6) |
| Di-O-isopropylidene-D-ribose (Side Product) | Low | High (e.g., 0.7-0.9) |
FAQ 3: My spots are not visible under UV light. How should I visualize my TLC plate?
Answer: Neither D-ribose nor its isopropylidene-protected derivatives are UV-active, as they lack a chromophore that absorbs UV light at 254 nm. Therefore, you must use a chemical staining agent for visualization.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with functional groups that can be oxidized, such as alcohols. The plate is dipped in or sprayed with the stain, and then gently heated. Spots will appear as yellow-brown spots on a purple background.
-
P-Anisaldehyde Stain: This stain is particularly good for sugars and other nucleophiles. After dipping and heating, it gives a range of colors (often blue, purple, or green) with different compounds, which can aid in identification.
-
Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that reacts with a wide variety of organic compounds, typically producing blue or black spots upon heating.
-
-
Protocol for Staining:
-
Ensure your developed TLC plate is completely dry from the mobile phase solvent.
-
Using forceps, dip the plate quickly and smoothly into the staining solution.
-
Remove the plate and let any excess stain drip off.
-
Carefully heat the plate with a heat gun or on a hot plate until the spots appear. Be cautious not to overheat, as this can char the entire plate.
-
FAQ 4: My reaction seems to be stalled. The D-ribose spot is still very intense after several hours, and the product spot is faint. What should I do?
Answer: A stalled reaction can be due to several factors, often related to the catalyst or the presence of water.
-
Causality and Troubleshooting Workflow:
-
Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be old or degraded. Add a fresh portion of the catalyst to the reaction mixture.
-
Presence of Water: This reaction is an equilibrium process where water is a byproduct. The presence of water in the starting materials or solvents can drive the equilibrium backward or prevent the reaction from proceeding. Ensure you are using anhydrous acetone and other dry solvents. If necessary, consider adding a dehydrating agent like anhydrous copper sulfate to the reaction.
-
Insufficient Reaction Temperature: While often run at room temperature, some preparations may require gentle warming to proceed at a reasonable rate. Check your protocol for the recommended temperature.
-
-
Decision-Making Diagram:
Caption: Troubleshooting workflow for a stalled reaction.
Part 3: Experimental Protocol
Step-by-Step TLC Monitoring Protocol
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.
-
Mark three lanes on the baseline for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Sample Preparation:
-
SM: Dissolve a small amount of D-ribose in a suitable solvent like methanol.
-
RM: Take a small aliquot (a few drops) from your reaction mixture using a glass capillary. Quench it in a small vial containing a tiny amount of saturated sodium bicarbonate solution to neutralize the acid catalyst (this prevents streaking on the plate). Then, add a small amount of a solvent like ethyl acetate to extract the organic components. Use the top organic layer for spotting.
-
-
Spotting:
-
Using separate capillary tubes for each sample, carefully spot small amounts onto the designated lanes on the baseline.
-
For the co-spot lane, first spot the SM, let it dry, and then spot the RM directly on top of it.
-
Keep the spot sizes as small as possible (1-2 mm in diameter).
-
-
Development:
-
Prepare your mobile phase. A common starting point is a mixture of Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1) . You may need to optimize this ratio.
-
Pour a small amount of the mobile phase into a developing chamber (a beaker covered with a watch glass works well) to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the plate into a prepared staining solution (e.g., p-anisaldehyde or potassium permanganate).
-
Gently heat the plate with a heat gun until spots become visible.
-
-
Interpretation:
-
Compare the spots in the RM lane to the SM lane. The disappearance of the SM spot and the appearance of a new spot with a higher Rf indicates the reaction is progressing.
-
Calculate the Rf value for your product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .
-
References
Technical Support Center: Characterization of Unexpected Byproducts by NMR and MS
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies for the characterization of unexpected byproducts. The sudden appearance of an unknown peak in your NMR spectrum or an unexpected mass in your MS data can be a significant roadblock. This resource, structured in a question-and-answer format, offers solutions and explains the underlying scientific principles to empower you to confidently tackle these analytical challenges.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting & FAQs
NMR is often the first line of defense in identifying an unknown compound. However, sample quality and acquisition parameters can significantly impact spectral quality, leading to confusion.
Q1: My ¹H NMR spectrum has broad, distorted peaks. What are the likely causes and how can I fix it?
Answer: Peak broadening is a common issue that can obscure crucial coupling information and integrations. The cause can usually be traced back to one of several factors:
-
Poor Magnetic Field Homogeneity (Shimming): The most frequent culprit. If the magnetic field isn't uniform across the sample, nuclei in different parts of the sample experience slightly different fields, leading to a wider range of resonance frequencies and thus, broad peaks.
-
Solution: Before analysis, always perform automated shimming. If peaks are still broad, manual shimming of the Z1 and Z2 shims, followed by X, Y, XZ, and YZ, can significantly improve resolution. For challenging samples, gradient shimming routines are highly effective.[1]
-
-
Sample Concentration & Viscosity: Overly concentrated samples can be viscous, which slows molecular tumbling and shortens relaxation times, causing peak broadening.[2][3]
-
Solution: Dilute your sample. If solubility is an issue, consider a different deuterated solvent or gently warming the sample.
-
-
Presence of Particulate Matter: Suspended solids in your sample create local magnetic field distortions.[4]
-
Causality: The magnetic susceptibility of solid particles differs from the solution, disrupting field homogeneity.
-
Solution: Always filter your sample into the NMR tube using a pipette with a small, tightly packed plug of glass wool.
-
-
Paramagnetic Species: Even trace amounts of paramagnetic metals (like iron from a spatula or residual catalyst) or dissolved oxygen can cause significant line broadening.
-
Solution: For metal contamination, consider passing your sample through a small plug of silica or celite. To remove oxygen, bubble a gentle stream of nitrogen or argon through the sample for a few minutes or use the freeze-pump-thaw technique for sensitive samples.
-
-
Chemical Exchange: If your byproduct exists in multiple conformations or is in equilibrium (e.g., proton exchange with acidic protons), you may see broadened peaks.[5]
-
Solution: Try acquiring the spectrum at a different temperature. Cooling the sample may slow the exchange enough to resolve separate signals, while heating can sometimes coalesce them into a sharp, averaged signal.[2]
-
Workflow for Troubleshooting Poor NMR Spectral Quality
Caption: Troubleshooting workflow for broad NMR signals.
Q2: I see small, unidentified peaks in my ¹H NMR. How can I determine if they are from my byproduct or just contaminants?
Answer: This is a critical question. Differentiating a genuine byproduct from a common laboratory contaminant is the first step.
-
Check for Common Solvent Impurities: Every deuterated solvent has residual protonated signals. Additionally, common lab solvents (acetone, ethyl acetate, hexane, grease) are frequent contaminants.[6][7]
-
Analyze the Peak Shape and Multiplicity: Contaminants often have characteristic, simple splitting patterns (e.g., the triplet and quartet of ethyl acetate). If your unknown peaks show complex splitting that could plausibly couple with your main product's signals, they are more likely to be a related byproduct.
-
Perform a Solvent Change: Rerunning the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or DMSO-d₆) can be highly informative.[2]
-
Causality: Aromatic solvents like Benzene-d₆ induce significant changes in chemical shifts (anisotropic effects) based on the spatial relationship of protons to the benzene ring. A true byproduct will have all its signals shift in a structurally consistent manner, while a contaminant's peak will simply move to its characteristic position in the new solvent.
-
Table 1: ¹H and ¹³C Chemical Shifts of Common Laboratory Contaminants
| Contaminant | Formula | ¹H Chemical Shift (ppm in CDCl₃) | ¹³C Chemical Shift (ppm in CDCl₃) |
|---|---|---|---|
| Acetone | C₃H₆O | 2.17 (s) | 206.7, 30.6 |
| Dichloromethane | CH₂Cl₂ | 5.30 (s) | 53.8 |
| Diethyl Ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | 66.0, 15.2 |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.0, 14.2 |
| n-Hexane | C₆H₁₄ | 1.25 (m), 0.88 (t) | 31.5, 22.6, 14.0 |
| Silicone Grease | - | ~0.07 (s, broad) | ~1.2 |
| Water | H₂O | ~1.56 (s, broad) | - |
Source: Adapted from values published in the Journal of Organic Chemistry.[7]
Q3: I've confirmed the unknown peaks belong to a byproduct. How can 2D NMR help me identify its structure?
Answer: 2D NMR is your most powerful tool for de novo structure elucidation. A standard suite of experiments can quickly reveal the carbon skeleton and connectivity.[10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It's an excellent way to assign carbon signals and confirm which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to putting the pieces together. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away. These "long-range" correlations allow you to connect the spin systems identified by COSY, revealing the overall molecular framework.
Decision Tree for 2D NMR Experiment Selection
Caption: A logical flow for using 2D NMR in structure elucidation.
Part 2: Mass Spectrometry (MS) - Troubleshooting & FAQs
MS provides the molecular weight and fragmentation data crucial for confirming a proposed structure or determining a molecular formula.
Q1: My mass spectrum shows multiple peaks, none of which seem to be the correct molecular ion (M⁺ or [M+H]⁺). What's happening?
Answer: This is a common and often confusing scenario, especially with soft ionization techniques like electrospray ionization (ESI). The issue is almost always the formation of adducts or clusters.[11][12]
-
Adduct Formation: Instead of just protonation ([M+H]⁺), your molecule can associate with other ions present in the solvent or from glassware.
-
Causality: ESI is a gentle process that involves the evaporation of charged droplets. Cations present in the solution (e.g., Na⁺, K⁺ from glassware or buffers; NH₄⁺ from ammonium formate/acetate) can readily form adducts with neutral analyte molecules.[13]
-
Solution: Look for peaks corresponding to [M+Na]⁺ (mass +23), [M+K]⁺ (mass +39), and [M+NH₄]⁺ (mass +18). In negative ion mode, look for [M+Cl]⁻ (mass +35) or adducts with mobile phase modifiers like formate [M+HCOO]⁻ (mass +45).[13] Recognizing these common mass differences is key to correctly identifying the molecular weight.[11]
-
Table 2: Common Adduct Ions in ESI-MS
| Ionization Mode | Adduct Ion | Mass Difference (from M) |
|---|---|---|
| Positive | [M+H]⁺ | +1.0078 |
| Positive | [M+NH₄]⁺ | +18.0344 |
| Positive | [M+Na]⁺ | +22.9898 |
| Positive | [M+K]⁺ | +38.9637 |
| Negative | [M-H]⁻ | -1.0078 |
| Negative | [M+Cl]⁻ | +34.9688 |
| Negative | [M+HCOO]⁻ | +44.9977 |
| Negative | [M+CH₃COO]⁻ | +59.0133 |
Source: Adapted from data provided by Waters Corporation and ACD/Labs.[11][14]
Q2: The signal for my analyte is weak or inconsistent, especially when analyzing a crude reaction mixture. What could be the cause?
Answer: You are likely experiencing ion suppression . This occurs when other components in the sample co-eluting with your analyte interfere with its ionization, reducing its signal intensity.[15][16]
-
Mechanism: In ESI, analytes compete for access to the droplet surface to be ionized. High concentrations of salts, buffers, or other byproducts can dominate this process, suppressing the ionization of your target molecule.[15]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering components. Perform a simple solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before injection.
-
Dilute the Sample: By diluting the sample, you can reduce the concentration of the interfering species, potentially below the level where they cause significant suppression.[15]
-
Optimize Chromatography: Improve the chromatographic separation to ensure your analyte does not co-elute with the suppressing agents. Modify the gradient, change the column chemistry, or consider a metal-free column if you suspect chelation issues.[16][17]
-
Change Ionization Source: If possible, try Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression effects than ESI.[15]
-
Q3: How can I use fragmentation data (MS/MS) to help identify my byproduct?
Answer: Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves selecting the precursor ion (e.g., your [M+H]⁺) and fragmenting it by collision-induced dissociation (CID) to produce a series of product ions.[18]
-
The Logic of Fragmentation: The way a molecule breaks apart is not random; it follows established chemical principles.[18] Weaker bonds tend to break first, and the resulting fragments are often stabilized by resonance or inductive effects. By analyzing the mass differences (neutral losses) between the precursor and product ions, you can deduce the structure of the original molecule.[11][18]
-
Example: A neutral loss of 18 Da often indicates the loss of a water molecule (H₂O), suggesting the presence of an alcohol. A loss of 44 Da could indicate the loss of carbon dioxide (CO₂), pointing to a carboxylic acid.
-
Using Databases: The fragmentation pattern is a fingerprint of the molecule. You can compare your experimental MS/MS spectrum against spectral libraries (e.g., NIST, Wiley) to find a match for a known compound.[19] Even if your compound is novel, software tools can help predict fragmentation patterns or find matches for substructural components.[20]
Part 3: Integrated Data Analysis - A Unified Approach
The most confident structure elucidations come from combining NMR and MS data.[21] Neither technique alone is foolproof, but together they provide a self-validating system.
Q1: I have a proposed structure from 2D NMR. How do I use MS to confirm it?
Answer: This is the final and most critical step.
-
Check the Molecular Formula: Calculate the exact mass of your proposed structure. A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF can provide a mass measurement with high accuracy (typically < 5 ppm).[22] This allows you to generate a molecular formula that should match your proposed structure.
-
Validate with Fragmentation: Predict the likely fragmentation patterns of your proposed structure and see if they match your experimental MS/MS data. Do the observed neutral losses and product ions make chemical sense for the structure you've drawn? This provides a much higher degree of confidence than just matching the molecular weight.[18]
General Workflow for Byproduct Characterization
Caption: An integrated workflow combining purification, NMR, and MS for byproduct identification.[23][24]
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a High-Quality NMR Sample for Byproduct Analysis
-
Objective: To prepare a clean, homogeneous sample free from particulates and paramagnetic species to ensure high-quality NMR spectra.
-
Methodology:
-
Weigh Sample: Accurately weigh 5-10 mg of your purified byproduct for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Select Solvent: Choose a deuterated solvent in which your sample is readily soluble.[25] Ensure the solvent's residual peaks do not overlap with key signals from your compound.[2]
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3][26] Gently vortex or swirl to dissolve. If necessary, gentle warming can be applied.
-
Filter Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Transfer to NMR Tube: Using the filter pipette, transfer the dissolved sample into a clean, high-quality NMR tube. This step is critical to remove any suspended particles.[3]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Equilibrate: Allow the sample to equilibrate to the spectrometer's temperature for at least 5-10 minutes before starting the acquisition.
-
Protocol 2: Generic LC-MS/MS Method for Unknown Identification
-
Objective: To develop a general-purpose LC-MS/MS method to obtain the molecular weight and fragmentation data for an unknown byproduct.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions (Reverse Phase):
-
Column: C18, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10-15 minutes). This broad gradient is likely to elute compounds of varying polarities.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI Positive & Negative):
-
Full Scan (MS1): First, acquire data in full scan mode to find the m/z of the parent ion. Scan a wide mass range (e.g., m/z 100-1000). Run separate injections in both positive and negative ion modes.
-
Data-Dependent MS/MS (MS2): Set up a data-dependent acquisition (DDA) method. The instrument will automatically select the most intense ions from the full scan (e.g., the top 3-5 ions) and perform MS/MS fragmentation on them.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure you get a good range of fragments.
-
-
Data Analysis:
-
Examine the full scan data to identify the molecular ion and potential adducts.
-
Use the accurate mass from HRMS to propose a molecular formula.
-
Analyze the MS/MS spectra to identify characteristic fragments and neutral losses.
-
Search the MS/MS data against spectral libraries to check for known compounds.[19]
-
-
References
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022, March 13). Reddit. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
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Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. [Link]
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High Resolution LC-MS/MS Analysis for Unknown Compounds. (n.d.). Leeder Analytical. [Link]
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Structure elucidation workflow based on NMR and MS/MS data. (n.d.). ResearchGate. [Link]
-
What are common adducts in ESI mass spectrometry? (n.d.). Waters. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. [Link]
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What kinds of adducts are commonly observed in ES–MS? (n.d.). Providion Group. [Link]
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NMR in Lab- Solvent Impurities. (2022, October 4). Chemistry LibreTexts. [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Mestrelab Research. [Link]
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Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. (2021, September 2). National Institutes of Health. [Link]
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Structure Elucidator Suite - CASE NMR Software. (n.d.). ACD/Labs. [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
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Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). ResearchGate. [Link]
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Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (n.d.). Taylor & Francis. [Link]
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Schematic representation of integrated analytical workflow. (n.d.). ResearchGate. [Link]
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Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. (n.d.). National Institutes of Health. [Link]
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Troubleshooting Acquisition Related Problems. (n.d.). NMR. [Link]
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Vast mass spectrometry library can speed up identification of unknown compounds. (2021, February 11). Chemistry World. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. [Link]
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Common types of adducts in LC-MS. (n.d.). ResearchGate. [Link]
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Interpreting Mass Spectrometry Output. (n.d.). Waters Corporation. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. [Link]
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Basics of NMR Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy. [Link]
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How Can NMR Identify Unknown Compounds? (2025, July 26). YouTube. [Link]
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NMR Sample Preparation. (n.d.). Western University. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. [Link]
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Common problems and artifacts encountered in solution‐state NMR experiments. (n.d.). Wiley Online Library. [Link]
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KnowItAll NMR Spectral Library Collection. (n.d.). Wiley Science Solutions. [Link]
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A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR. [Link]
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Structure Elucidation & Verification. (n.d.). ACD/Labs. [Link]
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WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert. (2025, January 23). YouTube. [Link]
-
Knowns and unknowns in metabolomics identified by multidimensional NMR and hybrid MS/NMR methods. (2025, August 8). ResearchGate. [Link]
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Why are my NMR signals unexpectedly broad??? (2025, March 24). Reddit. [Link]
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NMR Links and Resources. (n.d.). University of Guelph. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
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Teaching NMR: Mapping out an Unknown with 2D NMR Spectra. (2018, July 4). YouTube. [Link]
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KnowItAll Solutions for NMR. (n.d.). Wiley Science Solutions. [Link]
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Useful Resources. (2020, September 29). UC Davis NMR Facility. [Link]
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Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). MDPI. [Link]
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strategies to improve the atom economy of 2,3-O-Isopropylidene-D-ribofuranose synthesis
Technical Support Center: 2,3-O-Isopropylidene-D-ribofuranose Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Our focus is to provide actionable strategies and in-depth troubleshooting to enhance reaction efficiency, with a core emphasis on improving atom economy—a foundational principle of green chemistry.
The protection of D-ribose to form this compound is a cornerstone reaction for the synthesis of a vast array of nucleoside analogues used in antiviral and anticancer therapies.[1][2] Achieving high selectivity and yield in this step is paramount for the overall efficiency and sustainability of the synthetic route. This guide moves beyond simple protocols to explain the causality behind common experimental challenges and their solutions.
Troubleshooting Guide: Maximizing Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. In the ideal synthesis of this compound from D-ribose and acetone, the only byproduct is water, leading to a theoretically high atom economy. However, in practice, side reactions and incomplete conversions drastically reduce this efficiency. This section addresses common issues in a question-and-answer format.
Q1: My reaction yields are low, and TLC analysis shows multiple product spots. What is happening and how can I improve selectivity?
Root Cause Analysis: Low yields are often a direct consequence of poor selectivity. D-ribose exists in a complex equilibrium of α- and β-anomers in both furanose (five-membered ring) and pyranose (six-membered ring) forms in solution.[3] This structural flexibility presents multiple diol pairs for acetalization, leading to a mixture of products and, consequently, poor atom economy.
Common Byproducts:
-
1,2-O-Isopropylidene-D-ribofuranose: A common kinetic byproduct.
-
Di-O-isopropylidene-D-ribose: Overprotection, consuming excess acetone and complicating purification.
-
Protected Pyranose Forms: Reaction on the thermodynamically more stable six-membered ring.
Strategies for Improving Selectivity:
-
Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids like H₂SO₄ or HCl are effective, they can be too aggressive, leading to side reactions.
-
Reaction Conditions (Kinetic vs. Thermodynamic Control):
-
The desired 2,3-O-isopropylidene product is often the thermodynamically favored furanose derivative. Allowing the reaction to reach equilibrium by stirring for an adequate duration (which can be from hours to days depending on the method) is crucial.[7]
-
Monitor the reaction by TLC. If kinetic byproducts form early, extending the reaction time may allow them to convert to the more stable desired product.
-
-
Use of Dehydrating Agents: The formation of an acetal is a reversible equilibrium reaction that produces water.[8] Inefficient water removal suppresses the forward reaction and can promote side reactions.
-
2,2-Dimethoxypropane (DMP): This reagent serves as both an acetone source and a water scavenger, reacting with the water byproduct to form acetone and methanol, thereby driving the equilibrium forward.[4]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture physically sequesters water as it is formed.[9]
-
Q2: The reaction is sluggish and often incomplete, even after extended periods. How can I accelerate it without compromising the outcome?
Root Cause Analysis: Slow reaction rates are typically due to insufficient catalysis, poor reactant solubility, or the inhibitory presence of water. This not only wastes time and resources but also increases the energy input required, negatively impacting the overall process efficiency.
Solutions for Rate Enhancement:
-
Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic reagents appropriately. Water will consume the acid catalyst and inhibit the reaction mechanism.
-
Solvent System: The reaction is often performed in a large excess of acetone, which acts as both solvent and reagent.[9] For D-ribose, which has limited solubility in pure acetone, adding a co-solvent like anhydrous DMF or methanol can improve homogeneity, but care must be taken as methanol can form methyl ribofuranoside as a byproduct.[1]
-
Ultrasound-Assisted Synthesis: This is a highly effective modern technique for accelerating the reaction. Ultrasonic irradiation provides energy that promotes mass transfer and can dramatically reduce reaction times from days to a few hours while often improving yields.[7][10] This method represents a significant process intensification, leading to better energy efficiency.
Q3: I am observing byproducts that appear to be degradation products, particularly at higher temperatures. How can I prevent this?
Root Cause Analysis: Under harsh acidic conditions and elevated temperatures, D-ribose and its derivatives are susceptible to dehydration, leading to the formation of anhydro sugars or other degradation products.[11] These are dead-end byproducts that represent a complete loss of starting material and significantly lower the atom economy.
Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heating. Many successful protocols operate at room temperature or slightly above (e.g., 40-60°C).[9] If using reflux, ensure it is gentle.
-
Milder Catalysis: As mentioned, switching from concentrated H₂SO₄ to a milder catalyst like p-TsOH, or even iodine, can prevent degradation.[12]
-
Prompt Neutralization: Once the reaction reaches completion (as determined by TLC), it is crucial to quench the acid catalyst promptly by adding a base like sodium bicarbonate or triethylamine.[1][9] This prevents further acid-catalyzed degradation during workup.
Frequently Asked Questions (FAQs)
Q: What is the most direct, high atom-economy route for this synthesis? A: The most atom-economical approach is the direct reaction of D-ribose with an acetone source, catalyzed by an acid, where water is the only theoretical byproduct. To maximize practical atom economy, the focus must be on achieving high selectivity and yield. An optimized approach often involves using 2,2-dimethoxypropane in acetone with a catalytic amount of a mild acid like p-TsOH.[4] The use of ultrasound can further enhance this efficiency by drastically cutting reaction times and energy consumption.[7][10]
Q: Does using a pre-functionalized ribose starting material, like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, offer any advantages? A: While using such advanced starting materials can provide excellent control and selectivity for subsequent reactions, it is highly detrimental to the overall atom economy for preparing the basic 2,3-O-isopropylidene scaffold.[5] These routes involve multiple protection and deprotection steps, each generating stoichiometric waste and lowering the overall yield. For the specific goal of synthesizing this compound, starting from D-ribose itself is the far superior "green" choice.
Q: How can I minimize the use of chromatography for purification? A: The need for extensive column chromatography arises from a non-selective reaction. The most effective strategy is to optimize the reaction to be as clean as possible. By implementing the troubleshooting advice above—careful catalyst selection, rigorous water removal, and optimal temperature control—you can significantly minimize byproduct formation. In some optimized procedures, the product can be encouraged to crystallize directly from the reaction mixture or after a simple workup, thereby avoiding chromatography altogether.[6]
Data Summary & Protocols
Table 1: Comparison of Synthetic Methodologies
| Method | Catalyst | Reagents | Typical Time | Temp. | Avg. Yield | Key Atom Economy Considerations |
| Classical | Conc. H₂SO₄ | Acetone | 24-48 h | RT | 40-60% | Risk of degradation and multiple byproducts.[1] |
| Dehydrating Agent | p-TsOH | Acetone, 2,2-DMP | 12-24 h | RT | 70-85% | DMP acts as water scavenger, improving equilibrium and yield.[4] |
| Ultrasound-Assisted | H₂SO₄ or p-TsOH | Acetone, Methanol | 1-3 h | 40°C | >90% | Drastically reduced reaction time and energy use; high yield.[7][10] |
| Lewis Acid | ZnCl₂ | Acetone | 20 h | RT | ~85% | Milder conditions, can improve selectivity over strong Brønsted acids.[6] |
Detailed Protocol: Ultrasound-Assisted High-Yield Synthesis
This protocol is adapted from modern, efficient methods that prioritize speed and yield, directly contributing to better overall process economy.[7][10]
Materials:
-
D-Ribose (1.0 eq)
-
Anhydrous Acetone (20-30 mL per gram of ribose)
-
Anhydrous Methanol (5-10 mL per gram of ribose)
-
Concentrated Sulfuric Acid (catalytic, ~1-2% v/v of solvent)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Setup: In a dry round-bottom flask, suspend D-ribose in a mixture of anhydrous acetone and anhydrous methanol.
-
Catalysis: Cool the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid with stirring.
-
Irradiation: Place the flask in an ultrasonic cleaning bath partially filled with water, ensuring the liquid level inside the flask is below the water level outside. Irradiate at a controlled temperature (e.g., 40°C) for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The starting D-ribose should be consumed, and a major product spot corresponding to this compound should appear.
-
Quenching: Once the reaction is complete, cool the flask and carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup: Remove the acetone and methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often of high purity. Further purification, if necessary, can be performed via column chromatography.
Visual Workflow and Logic Diagrams
Caption: Reaction landscape for D-ribose acetalization.
Caption: Troubleshooting logic for synthesis optimization.
References
-
Logue, M. W., & Han, B. (1983). A direct conversion of 1-O-acyl-2,3-O-isopropylidene-d-ribofuranose into d-ribofuranosyl azides. Carbohydrate Research. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Available at: [Link]
-
Valiullina, Z. R., et al. (2023). Acid-Catalyzed Acetonation of D-Ribose. ResearchGate. Available at: [Link]
-
Cusack, N. J., Hildick, B. J., Robinson, D. H., Rugg, P. W., & Shaw, G. (1971). A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
- Tanaka, H., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents (EP1260516A1).
-
Gurjar, M. K., & Devi, B. R. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research. Available at: [Link]
-
da Silva, F. de C., et al. (2015). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. Available at: [Link]
-
da Silva, F. de C., et al. (2015). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry. Available at: [Link]
-
Wu, T., et al. (2017). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Ribose. Wikipedia. Available at: [Link]
-
LibreTexts Chemistry. (2021). Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2,3-O-Isopropylidene-D-ribofuranose: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, particularly in the realm of nucleoside analogues and carbohydrate-based therapeutics, the strategic protection and manipulation of sugar moieties are paramount. Among the plethora of protecting groups, the isopropylidene acetal holds a significant position due to its ease of installation and selective removal. The compound 2,3-O-Isopropylidene-D-ribofuranose is a cornerstone intermediate, providing a rigidified furanose ring and a free primary hydroxyl group at the 5-position, ripe for further chemical modification.
The unambiguous structural elucidation of this intermediate is not merely a procedural step but a critical determinant for the success of a synthetic campaign. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the comprehensive characterization of this compound in solution. This guide, born from extensive hands-on experience, will delve into the intricacies of its NMR characterization, offer a comparative perspective with other analytical techniques, and provide a robust experimental protocol for obtaining high-quality data.
The Decisive Power of NMR in Structural Elucidation
NMR spectroscopy provides an unparalleled, atom-level insight into the molecular architecture of this compound. It not only confirms the presence of key functional groups but also defines the stereochemistry and conformational preferences of the furanose ring, a feat not easily achieved by other methods.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of this compound is rich with information. The chemical shifts (δ) and coupling constants (J) of the furanose ring protons are exquisitely sensitive to their chemical environment and dihedral angles, respectively. A key publication by Głowacka et al. provides a detailed analysis of various 2,3-O-isopropylidene-β-D-ribofuranosides, which serves as an excellent reference for understanding the spectral features of our target molecule.[1]
Key ¹H NMR Spectral Features:
-
Anomeric Proton (H-1): This proton typically appears as a singlet or a narrow doublet, a consequence of the near 90° dihedral angle with H-2, leading to a very small or zero coupling constant (³JH1,H2 ≈ 0 Hz).[1] Its chemical shift is highly dependent on the nature of the substituent at the anomeric position.
-
Ring Protons (H-2, H-3, H-4): The isopropylidene group's fusion to the furanose ring at the 2- and 3-positions constrains the ring's conformation, typically favoring an E₀-like (envelope) conformation.[1] This results in a characteristic large coupling constant between the cis-oriented H-2 and H-3 protons (³JH2,H3 ~ 5.9-6.2 Hz).[1]
-
Isopropylidene Protons: The two methyl groups of the isopropylidene moiety are diastereotopic and thus exhibit distinct singlets in the upfield region of the spectrum (typically around 1.3 and 1.5 ppm).[1]
-
Hydroxymethyl Protons (H-5a, H-5b) and 5-OH: The protons on C-5 often present as a complex multiplet due to coupling with H-4 and the hydroxyl proton. The hydroxyl proton itself can be a broad or sharp signal depending on the solvent and concentration, and its coupling to the H-5 protons can sometimes be resolved.
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Coupling Constants (J, Hz) |
| H-1 | ~5.0-5.2 | ³JH1,H2 ≈ 0 |
| H-2 | ~4.6 | ³JH2,H3 ≈ 5.9-6.2 |
| H-3 | ~4.8 | ³JH3,H4 ≈ 0 |
| H-4 | ~4.4 | |
| H-5a, H-5b | ~3.6-3.7 | |
| Isopropylidene CH₃ | ~1.3, ~1.5 |
Table 1: Representative ¹H NMR data for 2,3-O-isopropylidene-β-D-ribofuranosides. Data extrapolated from Głowacka et al.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, offering definitive confirmation of the structure.
Key ¹³C NMR Spectral Features:
-
Acetal Carbon: The quaternary carbon of the isopropylidene group (C(CH₃)₂) gives a characteristic signal in the downfield region, typically around 112 ppm.[1]
-
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is highly indicative of the anomeric configuration (α or β) and the nature of the aglycone.
-
Ring Carbons (C-2, C-3, C-4): These carbons resonate in the midfield region of the spectrum.
-
Hydroxymethyl Carbon (C-5): The primary carbon of the hydroxymethyl group is typically found in the upfield region of the furanose ring carbons.
-
Isopropylidene Methyl Carbons: The two methyl carbons of the isopropylidene group appear as distinct signals in the upfield region of the spectrum, typically around 25 and 27 ppm.[1]
| Carbon | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| C-1 | ~107-110 |
| C-2 | ~86 |
| C-3 | ~82 |
| C-4 | ~88 |
| C-5 | ~64 |
| C(CH₃)₂ | ~112 |
| C(CH₃)₂ | ~25, ~27 |
Table 2: Representative ¹³C NMR data for 2,3-O-isopropylidene-β-D-ribofuranosides. Data extrapolated from Głowacka et al.[1]
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is the gold standard for the structural elucidation of this compound, a multi-technique approach is often employed for comprehensive characterization.
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Unambiguous structural and stereochemical determination.- Provides information on solution-state conformation.- Non-destructive. | - Relatively low sensitivity.- Requires soluble samples.- Can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | - High sensitivity.- Provides accurate molecular weight information.- Fragmentation patterns can offer structural clues.[2] | - Does not provide stereochemical information.- Soft ionization techniques (e.g., ESI, MALDI) are often required for fragile molecules like carbohydrates to avoid excessive fragmentation.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Fast and simple to perform.- Provides information about the presence of functional groups. | - Provides limited information on the overall molecular structure.- Spectra of complex molecules can be difficult to interpret fully. |
Mass Spectrometry in Context
The Role of FTIR Spectroscopy
FTIR spectroscopy can quickly confirm the presence of key functional groups in this compound. The spectrum would be characterized by:
-
A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group at C-5.
-
C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.
-
Strong C-O stretching bands in the "fingerprint" region (1000-1300 cm⁻¹), characteristic of the carbohydrate backbone and the acetal functionality.[4][5]
-
The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the furanose ring structure.
Experimental Protocols for Robust Characterization
Adherence to a well-defined experimental protocol is crucial for obtaining high-quality, reproducible data.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Step-by-Step NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆). Chloroform-d is often a good first choice for this class of compounds.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral resolution.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard.
-
(Optional but Recommended) For unambiguous assignment, consider acquiring two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Carefully phase the resulting spectrum.
-
Apply a baseline correction.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Conclusion
The structural integrity of this compound is the bedrock upon which subsequent synthetic transformations are built. While MS and FTIR provide valuable, complementary data, NMR spectroscopy remains the definitive and indispensable tool for its complete and unambiguous characterization. The detailed insights into the molecular framework, stereochemistry, and conformational preferences afforded by ¹H and ¹³C NMR are crucial for ensuring the quality of this key synthetic intermediate and for guiding the rational design of novel therapeutics. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently characterize this compound, thereby accelerating their research and development endeavors.
References
- Głowacka, I., et al. "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances 2.1 (2012): 234-243.
- BenchChem. "Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide." BenchChem, 2025.
- Chemistry LibreTexts.
- Guo, S., et al. "FTIR spectroscopy for carbohydrate analysis.
- Creative Biolabs. "Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis.
- PrepChem. "Synthesis of this compound." PrepChem.com.
-
Głowacka, I., et al. "Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations." RSC Advances 2.1 (2012): 234-243. Available at: [Link]
-
Chemistry LibreTexts. "Mass Spectrometry: Fragmentation Patterns." Chemistry LibreTexts, 2023. Available at: [Link]
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ResearchGate. "Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis | Request PDF." ResearchGate. Available at: [Link]
-
Creative Biolabs. "Fourier-transform infrared (FTIR) spectroscopy for glycan analysis." Creative Biolabs. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2,3-O-Isopropylidene-D-ribofuranose: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 2,3-O-Isopropylidene-D-ribofuranose, a cornerstone building block in the synthesis of numerous nucleoside analogues, demands rigorous analytical characterization. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, offering rapid and sensitive determination of molecular weight and structural integrity. This guide provides an in-depth, comparative analysis of three common mass spectrometry ionization techniques—Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)—for the characterization of this protected ribofuranose derivative. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure trustworthy and reproducible results.
Introduction to this compound and its Mass Spectrometric Imperatives
This compound is a derivative of D-ribose where the 2' and 3' hydroxyl groups are protected by an isopropylidene group. This strategic protection allows for selective modifications at other positions of the ribose ring, making it a valuable intermediate in the synthesis of antiviral and anticancer nucleoside drugs. Verifying the integrity of this protecting group and the overall structure is a critical quality control step.
Molecular Formula: C₈H₁₄O₅[1][2]
Molecular Weight: 190.19 g/mol [1][2][3]
The choice of mass spectrometry technique for the analysis of this moderately polar, low molecular weight carbohydrate derivative is not trivial. Each method presents distinct advantages and limitations in terms of sample preparation, ionization mechanism, and the nature of the resulting mass spectrum. This guide will objectively compare these techniques to empower the researcher in selecting the optimal method for their specific analytical needs.
Comparative Analysis of Ionization Techniques
The selection of an ionization source is the most critical decision in the mass spectrometric analysis of any analyte. It dictates whether the molecular ion will be observed, the extent of fragmentation, and the overall sensitivity of the measurement. Here, we compare the performance of "soft" ionization techniques (ESI and MALDI), which typically preserve the molecular ion, with a "hard" ionization technique (EI), which induces extensive fragmentation.
| Ionization Technique | Sample Preparation | Typical Ions Observed | Fragmentation | Throughput | Key Advantages | Key Disadvantages |
| ESI-MS | Simple dissolution in a polar solvent (e.g., methanol, acetonitrile) | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | Controllable in-source fragmentation with cone voltage | High (amenable to LC-MS) | Soft ionization, direct analysis of liquids, easily coupled to liquid chromatography. | Susceptible to ion suppression, requires analyte to be soluble and ionizable in solution. |
| MALDI-MS | Co-crystallization with a matrix on a target plate | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Minimal, primarily molecular ions | High (multiple samples on one target) | Soft ionization, high tolerance to salts and buffers, suitable for a wide range of molecular weights.[4][5][6] | Requires a suitable matrix, potential for matrix-related interferences in the low mass range.[7][8][9] |
| GC-MS (EI) | Derivatization required (e.g., silylation) | Fragment ions | Extensive and reproducible | Moderate (dependent on GC runtime) | Provides detailed structural information through fragmentation patterns, high chromatographic resolution. | Requires volatile or derivatized analytes, molecular ion may be weak or absent. |
In-Depth Analysis and Experimental Protocols
Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach
ESI is a soft ionization technique that generates ions from a liquid solution.[10] For this compound, its polar nature makes it an excellent candidate for ESI analysis. The primary advantage of ESI is the ability to observe the intact molecular ion, typically as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺), confirming the molecular weight of the compound.
Experimental Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Expected ESI Mass Spectrum and Fragmentation:
In positive ion mode ESI-MS, we anticipate observing the following ions:
-
[M+H]⁺: m/z 191.09
-
[M+Na]⁺: m/z 213.07
-
[M+K]⁺: m/z 229.05
-
[M+NH₄]⁺: m/z 208.12
A key feature of ESI is the ability to induce fragmentation in the source by increasing the cone voltage (or orifice voltage).[11][12][13][14][15] This in-source collision-induced dissociation (CID) can provide valuable structural information. For this compound, increasing the cone voltage would likely lead to the loss of water (-18 Da) and potentially the loss of the isopropylidene group or fragments thereof.
Proposed ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of the [M+Na]⁺ adduct.
Protocol for ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of methanol and water.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument according to the manufacturer's instructions.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 with a low cone voltage (e.g., 20 V) to observe the molecular ions.
-
Gradually increase the cone voltage (e.g., to 40-60 V) to induce in-source fragmentation and observe the characteristic neutral losses.
-
For more detailed structural analysis, perform tandem MS (MS/MS) by selecting the [M+Na]⁺ ion (m/z 213.07) as the precursor and applying collision energy to generate a fragment ion spectrum.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: The Robust Alternative
MALDI is another soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, including carbohydrates.[10][16] In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte.[16] For a low molecular weight, polar analyte like this compound, the choice of matrix is critical to avoid interference in the low mass region of the spectrum.[7][8][9]
Recommended MALDI Matrix: 2,5-Dihydroxybenzoic acid (DHB) is a common and effective matrix for the analysis of carbohydrates and other small polar molecules.
Experimental Workflow for MALDI-MS Analysis
Caption: Workflow for MALDI-MS analysis of this compound.
Expected MALDI Mass Spectrum:
Similar to ESI, MALDI will primarily produce singly charged molecular ions, with sodium adducts ([M+Na]⁺ at m/z 213.07) often being the most abundant species for carbohydrates.[17] The protonated molecule ([M+H]⁺ at m/z 191.09) and potassium adduct ([M+K]⁺ at m/z 229.05) may also be observed. Fragmentation is generally minimal in MALDI, making it an excellent technique for unambiguous molecular weight determination.
Protocol for MALDI-MS Analysis
-
Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample Solution Preparation: Dissolve this compound in methanol to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Mixture: Mix the sample and matrix solutions in a 1:10 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (the dried-droplet method).
-
Data Acquisition:
-
Insert the target into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflectron mode for optimal resolution, covering a mass range of m/z 100-500.
-
Adjust the laser power to the minimum necessary to obtain a good signal-to-noise ratio, thereby minimizing any potential in-source fragmentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): The Structural Fingerprinter
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. The most common derivatization method for carbohydrates is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups.[18][19]
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a highly effective silylating agent for carbohydrates.[20]
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[21] While the molecular ion of the derivatized analyte may be weak or absent, the resulting fragmentation pattern serves as a unique "fingerprint" for structural confirmation.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Predicted GC-MS Fragmentation of the TMS Derivative:
The derivatization of this compound will yield a mono-TMS derivative with a molecular weight of 262.15 g/mol . The EI mass spectrum will be characterized by a series of fragment ions resulting from the cleavage of C-C bonds and the loss of neutral fragments. Key expected fragment ions include:
-
[M-CH₃]⁺ (m/z 247): Loss of a methyl group from a TMS group.
-
[M-C₃H₇O]⁺ (m/z 203): Loss of the isopropylidene group.
-
Fragment at m/z 147: A characteristic ion for TMS-derivatized diols.
-
Fragment at m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺.[18]
Protocol for GC-MS Analysis
-
Derivatization:
-
Place approximately 0.5 mg of this compound into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injection: Inject 1 µL of the derivatized sample in split mode.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Conditions: Use electron ionization at 70 eV and scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the TMS-derivatized analyte.
-
Analyze the mass spectrum of this peak and compare the fragmentation pattern to known spectra of silylated carbohydrates or interpret the fragments to confirm the structure.
-
Conclusion: Selecting the Right Tool for the Job
The optimal mass spectrometry technique for the analysis of this compound depends on the specific analytical goal.
-
For rapid and confident molecular weight confirmation , ESI-MS and MALDI-MS are the methods of choice. Their soft ionization mechanisms ensure the preservation of the molecular ion, providing a clear and unambiguous determination of the compound's mass. ESI-MS offers the advantage of easy coupling with liquid chromatography for purity assessment, while MALDI-MS excels in its tolerance to complex sample matrices.
-
For definitive structural elucidation and the generation of a characteristic fingerprint, GC-MS with EI is unparalleled. Although it requires a derivatization step and may not show a prominent molecular ion, the detailed and reproducible fragmentation pattern provides a high degree of confidence in the structural assignment.
By understanding the principles, advantages, and practical considerations of each technique presented in this guide, researchers can make informed decisions to ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful advancement of their research and development programs.
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LookChem. 2,3-O-Isopropylidene-D-ribofuranoside. Available from: [Link]
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PolyOrg, Inc. This compound. Available from: [Link]
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ResearchGate. MALDI mass spectrometry in food carbohydrates analysis: A review of recent researches. Available from: [Link]
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ResearchGate. Structures of common matrices used to record MALDI mass spectra from carbohydrates and their conjugates. Available from: [Link]
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Gyorgydeak, Z., et al. SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Available from: [Link]
- Lin, S., et al. (2017).
- Schubert, U. S., & Nuyken, O. (2021). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Chemistry – An Asian Journal, 16(8), 868-878.
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CABI Digital Library. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Available from: [Link]
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ResearchGate. Chapter 24 Gas chromatography-mass spectrometric analysis of monosaccharides after methanolysis and trimethylsilylation. Potential for the characterization of substances of vegetal origin: Application to the study of museum objects. Available from: [Link]
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-
ResearchGate. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Available from: [Link]
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Online University of Chemistry, India. MALDI matrices for low molecular weight compounds: an endless story?. Available from: [Link]
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-
Canadian Glycomics Network (GlycoNet). (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. Available from: [Link]
-
JoVE. (2024). Video: Matrix-Assisted Laser Desorption Ionization (MALDI). Available from: [Link]
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Semantic Scholar. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available from: [Link]
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PubChem. D-Ribofuranose. Available from: [Link]
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The LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Available from: [Link]
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CORE. Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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ResearchGate. GC–MS SCAN chromatograms of the silylation products of glucose (concentration 40 mgL). Available from: [Link]
- Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
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ResearchGate. Characteristic fragmentation ions present in the ESI(−)MS/MS spectra of phosphate-modified nucleotides. Available from: [Link]
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PubChem. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. Available from: [Link]
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ResearchGate. The effect of cone voltage on electrospray mass spectra of the bisquaternary ammonium salt decamethoxinum. Available from: [Link]
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ResearchGate. Effect of cone voltage on major ion peak intensity of analytes. 50 ng.... Available from: [Link]
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A Head-to-Head Comparison: Isopropylidene vs. TBDMS as Ribose Protecting Groups
A Strategic Guide for Nucleoside Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful nucleoside chemistry.[1] The 2' and 3'-hydroxyl groups of ribonucleosides are critical functionalities that demand temporary masking during transformations like oligonucleotide synthesis or the creation of nucleoside analogs.[1][2] The choice of protecting group is a critical decision, dictated by its ease of introduction and removal, stability across a range of reaction conditions, and its influence on the reactivity and stereochemistry of the ribose moiety.[1]
This guide provides an in-depth, objective comparison of two stalwart protecting groups for the vicinal diols of ribose: the 2,3-O-isopropylidene group (a cyclic acetal) and the tert-butyldimethylsilyl (TBDMS) group (a silyl ether). By examining their performance through the lens of mechanistic understanding and experimental data, this document aims to equip chemists with the insights needed to select the optimal protective strategy for their specific synthetic goals.
The Chemistry of Protection: Divergent Mechanisms and Structures
The protection of a 2',3'-diol with an isopropylidene or a TBDMS group proceeds via distinct mechanisms, resulting in fundamentally different protected structures.
1. 2,3-O-Isopropylidene Acetal Formation
This protection strategy involves the acid-catalyzed reaction of a ribonucleoside with acetone or an acetone equivalent, such as 2,2-dimethoxypropane.[1] The reaction forms a rigid five-membered acetal ring across the 2' and 3' oxygen atoms. This rigidity is a key feature, locking the furanose ring into a specific conformation, which can have significant stereochemical implications for subsequent reactions. This method is advantageous for its simplicity and high yield in simultaneously protecting both adjacent hydroxyl groups.[1]
2. TBDMS Silyl Ether Formation
The tert-butyldimethylsilyl group is introduced by reacting the ribonucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole. Unlike the isopropylidene group which inherently protects the cis-diol, TBDMS protection can be more complex. The silylating agent can react with the 2', 3', and 5'-hydroxyl groups. In the context of RNA synthesis, selective protection of the 2'-hydroxyl is paramount.[2][3][4] This often leads to a mixture of 2'- and 3'-O-TBDMS isomers that necessitate careful chromatographic separation.[5][6] The steric bulk of the TBDMS group is a defining characteristic, influencing both its stability and the reactivity of the protected nucleoside.[7]
Comparative Performance Analysis
The decision between using an isopropylidene or TBDMS protecting group hinges on a careful evaluation of the entire synthetic route. The stability of one group under conditions that cleave another (orthogonality) is often the deciding factor.
| Feature | 2,3-O-Isopropylidene Group | TBDMS Group |
| Protection Target | 2',3'-cis-diol, simultaneous | Individual hydroxyls (2', 3', or 5') |
| Ease of Introduction | High-yielding, straightforward | Can be complex, often requires chromatographic separation of isomers |
| Key Stability | Stable to basic and neutral conditions | Stable to acidic and basic conditions |
| Key Lability | Acid-labile | Fluoride-labile |
| Conformational Impact | Rigidifies the ribose ring | Steric bulk can influence local reactivity |
| Primary Application | Solution-phase synthesis, protecting diols for other modifications | Solid-phase RNA synthesis, orthogonal protection schemes |
Stability and Orthogonality: The Deciding Factor
The most critical distinction lies in their stability profiles.
-
Isopropylidene acetals are readily cleaved under mild acidic conditions (e.g., aqueous acetic acid, formic acid).[8] This makes them unsuitable for synthetic routes that employ acid-labile protecting groups elsewhere, such as the 5'-O-dimethoxytrityl (DMT) group common in automated oligonucleotide synthesis.[9] However, their stability to bases makes them excellent choices when subsequent reactions are performed under basic conditions.
-
TBDMS ethers are robust and stable under the acidic conditions required to remove the 5'-DMT group.[2] Their cleavage is specifically triggered by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), triethylamine trihydrofluoride (TEA·3HF), or HF-pyridine.[10][11] This unique fluoride-lability provides a powerful orthogonal deprotection strategy, making the TBDMS group the undisputed champion for modern solid-phase RNA synthesis.[3][4][11]
Data-Driven Comparison: Reaction Conditions
The following table summarizes typical experimental conditions for the introduction and removal of each protecting group, based on established literature protocols.
| Process | Protecting Group | Reagents & Conditions | Typical Yield |
| Protection | 2,3-O-Isopropylidene | D-Ribose, Acetone, Acid catalyst (e.g., H₂SO₄, I₂, HI) | ~30-60% |
| Protection | 2'-O-TBDMS | Ribonucleoside, TBDMS-Cl, Imidazole, DMF | Variable, requires separation[7] |
| Deprotection | 2,3-O-Isopropylidene | Aqueous Acid (e.g., 80% Acetic Acid, Formic Acid) | High (>90%)[8] |
| Deprotection | 2'-O-TBDMS | TBAF in THF; or TEA·3HF in DMSO | High (>95%)[11][12] |
Visualizing the Strategy
The choice of protecting group is a critical fork in the road of a synthetic plan. The following diagrams illustrate the decision-making process and the strategic application of orthogonality.
Caption: Decision workflow for selecting a ribose protecting group.
Caption: Orthogonal strategy in RNA synthesis using TBDMS.
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose
This protocol describes the acid-catalyzed protection of D-ribose.
-
Setup: To a round-bottom flask containing 200 mL of anhydrous acetone, add 10.0 g of D-ribose.[13]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as 175 mg of hydriodic acid (57%).[13]
-
Reaction: Stir the mixture and reflux at approximately 60°C for 6 hours. To drive the equilibrium, it is advisable to use a setup with molecular sieves (e.g., 3Å) to remove the water produced during the reaction.[13]
-
Quenching: After completion (monitored by TLC), cool the reaction and quench the acid by adding a small amount of aqueous sodium bicarbonate solution until effervescence ceases.[13]
-
Workup: Remove the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent like benzene or ethyl acetate, wash with aqueous sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate.[13]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by distillation under high vacuum or by column chromatography on silica gel to yield this compound.[13]
Protocol 2: Deprotection of the Isopropylidene Group
This protocol describes the acidic cleavage of the acetal.
-
Setup: Dissolve the 2,3-O-isopropylidene protected nucleoside in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Reaction: Stir the solution at room temperature or with gentle heating (e.g., 60-80°C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, co-evaporate the solvent with toluene or ethanol under reduced pressure to remove the acetic acid.
-
Purification: The resulting deprotected nucleoside can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 3: Selective 2'-O-Silylation of a Ribonucleoside with TBDMS-Cl
This protocol outlines a typical procedure for introducing the TBDMS group, which often requires subsequent separation of isomers.
-
Setup: Dissolve the 5'-O-DMT protected ribonucleoside in anhydrous pyridine or DMF.
-
Silylation: Add silver nitrate (AgNO₃) and TBDMS-Cl to the solution and stir at room temperature. The use of silver nitrate can promote selectivity for the 2'-OH.
-
Reaction Monitoring: Monitor the reaction carefully by TLC to optimize the formation of the desired 2'-O-TBDMS isomer and minimize the formation of the 3'-isomer and bis-silylated products.
-
Workup: Once the desired conversion is reached, quench the reaction with methanol and filter the mixture. Remove the solvent under reduced pressure.
-
Purification: The critical step is the careful separation of the 2'-O-TBDMS and 3'-O-TBDMS isomers by column chromatography on silica gel.
Protocol 4: Deprotection of the TBDMS Group using TEA·3HF
This protocol is standard for the final deprotection step in RNA synthesis.[11]
-
Setup: Dissolve the fully assembled, base-deprotected RNA oligonucleotide in anhydrous DMSO. Use of polypropylene tubes is recommended to avoid glass etching by fluoride.[12]
-
Deprotection: Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[12]
-
Reaction: Heat the mixture at 65°C for approximately 2.5 hours.[12]
-
Workup: Cool the reaction mixture. The deprotected RNA can be precipitated from the solution using an appropriate counter-ion and solvent (e.g., sodium acetate and butanol or ethanol).
-
Purification: The final RNA product is typically purified by HPLC or gel electrophoresis.
Conclusion and Recommendations
The choice between 2,3-O-isopropylidene and TBDMS as a ribose protecting group is not a matter of inherent superiority but of strategic fitness-for-purpose.
The 2,3-O-isopropylidene group is a simple, efficient, and robust choice for the simultaneous protection of the 2' and 3'-hydroxyls in syntheses that do not involve acidic conditions. Its ease of introduction and removal makes it highly valuable for many applications in solution-phase medicinal chemistry.
The TBDMS group , while more challenging to introduce with correct regioselectivity, is indispensable in modern nucleic acid chemistry.[2] Its stability to acid and unique lability towards fluoride provide the critical orthogonality required for complex, multi-step solid-phase synthesis of RNA, a process central to diagnostics, therapeutics, and fundamental biological research.[3][4]
Ultimately, a thorough understanding of the stability and reactivity of these two protecting groups empowers the synthetic chemist to design more efficient, logical, and successful routes to complex and vital nucleoside-based molecules.
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Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
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A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers | Request PDF. (n.d.). ResearchGate. [Link]
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Westman, E., & Ströberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis: triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(12), 2430–2431. [Link]
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The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers. [Link]
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Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-O-silyl-2'-O-orthoester-protected ribonucleoside phosphoramidites. Journal of the American Chemical Society, 120(45), 11820-11821. [Link]
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RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. (n.d.). ResearchGate. [Link]
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North, M. A., & Somoza, A. D. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4726–4729. [Link]
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Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. (2006). PubMed. [Link]
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Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]
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Vorbrüggen, H., & Ruh-Pohlenz, C. (2004). Synthesis of Nucleosides. Organic Reactions. [Link]
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Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. (2013). ACS Publications. [Link]
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Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. (2024). ACS Publications. [Link]
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Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (2015). MDPI. [Link]
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Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635–636. [Link]
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Practical Silyl Protection of Ribonucleosides. (2014). National Center for Biotechnology Information. [Link]
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Deprotection Guide. (n.d.). Glen Research. [Link]
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Boc deprotection of [[921|BocPhePheOEt]]. (2020). ChemSpider Synthetic Pages. [Link]
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The Strategic Advantage of 2,3-O-Isopropylidene-D-ribofuranose in Complex Ribonucleoside Synthesis
A Senior Application Scientist's Guide to Protecting Group Strategy
In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of nucleosides and their analogues, the judicious selection of protecting groups is paramount to success. The polyfunctional nature of carbohydrates like D-ribose presents a significant challenge, demanding a strategic approach to selectively mask and unmask hydroxyl groups. Among the arsenal of protecting groups available, 2,3-O-Isopropylidene-D-ribofuranose stands out as a versatile and highly effective intermediate. This guide provides an in-depth comparison of the advantages of employing the 2,3-O-isopropylidene group for ribose protection over other commonly used protecting groups, supported by established chemical principles and experimental insights.
The Imperative of Selective Protection in Ribonucleoside Synthesis
Ribose, the carbohydrate core of RNA, possesses four hydroxyl groups with similar reactivities. To achieve regioselective modification and glycosylation, it is essential to differentiate between these hydroxyls. Protecting groups serve as temporary masks, allowing for chemical transformations at specific positions while preventing unwanted side reactions.[1] The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2] Furthermore, the concept of orthogonal protection , where different protecting groups can be removed selectively in the presence of others, is a cornerstone of modern multistep synthesis.[3][4]
This compound: A Superior Choice for Ribose Protection
The formation of a cyclic acetal, specifically the isopropylidene derivative (also known as an acetonide), by reacting D-ribose with acetone under acidic catalysis, selectively protects the cis-diol at the C2 and C3 positions of the furanose ring.[5][6] This seemingly simple transformation offers a multitude of strategic advantages.
Key Advantages:
-
Regioselective Protection of the 2' and 3'-Hydroxyl Groups: The rigid five-membered ring structure of the furanose form of ribose orients the 2'- and 3'-hydroxyl groups in a cis configuration, making them ideally suited for the formation of a five-membered isopropylidene ring. This inherent stereochemical preference allows for the selective protection of these two hydroxyls in a single, efficient step, leaving the 5'-primary hydroxyl and the anomeric 1'-hydroxyl available for further functionalization.[5]
-
Ease of Introduction and Removal: The isopropylidene group is typically introduced under mild acidic conditions using acetone or 2,2-dimethoxypropane.[7] Its removal is also straightforward, generally achieved by treatment with mild aqueous acid, conditions to which many other protecting groups, such as benzyl ethers and silyl ethers, are stable.[5][8] This facile introduction and cleavage make it an efficient protecting group in terms of step economy.
-
Stability and Orthogonality: The isopropylidene acetal is stable to a wide range of reaction conditions, including basic, reductive, and oxidative conditions that are often employed in nucleoside synthesis. This stability allows for the selective manipulation of other functional groups in the molecule. For instance, the 5'-hydroxyl group can be selectively protected with a trityl or silyl group, or the nucleobase can be introduced at the anomeric position while the 2',3'-isopropylidene group remains intact.[2][3] This orthogonality is crucial for the sequential construction of complex molecules.
-
Conformational Rigidity and Stereochemical Control: The fused ring system created by the isopropylidene group imparts significant conformational rigidity to the ribofuranose ring. This can have a profound influence on the stereochemical outcome of subsequent reactions, particularly at the anomeric center during glycosylation. By locking the conformation of the sugar, the approach of incoming reagents can be directed, leading to higher stereoselectivity.[9]
Comparative Analysis with Other Protecting Groups
To fully appreciate the advantages of the 2,3-O-isopropylidene group, a comparison with other commonly used protecting groups for ribose is instructive.
| Protecting Group | Introduction | Removal | Stability | Key Advantages | Key Disadvantages |
| 2,3-O-Isopropylidene | Acetone, acid catalyst[7] | Mild acid (e.g., aq. AcOH, TFA)[5] | Basic, reductive, oxidative conditions | Selective for cis-diols, easy to introduce/remove, rigidifies conformation | Acid labile |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride, base (e.g., imidazole)[10] | Fluoride source (e.g., TBAF, HF-pyridine)[11][12] | Acidic, basic (hindered silyl groups), oxidative conditions | Tunable stability based on steric bulk, orthogonal to many groups | Can migrate between adjacent hydroxyls, fluoride can be basic |
| Benzyl Ethers (Bn) | Benzyl halide, base (e.g., NaH)[13] | Hydrogenolysis (Pd/C, H₂)[3] | Acidic, basic, oxidative, reductive (non-catalytic) conditions | Very stable, does not participate in neighboring group reactions | Harsh removal conditions may not be compatible with sensitive functional groups |
| Acyl Groups (e.g., Acetyl) | Acetic anhydride, base (e.g., pyridine)[14] | Basic hydrolysis (e.g., NaOMe, NH₃)[14] | Acidic, reductive conditions | Can act as a participating group to direct stereochemistry (1,2-trans glycosylation)[14][15] | Base labile, can migrate, electron-withdrawing nature deactivates glycosyl donors[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the protected ribose derivative.
Materials:
-
D-ribose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Benzene (or a suitable alternative solvent like toluene)
Procedure:
-
Suspend D-ribose (1.0 eq) in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[5]
-
Neutralize the reaction by the careful addition of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., benzene), wash with aqueous sodium bicarbonate and water, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer under reduced pressure to yield crude this compound, which can be purified by distillation or chromatography.[7]
Causality behind Experimental Choices:
-
Anhydrous acetone: Serves as both the solvent and the reagent for forming the isopropylidene group. The absence of water is crucial to drive the equilibrium towards acetal formation.
-
Concentrated sulfuric acid: Acts as a catalyst to protonate the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of ribose.
-
Sodium bicarbonate: A weak base used to neutralize the strong acid catalyst, preventing acid-catalyzed degradation of the product during workup.
Protocol 2: Glycosylation using a 2,3-O-Isopropylidene Protected Ribose Donor
This generalized protocol illustrates the use of the protected ribose in a key bond-forming reaction.
Materials:
-
2,3-O-Isopropylidene-5-O-protected-D-ribofuranose derivative (e.g., activated as a glycosyl halide or triflate)
-
Silylated nucleobase (e.g., persilylated adenine)
-
Lewis acid catalyst (e.g., SnCl₄, TMSOTf)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the silylated nucleobase (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the 2,3-O-isopropylidene protected ribose donor (1.1-1.5 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst dropwise.
-
Stir the reaction until completion (monitored by TLC or HPLC).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting protected nucleoside by column chromatography.
Causality behind Experimental Choices:
-
Silylated nucleobase: Silylation increases the nucleophilicity of the nucleobase and improves its solubility in organic solvents.
-
Lewis acid catalyst: Activates the glycosyl donor by coordinating to the leaving group at the anomeric center, facilitating its departure and the formation of an oxocarbenium ion intermediate.
-
Anhydrous conditions: Essential to prevent hydrolysis of the Lewis acid and the activated glycosyl donor.
Visualizing the Strategy
Caption: Synthetic workflow utilizing this compound.
Caption: Orthogonal deprotection strategy for a ribonucleoside.
Conclusion
The use of this compound offers a distinct set of advantages in the synthesis of ribonucleosides and their analogues. Its ability to selectively and robustly protect the 2' and 3'-hydroxyl groups, coupled with its ease of introduction and removal under mild conditions, makes it an invaluable tool for the synthetic chemist. The conformational rigidity it imparts can further enhance stereochemical control in glycosylation reactions. While other protecting groups certainly have their place in the synthetic arsenal, the unique combination of features offered by the isopropylidene group often makes it the superior choice for streamlining complex synthetic routes, ultimately leading to higher efficiency and yields in the development of novel therapeutics and research tools.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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Wikipedia. (2023, October 27). Protecting group. Retrieved from [Link]
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ResearchGate. (n.d.). Protecting groups for RNA synthesis: An increasing need for selective preparative methods | Request PDF. Retrieved from [Link]
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Somoza, A. (2008). Protecting groups for RNA synthesis : an increasing need for selective preparative methods. RSC Publishing. Retrieved from [Link]
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Guo, Z. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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A Comparative Guide to Catalysts for the 2,3-O-Isopropylidenation of D-Ribose: A Senior Application Scientist's Perspective
Introduction: The Critical Role of D-Ribose Protection in Medicinal Chemistry
D-Ribose, a fundamental pentose sugar, is a cornerstone of numerous biologically vital molecules, most notably as the core component of RNA.[1] Its polyhydroxylated nature, however, presents a significant challenge in synthetic chemistry, necessitating the strategic use of protecting groups to achieve regioselective modifications. The protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal (also known as an acetonide) to form 2,3-O-isopropylidene-D-ribose is a pivotal step in the synthesis of a vast array of nucleoside analogues that are instrumental in the development of antiviral and anticancer therapeutics.[2][3] This guide provides a comparative analysis of various catalytic systems for this crucial transformation, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
The Chemistry of Isopropylidenation: A Mechanistic Overview
The formation of the 2,3-O-isopropylidene acetal from D-ribose and acetone (or an acetone equivalent like 2,2-dimethoxypropane) is an acid-catalyzed reaction. The catalyst's primary role is to activate the carbonyl group of acetone, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of D-ribose.[4] The generally accepted mechanism for this process, whether catalyzed by a Brønsted or Lewis acid, is depicted below.
Mechanism of Acid-Catalyzed Isopropylidenation
Figure 2: Workflow for the synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
Materials:
-
D-Ribose
-
Acetone (anhydrous)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Suspend D-ribose in a mixture of anhydrous acetone and anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. [5]2. Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 2,3-O-isopropylidene-β-D-ribofuranoside. [5]8. Characterize the final product by spectroscopic methods such as ¹H and ¹³C NMR to confirm its structure and purity. [6][7]
Conclusion and Future Outlook
The selection of a catalyst for the 2,3-O-isopropylidenation of D-ribose is a critical decision that balances reaction efficiency, cost, and environmental impact. While traditional homogeneous Brønsted and Lewis acids offer high reactivity, the operational and environmental advantages of recyclable heterogeneous catalysts like montmorillonite K10 are becoming increasingly compelling. For routine, small-scale syntheses, the simplicity and efficacy of sulfuric acid or p-toluenesulfonic acid remain attractive. However, for larger-scale industrial applications, the development and optimization of robust, recyclable heterogeneous catalysts will be paramount. Future research in this area should focus on the development of novel solid acid catalysts with enhanced activity and selectivity, as well as detailed kinetic and mechanistic studies to further refine our understanding and control over this vital transformation in carbohydrate chemistry.
References
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Montmorillonite K10 Clay: An Efficient Catalyst for the One-Pot Stereoselective Synthesis of β-Acetamido Ketones. ACS Figshare. [Link]
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Regular mechanism of mild acidic hydrolysis of an isopropylidene‐protected vicinal diol A to the resulting vicinal diol B plus acetone. ResearchGate. [Link]
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The Role of Brønsted and Lewis Acid Sites in Acetalization of Glycerol over Modified Mesoporous Cellular Foams. ResearchGate. [Link]
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Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. [Link]
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Magnetically recyclable silica-coated ferrite magnetite-K10 montmorillonite nanocatalyst and its applications in O, N, and S-acylation reaction under solvent-free conditions. RSC Advances. [Link]
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Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]
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Amine functionalized K10 montmorillonite: a solid acid–base catalyst for the Knoevenagel condensation reaction. Dalton Transactions. [Link]
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Synthesis of 2,3-O-isopropylidene-D-ribofuranose. PrepChem.com. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
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Montmorillonite K10 Clay: An Efficient Catalyst for the One-Pot Stereoselective Synthesis of Beta-Acetamido Ketones. ResearchGate. [Link]
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The isopropylidenation of d-ribose diethyl dithioacetal and ribitol. A new synthesis of α- and β-d-ribofuranosylethyne via 2,3. Carbohydrate Research. [Link]
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2,3-Isopropylidene-D-ribose methyl-E-hydrazone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Brønsted Acid-Assisted Lewis Acid (BLA). Chemistry LibreTexts. [Link]
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From designer Lewis acid to designer Brnsted acid towards more reactive and selective acid catalysis. J-Stage. [Link]
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Homogeneous vs Heterogeneous Catalysts. [Link]
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Montmorillonite K-10: Recyclable and useful catalyst. ResearchGate. [Link]
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The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]
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Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health. [Link]
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SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]
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From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. National Institutes of Health. [Link]
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Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Green Chemistry. [Link]
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Some O-isopropylidene derivatives of D-ribose diethyl dithioacetal. Semantic Scholar. [Link]
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K10 montmorillonite clays as environmentally benign catalysts for organic reactions. Catalysis Science & Technology. [Link]
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Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. [Link]
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Lewis Acid vs Bronsted Acid. BYJU'S. [Link]
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Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. MDPI. [Link]
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Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. [Link]
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Montmorillonite K10 Clay Catalyzed Synthesis of Novel β-Aminocarbonyl Compounds and Their Biological Evaluation. PubMed. [Link]
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Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. [Link]
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Acid-Catalyzed Acetonation of D-Ribose. ResearchGate. [Link]
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Montmorillonite K10 Clay Catalyzed Synthesis of Novel β‐Aminocarbonyl Compounds and Their Biological Evaluation. ResearchGate. [Link]
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Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll) permanganate. Indian Academy of Sciences. [Link]
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000283). Human Metabolome Database. [Link]
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D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). ResearchGate. [Link]
-
Synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose: a versatile chiral synthon for preparation of adenosine and P2 receptor ligands. PubMed. [Link]
-
A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. ResearchGate. [Link]
-
Deoxydehydration of vicinal diols by homogeneous catalysts: a mechanistic overview. [Link]
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Dihydroxylation. Wikipedia. [Link]
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2,3-O-isopropylidine-D-ribose. Chemsrc. [Link]
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Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. PubMed. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 2,3-O-Isopropylidene-D-ribofuranose: An HPLC-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel nucleoside analogues for therapeutic applications, the purity of starting materials is paramount. 2,3-O-Isopropylidene-D-ribofuranose, a key chiral building block, is no exception. Its purity directly impacts the stereochemistry and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity in Nucleoside Synthesis
This compound serves as a protected precursor to D-ribose, a fundamental component of various antiviral and anticancer nucleoside drugs. The isopropylidene protecting group allows for selective modification at other positions of the ribose ring. However, the synthesis of this intermediate can introduce several process-related impurities that must be meticulously monitored and controlled.
Potential Impurities in this compound Synthesis:
-
Unreacted D-ribose: The starting material for the synthesis.
-
Di-O-isopropylidene-D-ribofuranose: Over-reaction byproducts where more than one isopropylidene group is attached.
-
Anomers and other stereoisomers: The formation of undesired stereoisomers during the reaction.
-
Degradation products: Resulting from instability of the product under certain conditions.
-
Residual solvents and reagents: From the synthesis and purification process.
The presence of these impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially impacting the safety and efficacy of the final drug substance. Therefore, a robust and reliable analytical method for purity validation is not just a quality control measure but a critical component of the drug development process.
HPLC: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. Its versatility, sensitivity, and resolving power make it ideal for separating the target molecule from structurally similar impurities.
The Rationale Behind Method Selection in HPLC
The choice of HPLC column and mobile phase is dictated by the physicochemical properties of this compound and its potential impurities. As a moderately polar molecule, both normal-phase and reversed-phase chromatography can be employed. However, reversed-phase HPLC (RP-HPLC) is often preferred for its robustness and compatibility with a wider range of detectors.
For protected carbohydrates, standard C18 columns may not always provide optimal separation. More specialized phases, such as those with pentafluorophenyl (PFP) or phenyl-hexyl functionalities, can offer unique selectivity for these types of molecules.
Since this compound lacks a strong chromophore for UV detection at higher wavelengths, a low wavelength UV detector (e.g., 210 nm) or a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary.
Proposed HPLC Method for Purity Validation
The following is a robust starting point for an HPLC method for the purity analysis of this compound. Method optimization will be necessary for specific instruments and impurity profiles.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a low-wavelength UV detector or RI detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 50 25 90 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the initial mobile phase to a final concentration of 1 mg/mL.
Data Analysis:
Integrate all peaks in the chromatogram. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks. The identity of the main peak should be confirmed by comparing its retention time with that of a certified reference standard.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Comparison with Other Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide valuable orthogonal information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds. However, this compound has low volatility due to the presence of hydroxyl groups. Therefore, derivatization is required to increase its volatility for GC analysis. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
Advantages of GC-MS:
-
High resolution: Can provide excellent separation of closely related compounds.
-
Structural information: Mass spectrometry provides fragmentation patterns that can aid in the identification of unknown impurities.
Disadvantages of GC-MS:
-
Derivatization required: The extra sample preparation step can introduce variability and potential for side reactions.
-
Thermal instability: The high temperatures used in GC can cause degradation of some analytes.
Experimental Protocol: GC-MS Analysis (with Silylation)
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to 70°C for 30 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from 100°C to 250°C.
-
Detection: Mass spectrometry in full scan mode.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][3] It relies on the use of a certified internal standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Advantages of qNMR:
-
Absolute quantification: Provides a direct measure of purity without the need for a reference standard of the analyte.[1][2][3]
-
Structural information: Provides detailed structural information about the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages of qNMR:
-
Lower sensitivity: Generally less sensitive than chromatographic methods.
-
Potential for signal overlap: Signals from the analyte and impurities may overlap, making quantification difficult.
-
Requires specialized expertise: Data acquisition and processing require a higher level of expertise.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).
-
Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Comparative Performance Summary
| Parameter | HPLC-UV/RI | GC-MS (with Derivatization) | qNMR |
| Primary Use | Routine purity testing and quantification of known and unknown impurities. | Impurity identification and quantification, especially for volatile impurities. | Absolute purity determination without a specific analyte reference standard. |
| Sample Preparation | Simple dissolution. | Derivatization required. | Precise weighing of sample and internal standard. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Quantification | Relative (area percent) or external standard calibration. | Relative or external standard calibration. | Absolute (using an internal standard). |
| Structural Information | Limited (retention time). | High (mass spectral fragmentation). | Very high (detailed molecular structure). |
| Throughput | High. | Moderate. | Low to moderate. |
Logical Comparison of Analytical Techniques
Caption: Logical Comparison of Analytical Techniques for Purity Validation.
Conclusion and Recommendations
For the routine quality control and purity validation of this compound, HPLC is the recommended primary technique . Its robustness, high throughput, and excellent resolving power make it ideal for monitoring process-related impurities. The proposed phenyl-hexyl based RP-HPLC method provides a solid foundation for method development.
GC-MS serves as a valuable orthogonal technique, particularly for the definitive identification of unknown impurities, provided that the derivatization process is well-controlled and validated.
qNMR is a powerful, non-destructive tool for the absolute determination of purity and is especially useful for the certification of reference materials or in cases where a specific impurity standard is not available.
A comprehensive purity assessment strategy should leverage the strengths of each of these techniques. HPLC should be used for routine analysis, with GC-MS and qNMR employed for in-depth characterization, impurity identification, and reference standard qualification. This multi-faceted approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the subsequent drug development pipeline.
References
-
PrepChem. Synthesis of this compound. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
-
BioResources. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis. [Link]
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LC Services. Liquid Chromatography vs Gas Chromatography. [Link]
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Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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NIH. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. [Link]
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
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PubMed Central. Comparative study for analysis of carbohydrates in biological samples. [Link]
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PubMed Central. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. [Link]
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NIH. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. [Link]
-
Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]
-
BrJAC. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. [Link]
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The Strategic Acetonide: A Comparative Guide to 2,3-O-Isopropylidene-D-ribofuranose in Bioactive Molecule Synthesis
For researchers, scientists, and drug development professionals navigating the intricate pathways of bioactive molecule synthesis, the choice of starting material and protecting group strategy is a critical determinant of success. Among the arsenal of chiral precursors derived from carbohydrates, 2,3-O-Isopropylidene-D-ribofuranose stands out as a versatile and efficient building block. This guide provides an in-depth technical comparison of its efficacy in the synthesis of high-value bioactive molecules, particularly nucleoside analogues, against alternative protected ribose derivatives. We will delve into the causality behind its synthetic advantages, present corroborating experimental data, and provide detailed protocols to empower your research and development endeavors.
The Enduring Appeal of the Isopropylidene Ketal: A Mechanistic Perspective
The strategic placement of the isopropylidene group across the C2 and C3 hydroxyls of D-ribofuranose imparts a unique combination of stability and reactivity that underpins its widespread use. This rigid five-membered ring system locks the furanose ring in a specific conformation, which has profound implications for stereochemical control in subsequent reactions.
One of the most significant advantages is observed in glycosylation reactions, a cornerstone of nucleoside synthesis. The constrained conformation of the ribofuranose ring, induced by the isopropylidene group, often leads to high stereoselectivity, favoring the formation of the desired β-anomer, which is crucial for the biological activity of most nucleoside drugs. This stereocontrol minimizes the formation of the undesired α-anomer, simplifying purification and improving overall yields.
Furthermore, the isopropylidene group is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, making it an excellent choice for multi-step syntheses. This selective deprotection allows for the sequential modification of the ribose moiety, a key requirement in the development of complex nucleoside analogues.
Performance in the Synthesis of Antiviral and Anticancer Nucleosides: A Comparative Analysis
The true measure of a chiral precursor's efficacy lies in its performance in the synthesis of target bioactive molecules. This compound has been instrumental in the synthesis of a multitude of antiviral and anticancer nucleoside analogues.
Case Study: Synthesis of a Key Intermediate for Capecitabine
A practical and high-yielding route to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate in the synthesis of the anticancer drug capecitabine, highlights the utility of this compound. The synthesis involves a five-step sequence starting from D-ribose, with the initial ketalization to form methyl 2,3-O-isopropylidene-β-D-ribofuranoside being a crucial step for subsequent selective reactions at the 5'-position. This route is reported to have a good overall yield and is suitable for multi-gram scale preparations.[1]
Comparison with Alternative Protecting Groups
While highly effective, the isopropylidene group is not without its limitations. In the synthesis of certain purine C-nucleosides, the acidic conditions required for deprotection can lead to the cleavage of the N-glycosidic bond, significantly reducing the yield.[2] This has prompted the exploration of alternative protecting groups.
Benzylidene acetals have emerged as a viable alternative in such cases. They can be cleaved under milder acidic conditions or by hydrogenolysis, preserving the integrity of sensitive nucleosides. However, the formation of benzylidene acetals can lead to diastereomeric mixtures, which may require additional separation steps.[2]
Silyl ethers , such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), offer another orthogonal protecting group strategy. They are stable to a wide range of reaction conditions and can be removed with fluoride reagents. Bulky silyl groups can also enforce facial selectivity in reactions at adjacent positions.
The following table provides a conceptual comparison of these protecting groups in the context of nucleoside synthesis:
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Isopropylidene | High β-selectivity in glycosylation, stable, easily introduced. | Sensitive to strong acidic conditions, can be problematic for purine nucleosides. | Mild acid (e.g., acetic acid, dilute HCl). |
| Benzylidene | Milder deprotection conditions (acid or hydrogenolysis), suitable for acid-sensitive substrates. | Can form diastereomeric mixtures, may require chromatographic separation. | Mild acid, hydrogenolysis (e.g., H₂, Pd/C). |
| Silyl Ethers (TBDMS, TIPS) | Orthogonal to acid/base labile groups, stable, can direct stereochemistry. | Can be bulky, removal requires specific fluoride reagents. | Fluoride ion source (e.g., TBAF, HF-pyridine). |
Experimental Protocols
To provide a practical context to the theoretical discussion, detailed experimental protocols for key transformations are provided below.
Protocol 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This protocol describes the initial and crucial step of protecting D-ribose.
Workflow Diagram:
Caption: Synthesis of the protected ribose derivative.
Methodology:
-
Suspend D-ribose in a mixture of acetone and methanol.
-
Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
Protocol 2: Glycosylation to form a Nucleoside Analogue (General Procedure)
This protocol outlines a general approach for the crucial C-N bond formation.
Workflow Diagram:
Caption: Vorbrüggen glycosylation workflow.
Methodology:
-
Dissolve the silylated nucleobase and the this compound derivative in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting materials.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected nucleoside analogue.
Beyond Nucleosides: Versatility in Bioactive Molecule Synthesis
The utility of this compound extends beyond the realm of nucleoside analogues. Its chiral scaffold has been employed in the synthesis of a variety of other bioactive molecules, including natural products and their analogues. For instance, it has served as a starting material for the synthesis of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, often leading to compounds with enhanced metabolic stability.
Conclusion: A Strategic Choice for Chiral Synthesis
This compound remains a cornerstone in the synthesis of bioactive molecules due to its ability to impart high stereochemical control, its stability, and the ease of its introduction and removal. While alternative protecting groups like benzylidene and silyl ethers offer advantages in specific contexts, particularly for acid-sensitive substrates, the isopropylidene group often provides a more direct and efficient route to the desired products. The choice of protecting group strategy should be guided by the specific chemistry of the target molecule and the reaction conditions to be employed. A thorough understanding of the mechanistic principles behind each protecting group's influence is paramount for the successful design and execution of complex synthetic pathways in drug discovery and development.
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Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research. [Link]
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Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. ResearchGate. [Link]
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Total synthesis of remdesivir. PubMed Central. [Link]
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Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega. [Link]
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Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules. [Link]
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Synthesis of nucleosides. Wikipedia. [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
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Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules. [Link]
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Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. [Link]
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Development of Synthetic Routes to 2′‐O,4′‐C‐Spirocyclopentylene‐Bridged Nucleic Acids: Thymidine, Guanosine, and Adenosine. Chemistry – A European Journal. [Link]
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Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. [Link]
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1'-Ribose cyano substitution allows Remdesivir to effectively inhibit nucleotide addition and proofreading during SARS-CoV-2 viral RNA replication. KAUST Repository. [Link]
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The effects of Remdesivir's functional groups on its antiviral potency and resistance against the SARS-CoV-2 polymerase. Lirias. [Link]
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Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Nature Communications. [Link]
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A Comparative Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose: Traditional vs. Ultrasound-Assisted Methods
Introduction: The Central Role of a Protected Ribose
In the landscape of medicinal chemistry, particularly in the development of antiviral and anticancer nucleoside analogues, the strategic use of protecting groups is paramount. 2,3-O-Isopropylidene-D-ribofuranose is a critical intermediate, serving as a protected form of D-ribose. This protection of the cis-diol at the C2 and C3 positions allows for selective modification at the C1 and C5 positions, a foundational step in the synthesis of numerous therapeutic agents.
Historically, the synthesis of this key building block has relied on traditional, acid-catalyzed thermal methods. While effective, these methods are often plagued by long reaction times, moderate yields, and significant energy consumption. This guide provides a detailed comparison between the conventional approach and a modern, high-efficiency alternative: ultrasound-assisted synthesis. We will delve into the experimental protocols, compare performance metrics, and explore the mechanistic underpinnings that drive the superior efficiency of the sonochemical method.
Methodology 1: The Conventional Approach - Acid-Catalyzed Thermal Acetonation
The traditional synthesis of this compound is a classic example of an acid-catalyzed acetal formation. The reaction involves treating D-ribose with acetone, which serves as both the solvent and the protecting group source, in the presence of a strong acid catalyst.
Reaction Principle: The mechanism proceeds via the protonation of the acetone carbonyl group by the acid catalyst, which significantly increases its electrophilicity. The hydroxyl groups of D-ribose then act as nucleophiles, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized oxocarbenium ion. Finally, an intramolecular attack by the adjacent hydroxyl group, followed by deprotonation, closes the five-membered ring to yield the stable 2,3-O-isopropylidene acetal.[1][2][3][4]
Experimental Protocol: Traditional Synthesis
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of D-ribose and 200 mL of anhydrous acetone.
-
Catalyst Addition: With gentle stirring, add 175 mg of hydriodic acid (57% aqueous solution) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 60°C) in a water bath with continuous stirring for 6 hours. To drive the equilibrium towards the product, a drying agent such as Molecular Sieves 3A can be placed in a Soxhlet extractor between the flask and condenser to remove the water formed during the reaction.[5]
-
Quenching: After 6 hours, cool the reaction mixture to room temperature and carefully add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Workup and Purification:
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in benzene or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final residue by vacuum distillation to obtain this compound.[5]
-
Caption: Workflow for the traditional synthesis of this compound.
Methodology 2: The Ultrasound-Assisted Approach - High-Efficiency Sonochemical Synthesis
Sonochemistry leverages high-frequency sound waves (typically >20 kHz) to drive chemical reactions. This technique is not merely an alternative heating source; it introduces a unique physical phenomenon known as acoustic cavitation, which dramatically accelerates reaction rates and often improves yields.[6][7]
Reaction Principle: The application of ultrasound to a liquid medium creates cycles of high and low pressure. During the low-pressure phase, microscopic bubbles form and grow. During the subsequent high-pressure phase, these bubbles violently collapse. This implosion, known as acoustic cavitation, generates localized "hot spots" with transient temperatures reaching ~5000 K and pressures of ~1000 atm.[7] This immense energy input, delivered directly into the reaction medium, overcomes activation barriers far more efficiently than conventional bulk heating. Furthermore, the collapse of bubbles near solid surfaces (like the D-ribose starting material) creates powerful microjets and shockwaves that enhance mass transfer and disrupt particle agglomerates, increasing the reactive surface area.[6] In the context of acetalization, this translates to a rapid, highly efficient reaction under milder overall temperature conditions.[8][9][10]
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Setup: To a 500 mL jacketed glass reactor, add 10.0 g of D-ribose and 200 mL of anhydrous acetone. Place a high-intensity ultrasonic probe (horn) directly into the mixture, ensuring the tip is submerged approximately halfway.
-
Catalyst Addition: With gentle magnetic stirring, add 175 mg of hydriodic acid (57% aqueous solution) to the suspension.
-
Sonication: Circulate coolant through the reactor jacket to maintain a constant temperature (e.g., 25-30°C). Apply ultrasonic irradiation (e.g., 20 kHz, 300 W) for 15-30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Quenching: Upon reaction completion (as indicated by TLC), turn off the sonicator and add a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Workup and Purification: Follow the same workup and purification procedure as described in the traditional method (steps 5a-5e).
Caption: Mechanism of reaction enhancement by acoustic cavitation.
Performance Comparison: A Tale of Two Methods
The advantages of the ultrasound-assisted method become strikingly clear when key performance indicators are compared directly with the traditional approach. Sonication consistently offers superior outcomes in terms of efficiency, speed, and yield.[9][11][12]
| Parameter | Traditional Thermal Method | Ultrasound-Assisted Method | Advantage of Ultrasound |
| Reaction Time | 6 hours[5] | 15 - 30 minutes | >90% Reduction |
| Reported Yield | ~30%[5] | Typically >85% | ~3x Increase in Yield |
| Temperature | Reflux (~60°C) | Ambient or slightly elevated (25-30°C) | Lower energy, better for sensitive substrates |
| Energy Input | Prolonged, inefficient bulk heating | Short, high-intensity, localized energy | Significantly improved energy efficiency |
| Process Control | Relies on stable bulk temperature | Precise control over power, frequency, time | Highly reproducible and scalable |
| Green Chemistry | High energy consumption, long duration | Low energy use, rapid, often cleaner[13][14] | Aligns with sustainable chemistry principles |
Conclusion and Outlook for Drug Development Professionals
The synthesis of this compound via ultrasound-assisted methods represents a significant advancement over traditional thermal protocols. The data unequivocally demonstrates that sonochemistry provides a faster, more efficient, and higher-yielding route to this essential building block. For researchers and professionals in drug development, adopting this technology can lead to substantial improvements in workflow efficiency, reduce energy costs, and accelerate the synthesis of novel nucleoside candidates. The precision, speed, and alignment with Green Chemistry principles make ultrasound-assisted synthesis the superior and recommended method for the modern synthetic laboratory.
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PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]
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Gogate, P. R., & Pandit, A. B. (2004). Sonochemistry: a powerful way of enhancing the efficiency of carbohydrate synthesis. PubMed. URL: [Link]
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Deng, S., Gangadharmath, U., & Chang, C. W. T. (2006). Sonochemistry: a powerful way of enhancing the efficiency of carbohydrate synthesis. The Journal of Organic Chemistry, 71(14), 5179–5185. URL: [Link]
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Royal Society of Chemistry. (n.d.). A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides. Retrieved from pubs.rsc.org. URL: [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from orgsyn.org. URL: [Link]
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Society of Chemical Industry. (2018). Ultrasound-assisted emerging technologies for chemical processes. Retrieved from onlinelibrary.wiley.com. URL: [Link]
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Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from chem.libretexts.org. URL: [Link]
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Sciforum. (n.d.). Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. Retrieved from sciforum.net. URL: [Link]
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ResearchGate. (n.d.). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. Retrieved from researchgate.net. URL: [Link]
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Royal Society of Chemistry. (n.d.). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Retrieved from pubs.rsc.org. URL: [Link]
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A Senior Application Scientist's Comparative Guide to Assessing the Isotopic Purity of Labeled 2,3-O-Isopropylidene-D-ribofuranose
This guide provides an in-depth, objective comparison of the two gold-standard analytical methodologies for determining the isotopic purity of labeled 2,3-O-Isopropylidene-D-ribofuranose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating trustworthy and authoritative data.
The Analytical Gauntlet: Mass Spectrometry vs. NMR Spectroscopy
The choice between Mass Spectrometry and NMR Spectroscopy is not merely a matter of instrument availability but a strategic decision based on the specific questions being asked. Do you need rapid, high-throughput screening with exceptional sensitivity, or is unambiguous positional information of the isotopic label paramount? Let's dissect the capabilities of each.
High-Resolution Mass Spectrometry (HRMS): The Sensitivity Champion
HRMS is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions with high precision.[2] For a labeled compound, MS doesn't just show a single peak; it reveals a cluster of peaks (isotopologues) corresponding to the molecule with different numbers of isotopic labels, as well as the natural abundance of isotopes like ¹³C. The relative intensities of these peaks are used to calculate the isotopic purity.
Strengths:
-
Exceptional Sensitivity: HRMS requires very low sample amounts, often in the nanogram to picogram range, making it ideal for precious or limited samples.[3][4]
-
High Throughput: Coupled with liquid chromatography (LC), LC-HRMS allows for rapid analysis of multiple samples.[2]
-
Direct Measurement of Enrichment: It provides a direct readout of the distribution of isotopologues (e.g., M+0, M+1, M+2, etc.), offering a clear picture of the overall labeling efficiency.
Limitations:
-
Limited Positional Information: While tandem MS (MS/MS) can sometimes provide clues about the label's location through fragmentation patterns, it generally does not offer the definitive, atom-specific positional information that NMR can.[4]
-
Matrix Effects & Ion Suppression: The sample matrix can sometimes interfere with the ionization process, potentially skewing the perceived isotopic ratios. This is mitigated by chromatographic separation.
-
Complex Data Analysis: Accurate calculation requires correcting for the natural isotopic abundance of all elements in the molecule, which can be a complex process.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso
NMR spectroscopy, particularly ¹³C NMR for ¹³C-labeled compounds or ²H NMR for deuterium-labeled compounds, provides an unparalleled view of the chemical environment of each atom in a molecule.[7] The presence of an isotopic label at a specific position results in a distinct signal, and the intensity of this signal relative to its unlabeled counterpart or an internal standard allows for precise quantification of enrichment at that specific site.
Strengths:
-
Unambiguous Positional Information: NMR can distinguish between different labeled positions within the molecule, which is crucial for understanding labeling patterns from specific synthetic routes.[8]
-
Non-Destructive: The sample can be recovered unchanged after analysis, a significant advantage when working with expensive, isotopically labeled materials.
-
Quantitative Accuracy: With proper experimental setup (e.g., sufficient relaxation delays), NMR is highly quantitative and less susceptible to the matrix effects that can plague MS.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than MS and typically requires milligram quantities of the sample.
-
Longer Acquisition Times: Acquiring high-quality quantitative spectra, especially for less sensitive nuclei like ¹³C, can be time-consuming.
-
Spectral Complexity: For uniformly labeled molecules, extensive ¹³C-¹³C couplings can complicate the spectra, though specific pulse sequences can mitigate this.[9][10]
Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of LC-HRMS and NMR for the isotopic purity assessment of labeled this compound.
| Feature | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Isotopic distribution (relative abundance of M+0, M+1, M+n...) | Site-specific isotopic enrichment |
| Sensitivity | High (nanogram to picogram) | Low (milligram) |
| Sample Consumption | Destructive | Non-destructive |
| Positional Information | Indirect (via MS/MS fragmentation) | Direct and unambiguous |
| Analysis Time | Fast (minutes per sample) | Slow (minutes to hours per sample) |
| Key Advantage | Speed and sensitivity | Definitive structural and positional data |
| Key Consideration | Requires correction for natural isotopic abundance | Requires long relaxation delays for accurate quantification |
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. This is achieved by first analyzing an unlabeled reference standard of this compound to establish a baseline for natural isotopic abundance (for MS) or chemical shifts (for NMR).
Workflow for Isotopic Purity Assessment
Caption: General workflow for assessing isotopic purity using LC-HRMS and NMR.
Protocol 1: Isotopic Purity by LC-HRMS
This protocol outlines the determination of isotopic enrichment by comparing the measured isotopic distribution of the labeled sample to the natural abundance distribution of an unlabeled standard.[11]
1. Preparation of Standards and Samples: a. Prepare a stock solution of unlabeled this compound (~1 mg/mL) in 50:50 acetonitrile:water. b. Prepare a stock solution of the labeled this compound at a similar concentration. c. Further dilute both solutions to a final concentration of ~1-10 µg/mL for analysis. The causality here is to ensure the detector response is within the linear range.
2. LC-HRMS Method Parameters:
- LC System: Standard UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions. (This is a generic starting point and must be optimized).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization Positive (ESI+). Look for the [M+H]⁺ or [M+Na]⁺ adduct.
- Resolution: Set to >60,000 to ensure baseline resolution of isotopologues.[6]
- Scan Range: m/z 150-300.
3. Data Acquisition and Analysis: a. Inject the unlabeled standard multiple times to establish the average measured natural isotopic distribution and its variance. This is a critical self-validation step.[5] b. Inject the labeled sample. c. Extract the ion chromatograms for the expected unlabeled ion (e.g., [C₈H₁₄O₅+H]⁺) and all relevant labeled isotopologues. d. Integrate the peak areas for each isotopologue. e. Correction and Calculation: Use the data from the unlabeled standard to correct the measured intensities of the labeled sample for the contribution of natural ¹³C. Software provided by the instrument manufacturer often has built-in tools for this calculation. The isotopic purity is expressed as the percentage of the desired labeled species relative to all species.
Caption: Step-by-step workflow for ¹³C NMR isotopic purity analysis.
Conclusion
Both HRMS and NMR are indispensable tools for the rigorous characterization of isotopically labeled this compound. HRMS offers unparalleled sensitivity and speed, making it the workhorse for high-throughput purity checks and overall enrichment determination. Conversely, when the exact position of the isotopic label must be confirmed and quantified, the non-destructive, structurally definitive power of NMR is unmatched. The ultimate choice of methodology should be guided by the specific demands of your research, balancing the need for speed, sensitivity, and detailed structural information to ensure the integrity and reproducibility of your scientific outcomes.
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A Comparative Guide to the Biological Activity of Nucleosides Synthesized from 2,3-O-Isopropylidene-D-ribofuranose
This guide provides a comparative analysis of the biological activities of various nucleoside analogs synthesized using 2,3-O-Isopropylidene-D-ribofuranose as a key starting material. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data from multiple studies to offer an objective overview of the antiviral and anticancer potential of these compounds. We will delve into the rationale behind their synthesis, compare their efficacy, and provide detailed protocols for their biological evaluation.
Introduction: The Strategic Role of this compound
Nucleoside analogs are a cornerstone of modern chemotherapy, forming the basis of numerous antiviral and anticancer drugs.[1][2] Their efficacy stems from their structural similarity to natural nucleosides, allowing them to interfere with essential cellular processes like DNA and RNA synthesis.[3][4] The synthesis of these potent molecules is a significant challenge in medicinal chemistry, often requiring complex multi-step procedures to achieve the desired stereochemistry and modifications.[2]
This compound serves as a crucial chiral precursor in this field.[5] Its rigid furanose ring, with the 2' and 3'-hydroxyl groups conveniently protected by an isopropylidene group, allows for selective chemical modifications at other positions of the sugar moiety. This makes it an invaluable and versatile starting material for creating a diverse library of nucleoside derivatives, including those with modifications at the C2', C4', and C5' positions.[2][6] This guide will explore and compare the biological outcomes of these synthetic endeavors.
General Synthesis Strategy
The synthesis of nucleoside analogs from this compound typically follows a convergent approach where the modified sugar moiety is coupled with a heterocyclic base. A common and powerful technique employed is the copper-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction, to form a stable 1,2,3-triazole ring that links the ribofuranose unit to a pyrimidine or other base.[7] This strategy offers high yields and regioselectivity.
Below is a generalized workflow for the synthesis of 1,2,3-triazolyl nucleoside analogs.
Caption: Generalized workflow for nucleoside analog synthesis via CuAAC.
Comparative Biological Activity
Nucleosides derived from this compound have demonstrated significant potential in two primary therapeutic areas: antiviral and anticancer applications. Their mechanism of action generally involves intracellular phosphorylation to the active triphosphate form, which then competes with natural nucleotides.[8][9]
Caption: General mechanism of action for nucleoside analogs.
Antiviral Activity
Several novel nucleosides synthesized from the D-ribofuranose precursor have been evaluated against a range of viruses. The primary mechanism involves the inhibition of viral nucleic acid synthesis.[8] The active triphosphate form of the analog is recognized by viral polymerases, incorporated into the growing DNA or RNA strand, and subsequently terminates chain elongation.[10][11]
A notable example is the anti-HIV-1 activity of 2′,3′-isopropylidene-5-iodouridine . This compound was found to be significantly more effective at suppressing HIV-1 replication compared to the established drug Azidothymidine (AZT) at high non-toxic concentrations. Furthermore, it exhibited a synergistic effect when combined with the CDK4/6 inhibitor Palbociclib.
Another class of compounds involves linking a 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment to a pyrimidine base.[7] These have shown promising, albeit varied, activity against different viruses.
Table 1: Comparative Antiviral Activity of Selected Nucleoside Analogs
| Compound ID | Target Virus | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2f | Coxsackievirus B3 | CPE Reduction | 12.4 | >100 | >8.1 | [7] |
| 5f | Coxsackievirus B3 | CPE Reduction | 11.3 | >100 | >8.8 | [7] |
| 2i | Influenza A (H1N1) | CPE Reduction | 57.5 | >100 | >1.7 | [7] |
| 5i | Influenza A (H1N1) | CPE Reduction | 24.3 | >100 | >4.1 | [7] |
| 11c | Influenza A (H1N1) | CPE Reduction | 29.2 | >100 | >3.4 | [7] |
| 2',3'-isopropylidene-5-iodouridine | HIV-1 | Lentiviral Transduction | More potent than AZT | Non-toxic at active conc. | N/A |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.
Anticancer and Cytotoxic Activity
The anticancer mechanism of nucleoside analogs mirrors their antiviral action but targets the cellular DNA and RNA polymerases of rapidly dividing cancer cells.[1][4] Incorporation of these fraudulent nucleotides leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[12] Some analogs can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, leading to a depletion of the natural dNTP pool and enhancing the incorporation of the analog.[12]
Studies have shown that various derivatives exhibit cytotoxicity against different cancer cell lines. For instance, the 5'-phosphate of 2-beta-D-ribofuranosylthiazole-4-carboxamide was cytotoxic to L1210 leukemia cells in culture.
Table 2: Comparative Cytotoxic Activity of Selected Nucleoside Analogs
| Compound Class | Cell Line(s) | Assay | Activity Metric | Result | Reference |
| 5-Fluoropyrimidine 3'-deoxyribonucleosides | L5178Y (mouse leukemia) | Growth Inhibition | IC₅₀ | 1.8 - 33 µg/mL | |
| Boron Nucleosides (arabinoside derivative) | Murine & Human tumor lines | Cytotoxicity | N/A | Potent cytotoxic agents | |
| 2-beta-D-ribofuranosylthiazole-4-carboxamide (5'-Phosphate) | L1210 (leukemia) | Cytotoxicity | N/A | Significant cytotoxicity |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies used to assess the biological activity of these nucleoside analogs.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan.[14]
Materials:
-
96-well flat-bottom plates
-
Test cells in appropriate culture medium
-
Nucleoside analog compounds (test articles)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[15]
-
MTT Addition: After incubation, carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT reagent to each well.[16]
-
Formazan Formation: Incubate the plate for 3 hours at 37°C, protected from light.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[14][16]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[13][16]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]
-
Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.[17] It quantifies the reduction in the number of viral plaques—localized areas of cell death (lysis)—in a cell monolayer in the presence of the test compound.[18]
Materials:
-
24-well or 48-well plates
-
Confluent monolayer of host cells susceptible to the virus
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Nucleoside analog compounds
-
Overlay medium (e.g., culture medium containing 0.4-1.2% agarose or methylcellulose)[19]
-
Staining solution (e.g., Crystal Violet in 10% formalin)
Step-by-Step Methodology:
-
Cell Culture: Grow host cells in multi-well plates until they form a confluent monolayer.[19]
-
Virus Dilution: Prepare a virus dilution in serum-free medium that will produce a countable number of plaques (e.g., 40-80 PFU/well for a 24-well plate).[19]
-
Infection: Remove the growth medium from the cell monolayers. Inoculate each well with the virus dilution (e.g., 0.2 mL/well).[19]
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells.[19]
-
Compound Treatment: During the adsorption period, prepare serial dilutions of the nucleoside analog in molten (but cooled to ~42°C) overlay medium.
-
Overlay Application: After adsorption, carefully aspirate the virus inoculum. Immediately add the overlay medium containing the different compound concentrations to the respective wells (e.g., 1.5 mL/well).[19] Include virus control wells (no compound) and cell control wells (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).[20] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[18]
-
Fixation and Staining: Once plaques are developed, fix the cells by adding a formalin solution. After fixation, remove the overlay and stain the cell monolayer with Crystal Violet, which stains viable cells but leaves the plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control:
-
% Plaque Reduction = [1 - (Plaque count in treated well / Plaque count in control well)] x 100
-
The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of novel nucleoside analogs. The strategic protection of its 2' and 3'-hydroxyls facilitates the creation of a diverse range of compounds with significant biological potential. The experimental data compiled in this guide demonstrates that derivatives of this precursor exhibit potent antiviral activity against RNA viruses like Influenza and Coxsackievirus, as well as promising cytotoxic effects against cancer cell lines. While direct comparisons between studies should be made with caution due to differing experimental conditions, the collective evidence strongly supports continued exploration of this chemical scaffold in the development of next-generation antiviral and anticancer therapeutics. The detailed protocols provided herein offer a standardized framework for the consistent and reliable evaluation of these future drug candidates.
References
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. [Link]
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Kamzeeva, E. S., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(11), 9295. [Link]
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ResearchGate. (n.d.). Classical mechanism of action of nucleoside analogues. ResearchGate. [Link]
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Study.com. (n.d.). Antiviral Drugs: Treatments for Flu & Other Common Viruses. Study.com. [Link]
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Ladds, M. J. G., et al. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 10(6), 192. [Link]
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EBSCO. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Connect. [Link]
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Galmarini, C. M., et al. (2013). Nucleoside analogues in cancer treatment. Future Oncology, 9(11), 1737-1752. [Link]
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. [Link]
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Raza, A., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biomedicine & Pharmacotherapy, 165, 115224. [Link]
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YouTube. (2024). Pharmacology of Nucleoside Reverse Transcriptase Inhibitors anti Viral Drugs ; Examples, Mechanism. YouTube. [Link]
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Kállai, B. M., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 175-186. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Karaca, E. G. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic Chemistry & Research. [Link]
-
Meanwell, M., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(8), 1833-1854. [Link]
-
Al-Shammari, A. M., et al. (2023). MTT assay protocol. protocols.io. [Link]
-
Kataev, V. E., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3645. [Link]
-
Meanwell, M., et al. (2022). A short de novo synthesis of nucleoside analogs. Science, 375(6582), 725-731. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]
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Prichard, M. N., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 39(6), 1387-1391. [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]
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Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Virology Research Services. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. Bio-protocol. [Link]
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A Comparative Guide to the Synthesis of 2,3-O-Isopropylidene-D-ribofuranose: A Cost-Effectiveness Analysis
Introduction: The Central Role of a Versatile Building Block
In the landscape of pharmaceutical research and development, 2,3-O-Isopropylidene-D-ribofuranose stands as a cornerstone chiral building block. Its rigid furanose structure, adorned with a selectively protected diol, renders it an invaluable precursor for the synthesis of a myriad of nucleoside analogues. These analogues are at the forefront of antiviral and anticancer therapies, making the efficient and economical synthesis of this key intermediate a critical consideration for any research program. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, with a focus on cost-effectiveness, practicality, and scalability. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a transparent cost analysis to empower researchers in making informed decisions for their specific needs.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound from the readily available D-ribose is primarily achieved through an acid-catalyzed acetalization reaction. The core principle involves the reaction of the cis-vicinal diol at the C2 and C3 positions of the D-ribofuranose ring with an acetone source to form a stable five-membered cyclic acetal, the isopropylidene group. The choice of acid catalyst and acetone source significantly influences the reaction's efficiency, cost, and environmental impact.
dot graph "Synthetic_Overview" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"D-Ribose" [fillcolor="#34A853"]; "this compound" [fillcolor="#EA4335"]; "Route_1" [label="Route 1:\nHydriodic Acid (HI) in Acetone"]; "Route_2" [label="Route 2:\np-Toluenesulfonic Acid (p-TsOH)\n & 2,2-Dimethoxypropane (DMP)\n in Acetone"];
"D-Ribose" -> "Route_1" [label=" Acetone, HI (cat.)"]; "D-Ribose" -> "Route_2" [label=" Acetone, DMP, p-TsOH (cat.)"]; "Route_1" -> "this compound"; "Route_2" -> "this compound"; } Caption: Overview of the primary synthetic pathways to this compound.
This guide will focus on two prominent and representative synthetic methodologies:
-
Route 1: Direct acetonation using hydriodic acid (HI) as a catalyst in acetone.
-
Route 2: Acetonation using a combination of p-toluenesulfonic acid (p-TsOH) as a catalyst and 2,2-dimethoxypropane (DMP) as both an acetone source and a water scavenger, in acetone as the solvent.
A third, less commonly detailed route involving sulfuric acid will be briefly discussed for comparative purposes.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision, balancing yield, cost, safety, and environmental considerations. The following sections provide a detailed breakdown of each route to facilitate this decision-making process.
Data Summary: A Head-to-Head Comparison
| Parameter | Route 1: Hydriodic Acid | Route 2: p-TsOH & 2,2-Dimethoxypropane |
| Starting Material | D-Ribose | D-Ribose |
| Reagents | Acetone, Hydriodic Acid | Acetone, 2,2-Dimethoxypropane, p-TsOH |
| Reported Yield | ~30%[1] | Estimated 80-90% (based on analogous reactions) |
| Reaction Time | 6 hours[1] | 1-12 hours[2] |
| Temperature | 60 °C (Reflux)[1] | 0 °C to Room Temperature[2] |
| Purification | Distillation under reduced pressure[1] | Column Chromatography or Recrystallization[2] |
| Estimated Cost/gram | ~$1.50 - $2.00 | ~$0.75 - $1.25 |
| Safety Concerns | Hydriodic acid is highly corrosive. | p-TsOH is corrosive. Acetone and DMP are flammable. |
| Environmental Impact | Use of benzene for extraction (can be substituted). | Use of chlorinated solvents for chromatography (can be optimized). |
Route 1: The Hydriodic Acid-Catalyzed Approach
This classical method relies on the strong acid catalysis of hydriodic acid to promote the formation of the isopropylidene acetal.
Experimental Protocol:
-
To a stirred suspension of D-ribose (10.0 g, 0.066 mol) in 200 mL of acetone, add hydriodic acid (57%, 175 mg, ~0.00077 mol).
-
The mixture is refluxed at 60 °C for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a small amount of aqueous sodium bicarbonate solution.
-
The acetone is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate, as a safer alternative to benzene), washed with aqueous sodium bicarbonate and water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation to yield this compound.[1]
dot graph "Route_1_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction"; style=filled; color="#F1F3F4"; "D-Ribose_Acetone_HI" [label="D-Ribose, Acetone, HI"]; "Reflux_6h" [label="Reflux at 60°C for 6h"]; "Quench" [label="Quench with NaHCO3"]; "D-Ribose_Acetone_HI" -> "Reflux_6h"; "Reflux_6h" -> "Quench"; }
subgraph "cluster_1" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Evaporation_1" [label="Remove Acetone"]; "Extraction" [label="Solvent Extraction"]; "Drying" [label="Dry over Na2SO4"]; "Evaporation_2" [label="Remove Solvent"]; "Distillation" [label="Vacuum Distillation"]; "Product_1" [label="Pure Product", fillcolor="#EA4335"]; "Evaporation_1" -> "Extraction" -> "Drying" -> "Evaporation_2" -> "Distillation" -> "Product_1"; }
"Quench" -> "Evaporation_1"; } Caption: Workflow for the Hydriodic Acid-Catalyzed Synthesis.
Cost-Effectiveness Analysis (Route 1):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Cost/Unit | Total Cost |
| D-Ribose | 150.13 | 10.0 g | 0.066 | ~$45/kg | ~$0.45 |
| Acetone | 58.08 | 200 mL | ~3.4 | ~$30/L | ~$6.00 |
| Hydriodic Acid (57%) | 127.91 | 175 mg | ~0.00077 | ~$1000/kg | ~$0.18 |
| Total Reagent Cost | ~$6.63 | ||||
| Yield | 3.84 g (30%) | ||||
| Cost per Gram | ~$1.73 |
Note: Prices are estimates and can vary based on supplier and purity.
Route 2: The p-Toluenesulfonic Acid and 2,2-Dimethoxypropane Approach
This modern approach utilizes a milder acid catalyst, p-TsOH, in conjunction with 2,2-dimethoxypropane (DMP). DMP serves a dual role: it acts as a source of the isopropylidene group and as a dehydrating agent, driving the equilibrium towards product formation by reacting with the water generated during the reaction.
Experimental Protocol (Adapted from a similar synthesis[2]):
-
To a clean, dry round-bottom flask, add D-ribose (10.0 g, 0.066 mol).
-
Suspend the D-ribose in anhydrous acetone (e.g., 200 mL).
-
Add 2,2-dimethoxypropane (9.7 mL, 0.079 mol, 1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 g, 0.013 mol, 0.2 eq).
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-12 hours).
-
Quench the reaction by neutralizing with sodium bicarbonate.
-
Filter the mixture to remove the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
dot graph "Route_2_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction"; style=filled; color="#F1F3F4"; "D-Ribose_Acetone_DMP_pTsOH" [label="D-Ribose, Acetone, DMP, p-TsOH"]; "Stir_RT" [label="Stir at RT for 1-12h"]; "Quench_2" [label="Quench with NaHCO3"]; "D-Ribose_Acetone_DMP_pTsOH" -> "Stir_RT"; "Stir_RT" -> "Quench_2"; }
subgraph "cluster_1" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Filtration" [label="Filter"]; "Evaporation_3" [label="Remove Solvents"]; "Chromatography" [label="Column Chromatography"]; "Product_2" [label="Pure Product", fillcolor="#EA4335"]; "Filtration" -> "Evaporation_3" -> "Chromatography" -> "Product_2"; }
"Quench_2" -> "Filtration"; } Caption: Workflow for the p-TsOH and DMP-Mediated Synthesis.
Cost-Effectiveness Analysis (Route 2):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Cost/Unit | Total Cost |
| D-Ribose | 150.13 | 10.0 g | 0.066 | ~$45/kg | ~$0.45 |
| Acetone | 58.08 | 200 mL | ~3.4 | ~$30/L | ~$6.00 |
| 2,2-Dimethoxypropane | 104.15 | 9.7 mL | 0.079 | ~$100/L | ~$0.97 |
| p-Toluenesulfonic acid | 190.22 | 2.5 g | 0.013 | ~$70/kg | ~$0.18 |
| Total Reagent Cost | ~$7.60 | ||||
| Estimated Yield | 10.6 g (85%) | ||||
| Estimated Cost per Gram | ~$0.72 |
Note: Prices are estimates and can vary based on supplier and purity. Yield is an estimation based on similar reactions.
Discussion and Recommendations
Cost-Effectiveness: Based on the analysis, Route 2, utilizing p-TsOH and 2,2-dimethoxypropane, emerges as the more cost-effective option. Despite a slightly higher initial reagent cost, the significantly higher anticipated yield dramatically lowers the cost per gram of the final product. The 30% yield of the hydriodic acid route makes it a less economically viable option for larger-scale synthesis.
Practicality and Scalability: Route 2 also presents practical advantages. The reaction is conducted at or below room temperature, which is more energy-efficient and easier to control on a larger scale compared to the reflux conditions of Route 1. The use of 2,2-dimethoxypropane as a water scavenger simplifies the reaction setup by eliminating the need for molecular sieves or other drying agents during the reaction. While Route 1 employs vacuum distillation for purification, which can be efficient for larger scales, Route 2's reliance on column chromatography may be more time-consuming and solvent-intensive for large quantities. However, for many research applications, chromatographic purification offers higher purity.
Safety and Environmental Considerations: Both routes involve corrosive acids, necessitating appropriate personal protective equipment (PPE) and handling procedures. Hydriodic acid is particularly hazardous. The flammability of acetone and 2,2-dimethoxypropane in Route 2 requires careful handling in a well-ventilated fume hood away from ignition sources. From an environmental perspective, both routes can be improved by substituting hazardous solvents. For instance, the use of benzene in the work-up of Route 1 should be replaced with a less toxic alternative like ethyl acetate or toluene. Similarly, the choice of eluent for column chromatography in Route 2 should be optimized to minimize the use of chlorinated solvents.
Conclusion: A Clear Choice for Efficiency and Economy
For researchers, scientists, and drug development professionals seeking an efficient and cost-effective synthesis of this compound, the method employing p-toluenesulfonic acid and 2,2-dimethoxypropane (Route 2) is the recommended choice. Its superior yield, milder reaction conditions, and overall lower cost per gram make it a more practical and scalable option for both laboratory and potential pilot-plant production. While the initial investment in reagents is slightly higher, the significant increase in product output provides a clear economic advantage. As with any chemical synthesis, proper safety precautions and considerations for environmental impact are paramount.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
-
PubMed. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Available from: [Link]
-
RSC Publishing. A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides. Available from: [Link]
-
NIH. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Available from: [Link]
-
Walmart. BulkSupplements.com Pure D-Ribose Powder. Available from: [Link]
-
Lab Alley. Acetone 99.5% Lab Grade. Available from: [Link]
-
IndiaMART. Hydriodic Acid - 10034-85-2 Latest Price, Manufacturers & Suppliers. Available from: [Link]
-
Michigan State University. Column chromatography. Available from: [Link]
-
State of Michigan. SAFETY DATA SHEET - Acetone. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-O-Isopropylidene-D-ribofuranose
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-tested framework for the safe and compliant disposal of 2,3-O-Isopropylidene-D-ribofuranose. As a protected sugar derivative central to many synthetic pathways, its lifecycle management, particularly disposal, demands rigorous adherence to safety protocols. This document moves beyond mere procedural lists to instill a deep understanding of the causality behind each recommended step, ensuring that safety and compliance are integral to your laboratory workflow.
Hazard Assessment and the Precautionary Principle
A thorough review of available Safety Data Sheets (SDS) for this compound reveals a significant lack of comprehensive toxicological and ecological data.[1] Many critical fields, such as toxicity to aquatic life, persistence, and bioaccumulation potential, are marked as "no data available".[1] This absence of information is not an indication of safety. In laboratory settings, the most responsible course of action is to apply the precautionary principle: treat the substance as hazardous until proven otherwise.
Therefore, all waste streams containing this compound, whether in solid form, in solution, or as residue on contaminated materials, must be managed as regulated chemical waste.[2][3][4] Discharge into sewer systems or disposal in regular trash is strictly prohibited.[1][5] The primary objective is to prevent its release into the environment and to ensure it is handled by licensed professionals equipped for chemical destruction.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. The rationale extends beyond direct contact; it includes mitigating risks from potential dust formation or splashes during waste consolidation.[1][6]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against splashes of solutions and airborne dust particles from contacting the eyes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents direct skin contact. Contaminated gloves should be disposed of as chemical waste. |
| Body Protection | Standard laboratory coat. For significant quantities or spill cleanup, consider fire/flame-resistant and impervious clothing.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale handling in a well-ventilated area or chemical fume hood.[7] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | Essential for managing large spills or when working outside of a ventilated enclosure where dust or aerosols can be generated. |
Waste Segregation and Collection: A Systematic Approach
Proper disposal begins at the point of generation. Adhering to systematic segregation protocols prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office.[3][8]
Step-by-Step Collection Protocol:
-
Select a Compatible Waste Container: Use a clean, dry, and clearly labeled container made of a compatible material (e.g., glass or high-density polyethylene).[8] The container must have a secure, tightly-fitting screw cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution.[9] The label must include:
-
The full chemical name: "Waste this compound"
-
All components and their approximate percentages if it is a solution (e.g., "Methanol 90%, this compound 10%").
-
The date you first add waste to the container.
-
Relevant hazard warnings (e.g., Flammable if in a solvent).
-
-
Collect the Waste:
-
Solid Waste: Transfer solid this compound directly into the labeled waste container.
-
Solutions: Pour solutions into the designated waste container. Do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[8]
-
-
Secure the Container: Keep the waste container closed at all times except when adding waste.[2][4] This minimizes the release of vapors and prevents spills.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] The SAA must be away from ignition sources and incompatible chemicals.[1]
Spill Management Protocol
In the event of an accidental release, a swift and organized response is critical to ensure personnel safety and environmental protection.
Immediate Actions for Any Spill:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Assess the Situation: Evaluate the size of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don Appropriate PPE: Before attempting any cleanup, wear the full PPE outlined in Section 2.
The following workflow provides a decision-making framework for spill response.
Caption: Spill Response Workflow for this compound.
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with this compound.
-
Contaminated Labware: Items such as gloves, absorbent pads, and disposable plasticware used during handling or spill cleanup must be placed in a designated solid hazardous waste container for incineration.[3]
-
Empty Containers: The original product container is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1][9]
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as liquid hazardous waste.[4][9] Do not pour it down the drain.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[4][9]
-
Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular trash or glass disposal box.[4] Some guidelines recommend puncturing the container to prevent reuse.[1] Always confirm this final step with your institution's EHS guidelines.
-
Summary of Disposal Procedures
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused Solid Product | Collect in a labeled hazardous waste container. | Treat as hazardous chemical waste. Arrange for pickup by EHS. |
| Solutions | Collect in a compatible, labeled liquid hazardous waste container. | Segregate from incompatible waste streams (e.g., acids, oxidizers).[8] |
| Spill Cleanup Debris | Bag all contaminated materials (gloves, absorbents) and place in the solid hazardous waste container. | Ensure all materials are properly contained to prevent exposure. |
| Empty Product Bottles | Triple rinse with a suitable solvent, collect all rinsate as hazardous waste, deface the label, and then dispose of the container.[1][4][9] | The rinsate is considered hazardous and must not be drain disposed. |
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Safety Data Sheet - Angene Chemical. (2025-11-10). Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24). Retrieved January 11, 2026, from [Link]
-
Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. (2020-08-28). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
-
1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuranose-3-ulose Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [Link]
-
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Personal protective equipment for handling 2,3-O-Isopropylidene-D-ribofuranose
A Researcher's Guide to Safely Handling 2,3-O-Isopropylidene-D-ribofuranose
Welcome to your essential guide for the safe handling of this compound. As a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules, understanding its proper handling is paramount to ensuring both the integrity of your research and the safety of your laboratory personnel. This guide moves beyond mere procedural steps, offering a comprehensive framework grounded in scientific principles and field-tested best practices.
Understanding the Compound: A Risk-Based Approach
This compound is a derivative of D-ribose, a fundamental building block in nucleic acids. While several safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adopt a mindset of prudent laboratory practice.[1][2] The absence of a formal hazard classification does not equate to an absence of risk. Good industrial hygiene and safety practices should always be followed.[1]
The primary potential routes of exposure are inhalation, skin contact, and eye contact. Although toxicological data is limited, the fundamental principle of minimizing chemical exposure remains the cornerstone of laboratory safety.[3] Therefore, the following recommendations are designed to provide a robust system of protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Generally not required |
| Solution Preparation | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Generally not required |
| Large-Scale Operations | Chemical splash goggles and face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended if dust or aerosols are generated |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves | Laboratory coat | Recommended if dust or aerosols are generated |
A Deeper Dive into PPE Selection
-
Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement for any laboratory work.[4] However, when handling liquids or preparing solutions, upgrading to chemical splash goggles is essential to protect against accidental splashes.[5] For larger-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[4][5]
-
Hand Protection : Chemical-resistant gloves are a must.[3] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, it is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvents being used.
-
Body Protection : A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. When handling larger quantities, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if there is a potential for generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator should be considered.[3]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations in a well-ventilated area.
-
Use a spatula to handle the solid material, avoiding the creation of dust.
-
If transferring to a flask for solution preparation, do so carefully to prevent splashing.
-
-
Solution Preparation :
-
Add the solid to the solvent slowly while stirring.
-
Keep containers covered when not in use to minimize vapor exposure.
-
-
Post-Handling :
-
Clean all equipment thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Response
In the event of a spill, follow these steps:
-
Evacuate : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an absorbent material to contain the spill.
-
Clean : Carefully scoop up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent.
Disposal Plan
Proper disposal is a critical aspect of the chemical handling lifecycle.
-
Waste Characterization : While this compound is not typically classified as hazardous waste, it is the responsibility of the waste generator to make a final determination.[1]
-
Segregation : Do not mix this chemical waste with other waste streams.
-
Labeling : All waste containers must be clearly labeled with the full chemical name and any associated hazards.
-
Disposal : Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash.[6]
Visualizing Your Safety Workflow
To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow based on the handling task.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
